Product packaging for Damgo(Cat. No.:CAS No. 78123-71-4)

Damgo

Cat. No.: B549998
CAS No.: 78123-71-4
M. Wt: 513.6 g/mol
InChI Key: HPZJMUBDEAMBFI-WTNAPCKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(D-Ala(2)-mephe(4)-gly-ol(5))enkephalin is a peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35N5O6 B549998 Damgo CAS No. 78123-71-4

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O6/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36)/t17-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZJMUBDEAMBFI-WTNAPCKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228775
Record name L-Tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78123-71-4
Record name Enkephalin, ala(2)-mephe(4)-gly(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078123714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAMGO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM5VT3MNR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of DAMGO

Abstract

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (this compound) is a synthetic, potent, and highly selective full agonist for the μ-opioid receptor (MOR). Its mechanism of action is primarily centered on the activation of MOR, a G-protein coupled receptor (GPCR), which leads to a cascade of intracellular signaling events. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological parameters.

Core Mechanism of Action

This compound exerts its effects by binding to and activating the μ-opioid receptor, which is predominantly coupled to inhibitory G-proteins of the Gi/o family. This interaction initiates a series of intracellular events that ultimately lead to the modulation of neuronal excitability and neurotransmitter release.

Receptor Binding and G-Protein Activation

This compound is a high-affinity agonist for the μ-opioid receptor.[1][2] Upon binding, it induces a conformational change in the receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which are active signaling molecules.

Downstream Signaling Pathways

The activation of the Gi/o protein by the this compound-MOR complex triggers multiple downstream signaling cascades:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme in cellular signaling.

  • Modulation of Ion Channels:

    • The Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

    • The Gβγ dimer also inhibits N-type voltage-gated calcium channels (VGCCs). This reduces the influx of calcium ions (Ca²⁺) into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate, substance P, and GABA.

  • β-Arrestin Recruitment and Receptor Internalization: As a full agonist, this compound potently induces the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the signaling pathway. Furthermore, β-arrestin acts as a scaffold protein, initiating the internalization of the MOR from the cell surface via clathrin-coated pits.[4][5] This internalization process is crucial for receptor dephosphorylation and subsequent recycling back to the cell membrane or degradation. Some studies indicate that this compound and etorphine can cause approximately 80% internalization of the receptor.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: β-arrestin can also initiate G-protein-independent signaling by acting as a scaffold for components of the MAPK pathway, such as ERK1/2.

The culmination of these actions at a synaptic level is a potent inhibition of neurotransmission, which underlies the analgesic and other physiological effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the μ-opioid receptor.

Table 1: Receptor Binding Affinity of this compound

ParameterReceptorSpeciesCell Line/TissueValue (nM)Reference
Ki Mu (μ)HumanCHO Cells1.59[6]
Ki Mu (μ)HumanHEK293T Cells2.3[6]
Kd Mu (μ)Human-3.46[1]
Kd Mu (μ)HumanhMOR0.199[2]
IC50 Mu (μ)Rat (Wistar)Brain Membranes3[6]

Table 2: Functional Potency of this compound in Cellular Assays

AssayParameterSpeciesCell LineValue (nM)Reference
GTPγS Binding EC50HumanCHO Cells12.8[4]
GTPγS Binding EC50-C6 Glial Cells28[3]
GTPγS Binding EC50HumanSH-SY5Y Cells45[7]
cAMP Inhibition EC50HumanHEK293T Cells1.5[8]
cAMP Inhibition EC50--1.97 - 2[6]
cAMP Inhibition EC50-C6 Glial Cells (Morphine-tolerant)55[3]
cAMP Inhibition EC50-C6 Glial Cells (this compound-tolerant)170[3]
cAMP Inhibition EC50-CHO Cells3.23[5]
Receptor Internalization EC50--74[9]

Key Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor

This protocol is for determining the binding affinity (Ki) of this compound for the μ-opioid receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-DAMGO or [³H]-Naloxone.

Materials:

  • Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells, or brain tissue).

  • Radioligand: [³H]-DAMGO or another suitable μ-opioid receptor radioligand.

  • Unlabeled this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of unlabeled this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or unlabeled this compound at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value, e.g., 1 nM [³H]-DAMGO).[10]

    • 100 µL of cell membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[10]

  • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.

Materials:

  • Cell membranes expressing the μ-opioid receptor and associated G-proteins.

  • [³⁵S]GTPγS radiolabel.

  • Unlabeled GTPγS.

  • GDP.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add:

    • 50 µL of assay buffer containing GDP (typically 10-30 µM).

    • 25 µL of this compound at various concentrations or buffer for basal binding.

    • 25 µL of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).

    • 100 µL of cell membrane suspension (20-40 µg protein).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantify the filter-bound radioactivity by scintillation counting.

  • For non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay quantifies the this compound-induced inhibition of adenylyl cyclase activity.

Materials:

  • Whole cells expressing the μ-opioid receptor (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.

  • Add this compound at various concentrations to the wells.

  • Immediately after adding this compound, add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.

Materials:

  • Cells engineered to co-express the μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • This compound.

  • Assay buffer.

  • Detection reagents from the PathHunter® kit.

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Plate the PathHunter® cells in the assay plate and incubate overnight.

  • Prepare a dilution series of this compound in assay buffer.

  • Add the this compound dilutions to the cells.

  • Incubate for 60-90 minutes at 37°C.

  • Add the PathHunter® detection reagents to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the luminescence signal against the this compound concentration to determine the EC50 for β-arrestin recruitment.

Receptor Internalization Assay using Confocal Microscopy

This method visualizes the this compound-induced internalization of the μ-opioid receptor.

Materials:

  • Cells expressing a fluorescently tagged μ-opioid receptor (e.g., MOR-GFP) or cells that can be immunostained for the receptor.

  • This compound.

  • Cell culture medium and glass-bottom dishes suitable for microscopy.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if immunostaining.

  • Primary antibody against an extracellular epitope of the receptor (if not using a fluorescently tagged receptor).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Confocal microscope.

Procedure:

  • Plate the cells on glass-bottom dishes and allow them to adhere.

  • Treat the cells with a specific concentration of this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Wash the cells with ice-cold PBS to stop the internalization process.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • If not using a fluorescently tagged receptor, perform immunostaining:

    • Permeabilize the cells (optional, depending on whether you want to visualize total or just surface receptors).

    • Incubate with the primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Image the cells using a confocal microscope. In untreated cells, fluorescence should be primarily at the plasma membrane. In this compound-treated cells, fluorescence will appear in intracellular vesicles (endosomes).

  • Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel (K+ Channel) K_ion K⁺ Efflux GIRK->K_ion VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx (Inhibited) VGCC->Ca_ion G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Neurotransmitter Release (Reduced) Ca_ion->Neurotransmitter Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: this compound signaling pathway via the μ-opioid receptor.

GTP_gamma_S_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing MOR) start->prep_membranes add_reagents Add Membranes, GDP, This compound (various conc.), and [³⁵S]GTPγS to plate prep_membranes->add_reagents incubate Incubate at 30°C for 60 min add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count analyze Analyze Data (EC50, Emax) scint_count->analyze end End analyze->end

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Receptor_Internalization_Workflow start Start plate_cells Plate Cells with Fluorescently Tagged MOR start->plate_cells treat_this compound Treat with this compound (or Vehicle) for Various Time Points plate_cells->treat_this compound wash_fix Wash with Cold PBS and Fix Cells treat_this compound->wash_fix stain_nuclei Stain Nuclei (DAPI) wash_fix->stain_nuclei acquire_images Acquire Images with Confocal Microscope stain_nuclei->acquire_images quantify Quantify Internalization (Cytoplasmic vs. Membrane Fluorescence) acquire_images->quantify end End quantify->end

Caption: Workflow for receptor internalization assay.

References

In-Depth Technical Guide to DAMGO Peptide: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin (DAMGO). This compound is a cornerstone research tool in pharmacology and neuroscience due to its high selectivity as a μ-opioid receptor (MOR) agonist. This document details its structure, mechanism of action, and key signaling pathways. Furthermore, it presents a compilation of quantitative data on its binding affinity and functional potency. Detailed experimental protocols for essential assays are provided to facilitate reproducible research.

Introduction

This compound is a synthetic analogue of the endogenous enkephalin peptides, engineered for enhanced stability and high selectivity for the μ-opioid receptor (MOR).[1] Its primary application in research is to elucidate the physiological and pathological roles of the MOR, which is the principal target for most clinically used opioid analgesics like morphine.[2] Understanding the interaction of this compound with the MOR and its subsequent downstream signaling is crucial for the development of novel pain therapeutics with improved side-effect profiles.

This compound Peptide Structure

The structural characteristics of this compound are fundamental to its high-affinity and selective binding to the μ-opioid receptor.

Amino Acid Sequence: Tyr-D-Ala-Gly-N-MePhe-Gly-ol[1][]

IUPAC Name: (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide[][4]

Molecular Formula: C₂₆H₃₅N₅O₆[][5]

Molecular Weight: 513.59 g/mol []

The key modifications from endogenous enkephalins that confer its specific properties are:

  • D-Alanine at position 2: This substitution for the natural L-Alanine provides resistance to degradation by aminopeptidases, thereby increasing the peptide's biological half-life.

  • N-methylation of Phenylalanine at position 4: This modification enhances its affinity and selectivity for the μ-opioid receptor.

  • Glycinol at the C-terminus: The reduction of the C-terminal carboxyl group to an alcohol further contributes to its stability and receptor interaction.

Function and Mechanism of Action

This compound functions as a potent and highly selective agonist for the μ-opioid receptor.[] The binding of this compound to the MOR initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).[6]

G-protein Coupling and Downstream Signaling

Upon activation by this compound, the MOR promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein complex. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

  • Modulation of Ion Channels:

    • The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

    • The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, which in turn reduces neurotransmitter release from presynaptic terminals.[7]

Signaling Pathways

The activation of the μ-opioid receptor by this compound triggers several key signaling pathways that are graphically represented below.

DAMGO_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_beta_gamma->GIRK Activates Ca_channel N-type Ca²⁺ Channels (↓ Ca²⁺ Influx) G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release

Canonical Gi/o Signaling Pathway of this compound.

In addition to the canonical Gi/o pathway, this compound has been shown to modulate other signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-regulated kinase (ERK) pathways, which can vary depending on the cellular context.[8]

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound across various experimental systems.

Table 1: Binding Affinity of this compound
Receptor SubtypeRadioligandPreparationKᵢ (nM)Reference
Human μ-opioid[³H]this compoundCHO cell membranes1.18[9]
Human δ-opioid[³H]DPDPECHO cell membranes1430[9]
Human κ-opioid[³H]U69,593CHO cell membranes213[9]
Native μ-opioidNot SpecifiedNot Specified3.46 (Kd)[10]
Table 2: Functional Potency of this compound
AssayCell Line/TissueParameterValue (nM)Reference
[³⁵S]GTPγS BindingCHO-μOR cellsEC₅₀222[9]
cAMP AccumulationSH-SY5Y cellsIC₅₀26
Inhibition of MVD ContractionMouse Vas DeferensEC₅₀238.47[9]
AntinociceptionRat (in vivo)ED₅₀289.52 (nmol/kg)[9]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the pharmacological properties of this compound are provided below.

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the μ-opioid receptor using a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from CHO-μOR cells) start->prep_membranes incubation Incubate Membranes with: - [³H]this compound (constant concentration) - Varying concentrations of unlabeled this compound prep_membranes->incubation separation Separate Bound and Free Radioligand (e.g., rapid filtration through glass fiber filters) incubation->separation quantification Quantify Bound Radioactivity (e.g., liquid scintillation counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using the Cheng-Prusoff equation quantification->analysis end End analysis->end

Workflow for Radioligand Competition Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the μ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]this compound), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.[11]

GTP_gamma_S_Workflow start Start prep_membranes Prepare Cell Membranes (expressing MOR and Gi/o proteins) start->prep_membranes incubation Incubate Membranes with: - [³⁵S]GTPγS - GDP - Varying concentrations of this compound prep_membranes->incubation separation Separate Bound and Free [³⁵S]GTPγS (rapid filtration) incubation->separation quantification Quantify Bound Radioactivity (liquid scintillation counting) separation->quantification analysis Data Analysis: - Determine EC₅₀ and Eₘₐₓ quantification->analysis end End analysis->end

Workflow for [³⁵S]GTPγS Binding Assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS as described previously.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.[12]

cAMP_Assay_Workflow start Start cell_culture Culture Cells Expressing MOR (e.g., HEK293 or CHO cells) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation stimulation Stimulate adenylyl cyclase with Forskolin pre_incubation->stimulation lysis_and_detection Lyse cells and measure cAMP levels (e.g., using a competitive immunoassay or a reporter gene assay) stimulation->lysis_and_detection analysis Data Analysis: - Determine IC₅₀ lysis_and_detection->analysis end End analysis->end

Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the μ-opioid receptor in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15 minutes).

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) and incubate for a defined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC₅₀ value.

Conclusion

This compound remains an indispensable tool for opioid research. Its high selectivity for the μ-opioid receptor allows for the precise investigation of MOR-mediated signaling and its physiological consequences. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding of the opioid system and to develop safer and more effective analgesics.

References

DAMGO: A Technical Guide to a Selective Mu-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic opioid peptide that exhibits high selectivity and affinity for the mu-opioid receptor (μOR). Its utility as a research tool is paramount in the field of pharmacology and neuroscience, where it serves as a gold standard for investigating the function and signaling of the μOR. This technical guide provides an in-depth overview of this compound's pharmacological properties, experimental methodologies for its characterization, and the associated signaling pathways.

Core Properties and Mechanism of Action

This compound is a potent and selective agonist for the μOR, a G-protein coupled receptor (GPCR) primarily responsible for the analgesic and euphoric effects of opioids.[1] Upon binding, this compound stabilizes an active conformation of the μOR, leading to the activation of intracellular signaling cascades. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).[2] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to other common opioid ligands. This data is essential for designing experiments and interpreting results.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki)

CompoundRadioligandTissue/Cell LineKi (nM)Reference
This compound [³H]this compoundRat brain membranes1.6[3]
This compound [³H]-Diprenorphineµ-OR-rHDL1240[4]
Morphine[³H]this compoundRat brain homogenates1.2[5]
Fentanyl[³H]-DiprenorphineRecombinant human MOR1.35[2]
Naloxone[³H]-NaloxoneRat brain membrane1.07[6]

Table 2: Functional Activity in GTPγS Binding Assays

CompoundAssay TypeTissue/Cell LineEC50/IC50 (nM)Reference
This compound [³⁵S]GTPγS StimulationSH-SY5Y cell membranes39.0
Morphine[³⁵S]GTPγS StimulationNeonatal guinea pig brainstem membranesVaries with exposure
Fentanyl[³⁵S]GTPγS StimulationCHO-K1 cells expressing human MOR367-591[7]
NaloxoneDAGO-stimulated [³⁵S]GTPγS bindingCHO cells expressing human opioid gamma receptor23[6]

Table 3: Functional Activity in cAMP Assays

CompoundAssay TypeTissue/Cell LineIC50 (nM)Reference
This compound Forskolin-stimulated cAMP inhibitionHEK293T cells1.5[4]
MorphineForskolin-stimulated cAMP inhibitionSH-SY5Y cells193[8]
FentanylForskolin-stimulated cAMP inhibitionSH-SY5Y cells27[8]
NaloxoneFentanyl-stimulated cAMP inhibitionCHO K1 cells5[9]

Signaling Pathways

Activation of the μ-opioid receptor by this compound initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin mediated pathway.

G-Protein Dependent Signaling

The canonical pathway involves the activation of Gi/o proteins. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. The Gβγ subunit can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[2]

G_Protein_Signaling This compound This compound MOR μ-Opioid Receptor (μOR) This compound->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC K_ion K+ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_ion->VGCC

Caption: G-protein dependent signaling pathway activated by this compound.

β-Arrestin Mediated Signaling

Upon prolonged or high-concentration agonist binding, the μOR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[3] β-arrestin binding can lead to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of signaling events independent of G-proteins, which can contribute to both therapeutic and adverse effects of opioids.[2][3]

Beta_Arrestin_Signaling This compound This compound MOR μ-Opioid Receptor (μOR) This compound->MOR Binds GRK GRK MOR->GRK Activates MOR_P Phosphorylated μOR GRK->MOR Phosphorylates beta_arrestin β-Arrestin MOR_P->beta_arrestin Recruits Desensitization Desensitization beta_arrestin->Desensitization Internalization Internalization (Endocytosis) beta_arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) Internalization->Signaling

Caption: β-Arrestin mediated signaling pathway following μOR activation.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound and other μ-opioid receptor agonists are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]this compound).

Materials:

  • Cell membranes expressing μ-opioid receptors (e.g., from CHO or HEK293 cells, or rat brain tissue).

  • Radioligand: [³H]this compound.

  • Test compound (e.g., this compound, morphine).

  • Non-specific binding control: Naloxone (high concentration).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, [³H]this compound (at a concentration near its Kd), and either the test compound, vehicle, or naloxone for non-specific binding.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of G-proteins by an agonist at the μ-opioid receptor.

Materials:

  • Cell membranes expressing μ-opioid receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Test agonist (e.g., this compound).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates or SPA beads.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test agonist.

  • In a 96-well plate, add assay buffer, cell membranes, GDP, and the test agonist.

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax.

Forskolin-Stimulated cAMP Inhibition Assay

Objective: To measure the ability of a μ-opioid receptor agonist to inhibit adenylyl cyclase activity.

Materials:

  • Whole cells expressing μ-opioid receptors (e.g., CHO or HEK293 cells).

  • Test agonist (e.g., this compound).

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Plate cells in a 96-well or 384-well plate and allow them to adhere.

  • Pre-treat the cells with the PDE inhibitor for 15-30 minutes.

  • Add serial dilutions of the test agonist.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for 15-30 minutes at room temperature or 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the agonist to determine the IC50.

Experimental Workflow

The following diagram illustrates a typical in vitro workflow for the screening and characterization of novel μ-opioid receptor agonists, using this compound as a reference compound.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Downstream Signaling & Selectivity cluster_3 Data Analysis & Candidate Selection Primary_Binding Radioligand Binding Assay (Displacement of [³H]this compound) Determine_Ki Determine Ki Primary_Binding->Determine_Ki GTP_Assay [³⁵S]GTPγS Binding Assay Determine_Ki->GTP_Assay cAMP_Assay cAMP Inhibition Assay Determine_Ki->cAMP_Assay Determine_EC50_GTP Determine EC50/Emax GTP_Assay->Determine_EC50_GTP Determine_IC50_cAMP Determine IC50 cAMP_Assay->Determine_IC50_cAMP Beta_Arrestin β-Arrestin Recruitment Assay Determine_EC50_GTP->Beta_Arrestin Determine_IC50_cAMP->Beta_Arrestin Determine_Bias Determine Agonist Bias Beta_Arrestin->Determine_Bias Selectivity_Panel Selectivity Screening (δ, κ opioid receptors) Determine_Selectivity Determine Receptor Selectivity Selectivity_Panel->Determine_Selectivity Data_Analysis Compare to this compound & other standards Determine_Bias->Data_Analysis Determine_Selectivity->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: In vitro workflow for μ-opioid agonist characterization.

Conclusion

This compound remains an indispensable tool for the study of μ-opioid receptor pharmacology. Its high selectivity and well-characterized properties provide a robust benchmark for the evaluation of novel opioid compounds. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field, facilitating the design and execution of rigorous pharmacological studies. A thorough understanding of this compound's interaction with the μ-opioid receptor is fundamental to advancing our knowledge of opioid signaling and to the development of safer and more effective analgesics.

References

The Full Chemical Identity of DAMGO Enkephalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO), a critical tool for researchers in the fields of pharmacology, neuroscience, and drug development. This document outlines its full chemical nomenclature, signaling pathways, common experimental protocols, and key quantitative data, serving as an in-depth resource for scientific professionals.

Chemical Identity

This compound is a potent and highly selective agonist for the mu (μ)-opioid receptor. Its systematic chemical name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide .

The more commonly used name, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin , describes the specific modifications to the endogenous enkephalin pentapeptide structure that confer its high selectivity and stability[1][2][3][4]. These modifications include the substitution of D-alanine at the second position, N-methylation of phenylalanine at the fourth position, and a glycinol extension at the C-terminus. Other synonyms for this compound include DAGO and L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nα-methyl-L-phenylalaninamide.

Signaling Pathways of this compound

This compound exerts its effects by binding to and activating the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by this compound is mediated by the activation of inhibitory G-proteins, specifically of the Gi/o subtype.

Upon this compound binding, the μ-opioid receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both dissociated components then modulate the activity of downstream effector molecules:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels:

    • Potassium Channels: The Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

    • Calcium Channels: The Gβγ dimer also inhibits the opening of voltage-gated calcium channels (VGCCs), particularly of the N-type, P/Q-type, and L-type. This reduction in calcium influx at the presynaptic terminal leads to a decrease in the release of neurotransmitters.

Beyond this canonical pathway, research suggests that this compound-induced μ-opioid receptor activation can also influence other intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

DAMGO_Signaling_Pathway This compound This compound muOR μ-Opioid Receptor This compound->muOR Binds to G_protein Gi/o Protein (αβγ) muOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion ↓ Ca²⁺ Influx VGCC->Ca_ion Neurotransmitter ↓ Neurotransmitter Release Ca_ion->Neurotransmitter

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, providing a comparative overview of its binding affinity, potency, and efficacy.

Parameter Receptor Species Value Reference
Binding Affinity (Ki) Mu (μ)Human1.18 nM[5]
Delta (δ)Human1,430 nM[5]
Kappa (κ)Human213 nM[5]
Potency (EC50) Mu (μ)Human (SH-SY5Y cells)45 nM[2]
Efficacy Mu (μ)-Full Agonist-
Relative to this compoundMorphine0.36 ± 0.07

Experimental Protocols

This section details common methodologies employed to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of this compound for opioid receptors.

  • Objective: To quantify the displacement of a radiolabeled ligand from opioid receptors by this compound.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

    • Radiolabeled ligand (e.g., [³H]-DAMGO for μ-receptors).

    • This compound solutions of varying concentrations.

    • Incubation buffer (e.g., Tris-HCl).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound and is used to determine its potency (EC50) and efficacy.

  • Objective: To quantify the this compound-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

  • Materials:

    • Cell membranes expressing the μ-opioid receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • This compound solutions of varying concentrations.

    • Assay buffer.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add varying concentrations of this compound to the membranes.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and maximal effect (Emax).

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Binding Assay b_start Start b_membranes Cell Membranes (with μOR) b_start->b_membranes b_incubate Incubate b_membranes->b_incubate b_radioligand [³H]-Ligand b_radioligand->b_incubate b_this compound Varying [this compound] b_this compound->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (IC50 → Ki) b_count->b_analyze f_start Start f_membranes Cell Membranes (with μOR) f_start->f_membranes f_incubate Incubate f_membranes->f_incubate f_gdp GDP f_gdp->f_incubate f_this compound Varying [this compound] f_this compound->f_incubate f_gtp [³⁵S]GTPγS f_gtp->f_incubate f_filter Filter f_incubate->f_filter f_count Scintillation Counting f_filter->f_count f_analyze Analyze Data (EC50 & Emax) f_count->f_analyze

Experimental Workflows
In Vivo Analgesia Models

Animal models are used to assess the analgesic efficacy of this compound.

  • Objective: To measure the antinociceptive effects of this compound in a living organism.

  • Model: Commonly used models include the tail-flick and hot-plate tests in rodents.

  • Procedure (Tail-Flick Test):

    • Administer this compound to the animal (e.g., via intracerebroventricular injection).

    • At predetermined time points, apply a thermal stimulus (e.g., a focused beam of light) to the animal's tail.

    • Measure the latency for the animal to flick its tail away from the heat source.

    • An increase in tail-flick latency is indicative of an analgesic effect.

    • Compare the results to vehicle-treated control animals.

Conclusion

This compound remains an indispensable tool for the study of the μ-opioid receptor system. Its high selectivity and well-characterized pharmacology make it an ideal reference agonist for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental approaches used to investigate its effects, thereby supporting its continued use in advancing our knowledge of opioid signaling and the development of novel therapeutics.

References

The Role of DAMGO in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) is a synthetic, potent, and highly selective agonist for the μ-opioid receptor (MOR) in the central nervous system (CNS). Its stability and high affinity for the MOR have made it an invaluable tool in neuroscience research, facilitating the elucidation of opioid-mediated signaling pathways, the physiological and behavioral effects of MOR activation, and the development of novel analgesic drugs. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on neuronal signaling, and detailed protocols for key experimental procedures used to study its function.

Mechanism of Action

This compound exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Signaling Pathways

The binding of this compound to the μ-opioid receptor triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. Both subunits are active and can modulate the function of various downstream effectors.

Gαi/o-Mediated Signaling:

The primary role of the activated Gαi/o subunit is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, this compound reduces intracellular cAMP levels, leading to decreased activity of protein kinase A (PKA) and altered phosphorylation of various target proteins.

Gβγ-Mediated Signaling:

The Gβγ subunit complex directly interacts with and modulates the activity of several ion channels. A key effect is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. The opening of GIRK channels leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential.

Simultaneously, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), primarily of the N-type. This inhibition reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

Downstream Signaling Cascades:

Beyond the immediate effects on ion channels and adenylyl cyclase, this compound-induced MOR activation can also engage other signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway and the β-arrestin pathway. The ERK/MAPK pathway is typically associated with cell growth and differentiation, and its activation by this compound can be mediated through both G-protein-dependent and β-arrestin-dependent mechanisms. The recruitment of β-arrestin to the activated MOR can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades that are separate from G-protein signaling.

Quantitative Data

The following tables summarize key quantitative data regarding this compound's interaction with the μ-opioid receptor and its downstream effects.

ParameterSpeciesBrain Region/Cell LineValueReference
Binding Affinity (Ki) HumanRecombinant hMOR1.26 nM[1]
HumanRecombinant hMOR1.49 nM[1]
Dissociation Constant (Kd) HumanRecombinant hMOR0.199 nM[2]
Potency (EC50)
G-protein activation ([³⁵S]GTPγS binding)HumanSH-SY5Y cells45 nM[3]
Inhibition of adenylyl cyclase (cAMP accumulation)HumanHEK293 cells5.1 nM[1]
Inhibitory Concentration (IC50)
Inhibition of forskolin-induced adenylyl cyclaseHumanHEK293 cells5.0 nM[1]

Experimental Protocols

Detailed methodologies for key experiments used to investigate the effects of this compound are provided below.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, GABA) in specific brain regions of a freely moving animal following this compound administration.

Protocol:

  • Probe Implantation:

    • Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Procedure:

    • Connect the microdialysis probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

    • Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes).

    • Administer this compound systemically (e.g., intraperitoneally) or locally through the probe (retrodialysis).

    • Continue collecting dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Ex Vivo Brain Slice Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To record the electrical activity of individual neurons in a brain slice and determine the effects of this compound on their membrane properties and synaptic transmission.

Protocol:

  • Brain Slice Preparation:

    • Anesthetize the animal and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

    • Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300 μm thick) containing the region of interest.

    • Transfer the slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Fabricate a glass micropipette (patch pipette) with a resistance of 3-7 MΩ and fill it with an appropriate internal solution.

    • Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).

    • Bath-apply this compound at a known concentration and record the changes in neuronal activity.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound by measuring the animal's preference for an environment previously paired with the drug.

Protocol:

  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning Phase (Baseline):

    • On day 1, place the animal in the central compartment and allow free access to all three chambers for a set period (e.g., 15 minutes).

    • Record the time spent in each chamber to determine any initial preference.

  • Conditioning Phase:

    • This phase typically lasts for several days (e.g., 4-8 days).

    • On drug conditioning days, administer this compound and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

    • On vehicle conditioning days, administer saline and confine the animal to the opposite outer chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-Conditioning Phase (Test):

    • On the test day, place the animal in the central compartment with free access to all chambers (no drug administration).

    • Record the time spent in each chamber for a set period (e.g., 15 minutes).

    • A significant increase in time spent in the this compound-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

Visualizations

Signaling Pathways

DAMGO_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates ERK ERK/MAPK Pathway MOR->ERK Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion_out K⁺ GIRK->K_ion_out K⁺ Efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Ca²⁺ Influx G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->Ca_Channel Inhibits ATP ATP PKA PKA cAMP->PKA Activates K_ion_in K⁺

Caption: this compound signaling cascade via the μ-opioid receptor.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy Stereotaxic->Craniotomy Implantation Implant Microdialysis Probe Craniotomy->Implantation Recovery Surgical Recovery (≥24h) Implantation->Recovery Perfusion Perfuse with aCSF Recovery->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Administration Administer this compound Baseline->Administration Collection Collect Post-Drug Samples Administration->Collection HPLC HPLC Analysis Collection->HPLC Quantification Quantify Neurotransmitters HPLC->Quantification

Caption: Workflow for in vivo microdialysis to study this compound's effects.

Logical Relationship: Presynaptic Inhibition by this compound

Presynaptic_Inhibition This compound This compound MOR Presynaptic μ-Opioid Receptor This compound->MOR Activates G_protein Gi/o Protein Activation MOR->G_protein Ca_Channel Inhibition of Ca²⁺ Channels G_protein->Ca_Channel Ca_Influx Decreased Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Reduced Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Decreased Neurotransmitter Release (e.g., Glutamate, GABA) Vesicle_Fusion->Neurotransmitter_Release

Caption: Mechanism of this compound-induced presynaptic inhibition.

References

The Physiological Effects of DAMGO Administration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physiological effects of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective synthetic agonist for the μ-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool in neuroscience and pharmacology for elucidating the roles of the μ-opioid system in various physiological and pathological processes. This document details this compound's mechanism of action, its effects on major organ systems, and the development of tolerance and dependence, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

This compound exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2][3][4] The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/Go).[2][3] This activation leads to a cascade of intracellular events, primarily:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][4]

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[1][4][5]

    • Inhibition of voltage-gated calcium channels (VGCCs): This suppression of calcium influx at presynaptic terminals inhibits the release of neurotransmitters.[1][4][6]

These actions collectively lead to a reduction in neuronal activity and neurotransmitter release, which underlies the diverse physiological effects of this compound.[7]

Signaling Pathway of this compound at the μ-Opioid Receptor

DAMGO_Signaling This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+) G_protein->K_channel Activates Ca_channel VGCC (Ca2+) G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release ↓ Ca2+ influx

Caption: Signaling cascade following this compound binding to the μ-opioid receptor.

Physiological Effects on Major Organ Systems

Central Nervous System (CNS)

The most prominent effect of this compound in the CNS is analgesia . By acting on MORs in the spinal cord, particularly the dorsal horn, this compound inhibits the transmission of nociceptive signals.[1][5][8] It achieves this by presynaptically reducing the release of excitatory neurotransmitters like glutamate and substance P from primary afferent fibers and postsynaptically hyperpolarizing dorsal horn neurons.[1]

In the brain, this compound's action in regions like the periaqueductal gray (PAG) and ventral tegmental area (VTA) is crucial. In the VTA, this compound disinhibits dopamine neurons by suppressing GABAergic inputs, which is thought to contribute to its rewarding effects.[9]

Table 1: Effects of this compound on CNS Function

ParameterSpeciesDose/ConcentrationRoute of AdministrationEffectReference
Nociceptive ThresholdRat15 µg/10 µlIntrathecalIncreased antinociception[10]
GABAergic Input in VTA-DA NeuronsRat1 µMIn vitro sliceInhibition[9]
Excitatory Postsynaptic Currents (EPSCs) in Spinal Dorsal HornRat1 µMIn vitro sliceReduced amplitude by 42.24%[5]
Resting Membrane Potential in Substantia Gelatinosa NeuronsRat1 µMIn vitro sliceHyperpolarization from -61.4 mV to -67.6 mV[11]
Respiratory System

This compound administration typically leads to respiratory depression , a hallmark effect of μ-opioid agonists. This is characterized by a decrease in respiratory rate (frequency) and minute ventilation.[12][13] However, the effects can be complex and concentration-dependent. Some studies in neonatal rat preparations have shown that low concentrations of this compound can increase the amplitude of inspiratory bursts while decreasing the frequency.[12][14] At higher concentrations, this compound can induce a rapid, shallow breathing pattern or even cause a complete cessation of respiratory activity.[12][15]

Table 2: Effects of this compound on Respiratory Parameters in Neonatal Rat Brainstem-Spinal Cord Preparation

This compound ConcentrationChange in Inspiratory Burst AmplitudeChange in Burst FrequencyChange in Minute Activity (at 15 min)Reference
20 nMSignificant increaseSignificant decreaseNo significant change[12]
50 nM+40-60%Decrease-48%[12][14]
100 nM+40-60%Decrease-61%[12][14]
200 nM+40-60%Decrease-85%[12][14]
Cardiovascular System

The cardiovascular effects of this compound can be multifaceted. Systemic administration in conscious rats has been shown to induce bradycardia (decreased heart rate) and hypotension (decreased blood pressure).[13] Interestingly, this compound has also been investigated for its potential cardioprotective effects. In models of ischemia-reperfusion injury, pretreatment with this compound has been shown to reduce infarct size, an effect that appears to be more pronounced in failing hearts.[16][17] This cardioprotection is thought to be mediated by the activation of signaling pathways involving ERK and GSK-3β.[17] However, other studies have reported that this compound can aggravate post-ischemic systolic and diastolic dysfunction.[18]

Table 3: Cardiovascular Effects of this compound Administration

ParameterSpeciesDose/ConcentrationRoute of AdministrationEffectReference
Heart RateRat (conscious)600 nmol/kgIntravenous-13.7% decrease[13]
Infarct Size (Ischemia-Reperfusion)Rat (failing heart)N/A (administered before I/R)In vitro perfusionReduced from 0.50 to 0.25 (ratio of area at risk)[17]
Post-ischemic Cardiac FunctionRat0.1 mg/kgIntraperitonealAggravated systolic and diastolic dysfunction[18]
Gastrointestinal System

In the gastrointestinal (GI) tract, this compound, like other μ-opioid agonists, has potent inhibitory effects on motility and secretion, leading to constipation .[2][3][19] It acts on MORs located on enteric neurons to:[3][7]

  • Inhibit the release of acetylcholine from myenteric plexus neurons, which reduces propulsive contractions.[7]

  • Inhibit secretomotor neurons in the submucosal plexus, leading to reduced intestinal fluid and electrolyte secretion.[3][7]

These combined effects result in delayed intestinal transit.[19]

Tolerance and Dependence

Repeated administration of this compound can lead to the development of tolerance , where a higher dose is required to produce the same effect, and dependence , which is characterized by withdrawal symptoms upon cessation of the drug or administration of an antagonist.[20][21] Studies on peripheral antinociception have shown that the mechanisms underlying tolerance and dependence to this compound can be dissociated.[20][21][22] The development of tolerance has been linked to the nitric oxide (NO) signaling pathway, while the development of dependence appears to be mediated by protein kinase C (PKC).[20]

Experimental Protocols

In Vitro Brainstem-Spinal Cord Preparation for Respiratory Studies

This protocol is used to study the central effects of this compound on respiratory rhythm generation.[12][14]

  • Preparation: Neonatal rats (P0-P4) are anesthetized and decapitated. The brainstem and spinal cord are dissected out in cold artificial cerebrospinal fluid (aCSF).

  • Mounting: The preparation is placed in a recording chamber and continuously superfused with aCSF equilibrated with 95% O₂ and 5% CO₂ at a controlled temperature.

  • Recording: Inspiratory motor output is recorded from the fourth or fifth cervical ventral roots (C4/C5) using suction electrodes.

  • Drug Application: After a stable baseline recording is established, this compound is bath-applied at various concentrations.

  • Data Analysis: Changes in the frequency, amplitude, and duration of inspiratory bursts are measured and compared to baseline.

Experimental Workflow for In Vitro Respiratory Studies

Experimental_Workflow start Start dissection Dissect Brainstem- Spinal Cord from Neonatal Rat start->dissection mounting Mount Preparation in Recording Chamber dissection->mounting perfusion Superfuse with aCSF (95% O₂, 5% CO₂) mounting->perfusion recording_baseline Record Baseline Inspiratory Output (C4/C5) perfusion->recording_baseline drug_application Bath-apply this compound recording_baseline->drug_application recording_drug Record Inspiratory Output during Drug Application drug_application->recording_drug washout Washout with aCSF recording_drug->washout analysis Analyze Changes in Burst Frequency and Amplitude recording_drug->analysis washout->recording_baseline Re-establish baseline end End analysis->end

Caption: Workflow for in vitro respiratory motor output recording.

Whole-Cell Patch-Clamp Electrophysiology in Spinal Cord Slices

This technique is used to investigate the effects of this compound on individual neurons in the spinal cord.[5][11][23]

  • Slice Preparation: Rats are anesthetized and the spinal cord is rapidly removed. Transverse slices of the lumbar spinal cord are prepared using a vibratome in ice-cold, oxygenated aCSF.

  • Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with aCSF. Neurons in the substantia gelatinosa are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Membrane potential or currents are recorded in current-clamp or voltage-clamp mode, respectively. This compound is applied to the bath to observe its effects on neuronal properties such as resting membrane potential, input resistance, and synaptic currents.

Conclusion

This compound is a powerful and selective tool for probing the function of the μ-opioid receptor system. Its administration elicits a wide range of physiological effects, from potent analgesia to significant modulation of respiratory, cardiovascular, and gastrointestinal function. Understanding these effects, the underlying signaling pathways, and the development of tolerance and dependence is critical for the development of novel opioid-based therapeutics with improved safety and efficacy profiles. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the complex roles of the μ-opioid system in health and disease.

References

The Immunomodulatory Landscape of DAMGO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a potent and highly selective synthetic peptide agonist for the mu-opioid receptor (MOR). While extensively studied for its analgesic properties, a growing body of evidence reveals its significant impact on the immune system. This technical guide provides an in-depth overview of the current understanding of this compound's immunomodulatory effects, focusing on its action on various immune cell populations, cytokine and chemokine networks, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in immunology, pharmacology, and drug development.

Introduction to this compound

This compound is a synthetic analogue of the endogenous opioid peptide enkephalin.[1][2] Its chemical name is [D-Ala2, N-MePhe4, Gly-ol]-enkephalin.[1][2] The primary mechanism of action of this compound is its high-affinity and selective binding to the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] MORs are widely distributed throughout the central and peripheral nervous systems and are also expressed on various immune cells, providing a direct pathway for this compound to influence immunological processes.[1]

Impact of this compound on Immune Cell Subsets

This compound exerts a predominantly immunosuppressive effect on both the innate and adaptive immune systems. Its influence has been observed across a range of immune cell types.

T Lymphocytes

This compound has been shown to inhibit the proliferation of T lymphocytes in response to mitogens, suggesting a suppression of T cell activation and expansion.[1] This can lead to a weakened cell-mediated immune response. Furthermore, this compound modulates T cell cytokine production, notably reducing the secretion of interferon-gamma (IFN-γ), a critical cytokine for antiviral and antitumor immunity.[1] In a murine model of colitis, administration of this compound suppressed the expansion of CD4+ T cells in the colon and spleen.

B Lymphocytes

Similar to its effect on T cells, this compound has been reported to inhibit the proliferation of B lymphocytes in response to mitogenic stimulation.[1] This suggests a potential impairment of humoral immunity, which could lead to a reduction in antibody production.[1]

Macrophages

Macrophages, key phagocytes of the innate immune system, are significantly affected by this compound. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by macrophages.[1] Additionally, this compound has been shown to reduce the phagocytic activity of macrophages, which may compromise the host's ability to clear pathogens.[1]

Hematopoietic Progenitor Cells

This compound can influence the function of hematopoietic progenitor cells. In a study using the human bone marrow progenitor cell line TF-1, treatment with this compound led to a shift in the surface expression of the chemokine receptor CXCR4. Specifically, there was an increase in the proportion of cells with low CXCR4 expression.[3] This alteration in CXCR4 expression was associated with a significant, dose-dependent reduction in the replication of the X4 strain of HIV-1.[3]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the available quantitative data on the impact of this compound on various immune parameters.

Cell Type Parameter Measured This compound Concentration Effect Observed Reference
TF-1 Human Bone Marrow Progenitor CellsHIV-1 p24 Production1 µMDecrease from 885 ng/ml to 386 ng/ml[3]
10 µMDecrease from 885 ng/ml to 254 ng/ml[3]
TF-1 Human Bone Marrow Progenitor CellsCXCR4 Surface Expression1 and 10 µMShift to a low-expressing phenotype[3]

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling cascades following its binding to the mu-opioid receptor on immune cells.

Mu-Opioid Receptor Signaling

As a GPCR, the activation of MOR by this compound initiates a cascade of intracellular events. This typically involves:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

The diagram below illustrates the canonical signaling pathway of the mu-opioid receptor.

MOR_Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP

Caption: Canonical Mu-Opioid Receptor Signaling Pathway.

TGF-β1 Dependent Pathway

A key mechanism through which this compound modulates chemokine and chemokine receptor expression involves the induction of Transforming Growth Factor-beta 1 (TGF-β1). This compound has been shown to induce the expression of TGF-β1 at both the mRNA and protein levels. This newly synthesized TGF-β1 then acts in an autocrine or paracrine manner to induce the expression of the chemokine CCL5 and the chemokine receptor CXCR4.

The following diagram illustrates this signaling cascade.

DAMGO_TGF_beta_Pathway This compound This compound MOR Mu-Opioid Receptor This compound->MOR Signal_Transduction Intracellular Signaling MOR->Signal_Transduction TGF_beta_mRNA TGF-β1 mRNA Induction Signal_Transduction->TGF_beta_mRNA TGF_beta_Protein TGF-β1 Protein Synthesis & Secretion TGF_beta_mRNA->TGF_beta_Protein TGF_beta_Receptor TGF-β1 Receptor TGF_beta_Protein->TGF_beta_Receptor Binds to Downstream_Signaling Downstream Signaling TGF_beta_Receptor->Downstream_Signaling CCL5_CXCR4_Expression ↑ CCL5 and CXCR4 Expression Downstream_Signaling->CCL5_CXCR4_Expression

Caption: this compound-induced TGF-β1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the immunomodulatory effects of this compound.

Flow Cytometry Analysis of CXCR4 Surface Expression

This protocol is adapted from a study on TF-1 human bone marrow progenitor cells.[3]

Objective: To determine the effect of this compound on the surface expression of CXCR4 on immune cells.

Materials:

  • TF-1 cells

  • This compound

  • Serum-free cell culture medium

  • Phycoerythrin (PE)-conjugated anti-human CXCR4 antibody

  • PE-conjugated isotype control antibody

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Culture TF-1 cells to the desired density.

  • Resuspend 5 x 10^5 cells per sample in serum-free medium.

  • Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells with cold PBS.

  • Resuspend the cells in FACS buffer.

  • Add the PE-conjugated anti-human CXCR4 antibody or the isotype control antibody at the manufacturer's recommended concentration.

  • Incubate the cells on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire the samples on a flow cytometer, collecting data on PE fluorescence intensity.

  • Analyze the data to determine the mean fluorescence intensity (MFI) and the percentage of cells in different CXCR4 expression gates (e.g., low and high expressing).

The workflow for this experiment is depicted in the following diagram.

Flow_Cytometry_Workflow Start Start: TF-1 Cells Treatment Treat with this compound (1 µM, 10 µM) or Vehicle Start->Treatment Incubation Incubate 24h, 37°C Treatment->Incubation Staining Stain with anti-CXCR4-PE or Isotype Control Incubation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Quantify CXCR4 Surface Expression Analysis->End

Caption: Experimental workflow for CXCR4 flow cytometry.

In Vivo Model of Colitis

This protocol is based on a study investigating the anti-inflammatory effects of this compound in a murine model of TNBS-induced colitis.

Objective: To evaluate the in vivo efficacy of this compound in reducing intestinal inflammation.

Materials:

  • Male BALB/c mice

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • This compound

  • Saline solution

  • Catheters for intrarectal administration

Procedure:

  • Anesthetize mice.

  • Induce colitis by intrarectal administration of TNBS (e.g., 100-150 mg/kg) dissolved in a 50% ethanol solution.

  • Administer this compound or vehicle control subcutaneously at the desired dosages (e.g., 0.01, 0.1, 1 mg/kg) once daily, starting on the day of TNBS administration.

  • Monitor the mice daily for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).

  • At a predetermined endpoint (e.g., 3 or 5 days post-TNBS), euthanize the mice.

  • Excise the colon and assess the macroscopic and microscopic signs of inflammation.

  • Isolate immune cells from the colon and spleen for further analysis (e.g., flow cytometry for CD4+ T cell numbers).

Conclusion and Future Directions

This compound, a selective mu-opioid receptor agonist, demonstrates significant immunomodulatory, primarily immunosuppressive, properties. Its effects on T cells, B cells, macrophages, and hematopoietic progenitor cells are mediated through well-defined signaling pathways, including the canonical MOR pathway and a TGF-β1 dependent mechanism. The available quantitative data, though limited, clearly indicate a dose-dependent impact on immune cell function.

Further research is warranted to fully elucidate the dose-response relationships of this compound on a broader range of immune parameters, including the production of a wider array of cytokines and the functions of other immune cells such as neutrophils and natural killer cells. In vivo studies exploring the impact of this compound on host defense against various pathogens are also crucial. A deeper understanding of the intricate signaling networks modulated by this compound in different immune cell contexts will be vital for the development of novel therapeutic strategies that harness or mitigate the immunomodulatory effects of opioids.

References

DAMGO: A Technical Guide for Neuroscience and Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic opioid peptide that has become an indispensable tool in the field of neuroscience and pain research. Its high selectivity as a potent agonist for the mu-opioid receptor (MOR) allows for the precise investigation of this critical receptor system, which is central to pain perception, reward, and a host of other physiological and pathological processes. This guide provides an in-depth overview of this compound's mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems. Upon binding, this compound stabilizes an active conformation of the MOR, leading to the activation of intracellular signaling cascades.

The primary mechanism involves the activation of inhibitory G-proteins (Gi/o). This activation leads to several downstream effects:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors like protein kinase A (PKA).[1]

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[2]

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][3]

These actions collectively lead to a reduction in neuronal activity and synaptic transmission, particularly in pathways associated with pain signaling. At a synaptic level, this compound's effects are primarily presynaptic, reducing neurotransmitter release, though postsynaptic effects contributing to hyperpolarization are also observed.[4][5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency across different experimental systems.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypePreparationRadioligandKᵢ (nM)Reference
Mu-opioid (μ)Rat brain homogenates[³H]this compound1.2[6]
Mu-opioid (μ)Human recombinant (CHO cells)[³H]this compound1.18[7]
Mu-opioid (μ)rHDL systemNot Specified1240[8]
Delta-opioid (δ)Rat brain P2 membrane[³H]DADLE180.4[9]
Delta-opioid (δ)Human recombinant (CHO cells)Not Specified1430[7]
Kappa-opioid (κ)Human recombinant (CHO cells)[³H]U-69593213[7]

Table 2: Functional Potency of this compound

AssaySystemMeasured EffectEC₅₀ (nM)Reference
[³⁵S]GTPγS BindingMOR MembranesG-protein activation74[10]
Calcium MobilizationmMOR-CHO cellsAgonist-induced Ca²⁺ fluxNot specified[11]
β-arrestin2 RecruitmentCHO-K1 cellsAgonist-induced recruitmentNot specified[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's role in research. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

DAMGO_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ Activation K_efflux K⁺ Efflux GIRK->K_efflux Ca_influx Ca²⁺ Influx Inhibition VGCC->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: this compound signaling cascade via the mu-opioid receptor.

In_Vivo_Analgesia_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Testing & Analysis Animal_acclimation Animal Acclimation (e.g., Rodents) Baseline_testing Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) Animal_acclimation->Baseline_testing DAMGO_admin This compound Administration (e.g., i.t., i.c.v.) Baseline_testing->DAMGO_admin Vehicle_control Vehicle Control Administration Baseline_testing->Vehicle_control Post_admin_testing Post-Administration Nociceptive Testing DAMGO_admin->Post_admin_testing Vehicle_control->Post_admin_testing Data_collection Data Collection (e.g., Latency to Response) Post_admin_testing->Data_collection Statistical_analysis Statistical Analysis Data_collection->Statistical_analysis

Caption: Workflow for in vivo analgesic testing of this compound.

Detailed Experimental Protocols

In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.

Materials:

  • Rat brain membrane homogenates (or cells expressing recombinant MORs)

  • [³H]this compound (radioligand)

  • Unlabeled this compound (for competition)

  • Naloxone (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]this compound, and varying concentrations of unlabeled this compound.

  • For total binding, omit unlabeled this compound. For non-specific binding, add a high concentration of naloxone.[12]

  • Incubate the tubes at a specified temperature and duration (e.g., 35°C for 45 minutes).[12]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by this compound.

Materials:

  • Membrane preparations containing MORs

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • Unlabeled GTPγS

  • GDP

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)[11]

Procedure:

  • Prepare a series of this compound dilutions.

  • Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.[11]

  • Basal binding is determined in the absence of this compound, and non-specific binding with a high concentration of unlabeled GTPγS.[11]

  • Incubate at 30°C for 60-90 minutes.[11][12]

  • Separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Quantify the radioactivity on the filters.

  • Plot the specific binding of [³⁵S]GTPγS against the this compound concentration to determine the EC₅₀ and maximal stimulation (Eₘₐₓ).

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on ion channel currents and neuronal excitability.[13][14]

Materials:

  • Brain slices containing neurons of interest (e.g., from the spinal cord dorsal horn, periaqueductal gray)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for the patch pipette

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

Procedure:

  • Prepare acute brain slices and maintain them in oxygenated aCSF.

  • Transfer a slice to the recording chamber on the microscope stage and perfuse with aCSF.

  • Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.

  • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.[13]

  • Record baseline electrical activity (e.g., holding current, membrane potential, postsynaptic currents).

  • Bath-apply this compound at a known concentration (e.g., 0.3-1 μM).[4][15]

  • Record the changes in neuronal properties, such as an outward current (indicative of GIRK channel activation) or a decrease in the amplitude of evoked postsynaptic currents (indicative of reduced neurotransmitter release).[2][5]

  • Wash out this compound to observe the reversal of its effects.

  • Analyze the recorded currents to quantify the effect of this compound.

In Vivo Behavioral Assay for Analgesia (Hot Plate Test)

This is a common method to assess the antinociceptive effects of this compound in animal models.

Materials:

  • Rodents (e.g., rats, mice)

  • Hot plate apparatus with adjustable temperature

  • This compound solution for administration

  • Vehicle control solution

  • Syringes for administration (e.g., intrathecal, intracerebroventricular)

Procedure:

  • Habituate the animals to the testing environment.

  • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing the animal on the hot plate (maintained at a constant temperature, e.g., 52-55°C). A cut-off time is used to prevent tissue damage.

  • Administer this compound or vehicle via the desired route.

  • At specific time points after administration, re-test the animals on the hot plate and record the response latency.

  • The increase in response latency compared to baseline and the vehicle control group indicates an analgesic effect.

  • Data can be expressed as the percentage of maximal possible effect (%MPE).

Conclusion

This compound remains a cornerstone in opioid research, providing a selective and potent tool to dissect the intricate roles of the mu-opioid receptor system. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into pain, addiction, and other neurological processes. The continued application of these and other advanced techniques will undoubtedly further our understanding of opioid pharmacology and aid in the development of novel therapeutics.

References

An In-depth Technical Guide to DAMGO Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the binding affinity of DAMGO, a highly selective synthetic opioid peptide, for its primary target, the mu-opioid receptor (MOR). It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and analgesic drug discovery.

Introduction to this compound

This compound, with the full chemical name [D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin, is a potent and widely used research tool for studying the function and pharmacology of the mu-opioid receptor. As a selective agonist, its binding initiates a cascade of intracellular signaling events that are fundamental to the physiological and pathological roles of the MOR, including analgesia, euphoria, and respiratory depression. Understanding the quantitative aspects of this compound's interaction with the MOR is crucial for the development of novel opioid-based therapeutics with improved efficacy and safety profiles.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the mu-opioid receptor has been characterized by various in vitro assays, yielding key quantitative parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). These values provide a standardized measure of the ligand's potency and efficacy.

ParameterValue (nM)Species/SystemReference
Ki 1.18Human[1]
3.46Native μ-OPR[2][3]
IC50 ~30Rat preBötC medullary slices[4]
1.5, 2.5, 3.18, 5.0Not Specified[5]
3Rat (CHO cells)[6]
3.5Rat[6]
EC50 222C6μ cell membranes ([³⁵S]GTPγS binding)[1]
238.47Mouse vas deferens[1]
74Not Specified[7]
105 +/- 9Not Specified ([³⁵S]GTPγS binding)
~1400MOR1 internalization assay[8]
Kd 15.06Rat midbrain and brainstem[9]

Experimental Protocols

The quantitative data presented above are derived from various experimental methodologies. The following sections detail the core principles and generalized protocols for the key assays used to determine this compound's binding affinity and functional activity at the mu-opioid receptor.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells or brain tissue).

  • Radiolabeled ligand (e.g., [³H]this compound or [³H]diprenorphine).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Naloxone (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the MOR and isolate the membrane fraction through centrifugation.

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Control for Non-Specific Binding: Include a set of tubes with the radiolabeled ligand and a high concentration of a non-selective antagonist like naloxone to determine the amount of non-specific binding.

  • Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy of this compound in activating G-proteins via the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor and associated G-proteins.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • This compound.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

  • Basal and Non-Specific Binding: Include control tubes with no agonist (basal binding) and with an excess of unlabeled GTPγS (non-specific binding).

  • Reaction Initiation and Termination: Initiate the binding reaction by adding the membranes and incubate at a specific temperature (e.g., 30°C) for a defined time. Terminate the reaction by rapid filtration.

  • Separation and Quantification: Similar to the radioligand binding assay, separate bound from free [³⁵S]GTPγS by filtration and quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration. The concentration of this compound that produces 50% of the maximal response is the EC50 value.

Signaling Pathways and Visualizations

Upon binding of this compound to the mu-opioid receptor, a conformational change in the receptor activates intracellular signaling pathways.

G-Protein Signaling Pathway

The canonical signaling pathway for the mu-opioid receptor involves the activation of inhibitory G-proteins (Gi/o).

DAMGO_Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein (αβγ) MOR->G_protein Activates MAPK MAPK/JNK Pathway MOR->MAPK Activates NFkB NF-κB Pathway MOR->NFkB Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx

Caption: this compound-induced mu-opioid receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the sequential steps involved in a typical radioligand binding assay.

Radioligand_Workflow prep Membrane Preparation incubate Incubation (Membranes, [³H]Ligand, Unlabeled this compound) prep->incubate equilibrate Equilibration incubate->equilibrate filter Rapid Filtration & Washing equilibrate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50 & Ki Calculation) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This diagram outlines the process for conducting a [³⁵S]GTPγS binding assay to measure functional receptor activation.

GTPgS_Workflow prep Membrane Preparation incubate Incubation (Membranes, [³⁵S]GTPγS, GDP, this compound) prep->incubate react Initiate & Time Reaction incubate->react filter Rapid Filtration & Washing react->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (EC50 & Efficacy) quantify->analyze

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion

This compound remains an indispensable tool for the study of mu-opioid receptor pharmacology. Its high selectivity and well-characterized binding affinity provide a solid foundation for investigating the molecular mechanisms of opioid action and for the screening and development of novel analgesic compounds. The standardized protocols and quantitative data presented in this guide offer a valuable resource for researchers in this critical area of study.

References

The Agonist's Footprint: A Technical Guide to DAMGO's Impact on Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin (DAMGO) is a synthetic, potent, and highly selective peptide agonist for the mu (μ)-opioid receptor (MOR). Its utility in research is paramount for elucidating the intricate signaling cascades initiated by MOR activation. This technical guide provides an in-depth exploration of the cellular and molecular consequences of this compound binding to the MOR, with a focus on key signaling pathways, quantitative data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Core Mechanism of Action

This compound exerts its effects by binding to and activating the μ-opioid receptor, a class A G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular events, primarily through the receptor's coupling to inhibitory G proteins (Gαi/o). The dissociation of the Gαi/o heterotrimer into Gαi/o-GTP and Gβγ subunits is the linchpin of this compound-induced signaling, leading to the modulation of various effector proteins and downstream signaling pathways.

Impact on Major Cellular Signaling Pathways

Cyclic Adenosine Monophosphate (cAMP) Pathway

The canonical signaling pathway affected by this compound is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This process is mediated by the activated Gαi subunit, which directly inhibits adenylyl cyclase activity.

Signaling Pathway Diagram:

DAMGO_cAMP_Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Modulation

Caption: this compound-induced inhibition of the cAMP pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

This compound has been shown to activate the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway. This activation can be mediated by both Gβγ subunits and through β-arrestin-dependent mechanisms. The Gβγ-mediated pathway often involves the activation of Phospholipase C (PLC) and Protein Kinase C (PKC), which can then lead to the activation of the Ras-Raf-MEK-ERK cascade. β-arrestin, recruited to the phosphorylated MOR, can also act as a scaffold for components of the MAPK cascade.

Signaling Pathway Diagram:

DAMGO_MAPK_Pathway cluster_G_protein G-Protein Dependent cluster_arrestin β-Arrestin Dependent G_beta_gamma Gβγ PLC PLC G_beta_gamma->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras beta_arrestin β-Arrestin Raf Raf beta_arrestin->Raf Scaffolding This compound This compound MOR MOR This compound->MOR MOR->G_beta_gamma MOR->beta_arrestin Recruitment Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription

Caption: this compound-induced activation of the MAPK/ERK pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the MOR by this compound can also lead to the stimulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation is typically mediated by the Gβγ subunits, which can directly activate PI3K. Activated PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt (also known as Protein Kinase B).

Signaling Pathway Diagram:

DAMGO_PI3K_Akt_Pathway This compound This compound MOR MOR This compound->MOR G_beta_gamma Gβγ MOR->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Cell_Survival Cell Survival & Inhibition of Apoptosis Akt->Cell_Survival

Caption: this compound-induced activation of the PI3K/Akt pathway.

Ion Channels and Calcium Signaling

This compound significantly modulates the activity of various ion channels, leading to changes in neuronal excitability and neurotransmitter release.

  • G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon MOR activation directly bind to and open GIRK channels.[2][3] This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.[2]

  • Voltage-Gated Calcium Channels (VGCCs): this compound inhibits the opening of N-type and P/Q-type voltage-gated calcium channels, also primarily through the action of Gβγ subunits.[4][5] This inhibition reduces calcium influx, which is a critical step for neurotransmitter release from presynaptic terminals.

  • Intracellular Calcium Mobilization: While the primary effect on calcium is the inhibition of influx, this compound can, in some cellular contexts, induce transient increases in intracellular calcium. This can be a consequence of PLC activation and the subsequent release of calcium from intracellular stores.

Signaling Pathway Diagram:

DAMGO_Ion_Channel_Pathway This compound This compound MOR MOR This compound->MOR G_beta_gamma Gβγ MOR->G_beta_gamma GIRK GIRK Channel G_beta_gamma->GIRK Activation VGCC N/P/Q-type Ca²⁺ Channel G_beta_gamma->VGCC Inhibition K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization Neurotransmitter_Release Decreased Neurotransmitter Release Ca_ion Ca²⁺ cAMP_Assay_Workflow start Start cell_prep Cell Preparation (e.g., CHO-μOR) start->cell_prep cell_seeding Seed Cells in 384-well plate cell_prep->cell_seeding stimulation Stimulate with Forskolin & this compound concentrations cell_seeding->stimulation lysis Add Eu-cAMP Tracer & ULight-anti-cAMP Ab stimulation->lysis incubation Incubate at RT (e.g., 60 min) lysis->incubation read Read TR-FRET Signal (665 nm / 615 nm) incubation->read analysis Data Analysis (IC₅₀ determination) read->analysis end End analysis->end Western_Blot_Workflow start Start cell_culture Culture Cells (e.g., HEK293-μOR) start->cell_culture serum_starve Serum Starve Cells (4-6 hours) cell_culture->serum_starve stimulate Treat with this compound (time course) serum_starve->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with Primary Ab (anti-pERK & anti-ERK) block->primary_ab secondary_ab Incubate with HRP- conjugated Secondary Ab primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Band Intensity detect->analyze end End analyze->end Calcium_Imaging_Workflow start Start cell_plating Plate Cells on Coverslips start->cell_plating dye_loading Load Cells with Fura-2 AM cell_plating->dye_loading de_esterification Incubate for De-esterification dye_loading->de_esterification imaging_setup Mount on Microscope & Perfuse with Buffer de_esterification->imaging_setup baseline Record Baseline Fluorescence imaging_setup->baseline stimulation Apply this compound baseline->stimulation recording Record Fluorescence Changes (340/380nm) stimulation->recording analysis Calculate Fluorescence Ratio & [Ca²⁺]i recording->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with DAMGO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) is a potent and highly selective synthetic peptide agonist for the mu-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool in neuroscience research for investigating the physiological and pathological roles of the MOR system. In vivo studies utilizing this compound are crucial for elucidating the mechanisms of analgesia, respiratory depression, reward pathways, and opioid tolerance and dependence.

These application notes provide a comprehensive overview of the experimental use of this compound in vivo, including its mechanism of action, pharmacokinetic properties, and detailed protocols for common experimental paradigms.

Mechanism of Action

This compound exerts its effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of MOR by this compound initiates a signaling cascade through the associated inhibitory G-protein (Gi/o). This leads to several downstream cellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]

  • Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.[2] Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[2]

  • Neurotransmitter Release Inhibition: The overall effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release from presynaptic terminals.[1]

Data Presentation

Pharmacokinetic Properties of this compound
ParameterSpeciesValueAdministration RouteReference
Half-life Sheep~14.4 minutesIntravenous[3]
Distribution RatsLimited brain delivery, doubled with PEGylated liposomesIntravenous[3]
In Vivo Dosages and Administration Routes for this compound
Animal ModelAdministration RouteDosageApplicationReference
Rat Intrathecal1 nmol/µl/hr (7-day infusion)Induction of opioid tolerance[4]
Rat Intrathecal15 µg/10 µl (twice daily for 5 days)Induction of morphine tolerance[3]
Mouse Intrathecal50 ng/mouse (once daily for 5 days)Study of G-protein activation[5]
Mouse Subcutaneous (hind paw)100 µg/20 µLAnalgesia (formalin test)[6][7]
Planarians Acute Exposure0.1 µM - 10 µMPlace conditioning and withdrawal studies[8]

Experimental Protocols

Assessment of Analgesia: Hot Plate Test

The hot plate test is used to evaluate the analgesic effects of this compound against thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature and a timer.

  • Plexiglass cylinder to confine the animal on the hot plate.

  • This compound solution for administration.

  • Syringes and needles appropriate for the chosen administration route.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C). Start the timer immediately.

  • Observe the animal for nociceptive responses, such as licking of the paws, shaking, or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency. This is the baseline latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

  • This compound Administration: Administer this compound via the desired route (e.g., intracerebroventricular, intrathecal, or systemic injection).

  • Post-treatment Measurement: At specific time points after this compound administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency as described in steps 2-4.

  • Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline measurement.

Assessment of Analgesia: Tail Flick Test

The tail flick test is another common method to assess the analgesic properties of this compound against a thermal stimulus.[9][10]

Materials:

  • Tail flick apparatus with a radiant heat source and a timer.[9]

  • Animal restrainer.

  • This compound solution.

  • Syringes and needles.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainer to minimize stress.[11]

  • Baseline Measurement: Gently place the animal in the restrainer, leaving the tail exposed.

  • Position the tail over the radiant heat source of the tail flick apparatus.[9]

  • Activate the heat source, which will start the timer.

  • The latency to the flicking or withdrawal of the tail from the heat source is automatically recorded.[9]

  • Establish a cut-off time to prevent tissue damage.

  • This compound Administration: Administer this compound through the chosen route.

  • Post-treatment Measurement: Measure the tail flick latency at predetermined intervals after drug administration.

  • Data Analysis: An increase in the tail flick latency indicates an analgesic effect.

Assessment of Inflammatory Pain: Formalin Test

The formalin test is used to model tonic, inflammatory pain and can assess the efficacy of analgesics in this context.[12][13]

Materials:

  • Observation chamber with a transparent floor and mirrors for clear viewing of the animal's paws.[12]

  • Dilute formalin solution (e.g., 1-5% in saline).[6][7]

  • This compound solution.

  • Syringes and needles.

  • Timer.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimatization: Place the animal in the observation chamber for at least 30 minutes to acclimate.[12]

  • This compound Administration: Administer this compound or vehicle prior to the formalin injection, with the pre-treatment time depending on the administration route and expected onset of action.

  • Formalin Injection: Inject a small volume of formalin solution (e.g., 20-50 µL) subcutaneously into the plantar surface of one of the hind paws.[12]

  • Observation: Immediately after the injection, return the animal to the observation chamber and start the timer.

  • Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw.

  • The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.[12]

    • Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain.[6][7]

  • Data Analysis: Compare the time spent in nociceptive behaviors between this compound-treated and vehicle-treated groups for both phases. A reduction in this time indicates an analgesic effect.

Assessment of Respiratory Depression: Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, unrestrained animals and is ideal for assessing opioid-induced respiratory depression.

Materials:

  • Whole-body plethysmograph chamber.

  • Transducer and data acquisition system.

  • This compound solution.

  • Syringes and needles.

  • Experimental animals (mice or rats).

Procedure:

  • Calibration: Calibrate the plethysmograph system according to the manufacturer's instructions.

  • Acclimatization: Place the animal in the plethysmography chamber and allow it to acclimate until it is calm.

  • Baseline Recording: Record the baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute volume (total volume of air inhaled or exhaled per minute).

  • This compound Administration: Remove the animal from the chamber, administer this compound, and immediately return it to the chamber.

  • Post-treatment Recording: Continuously record the respiratory parameters for a defined period after this compound administration.

  • Data Analysis: Analyze the changes in respiratory rate, tidal volume, and minute volume compared to the baseline recordings. A decrease in these parameters is indicative of respiratory depression.

Mandatory Visualizations

Signaling Pathway of this compound at the Mu-Opioid Receptor

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_betagamma->K_channel Opens Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux leads to Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduced Ca²⁺ influx leads to Hyperpolarization->Neurotransmitter_release

Caption: this compound signaling pathway via the mu-opioid receptor.

Experimental Workflow for an In Vivo this compound Study

DAMGO_Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase animal_prep Animal Preparation (Acclimatization, Handling) baseline Baseline Measurement (e.g., Tail Flick, Hot Plate) animal_prep->baseline damgo_prep This compound Solution Preparation administration This compound Administration (Specify Route and Dose) damgo_prep->administration baseline->administration post_treatment Post-Treatment Measurements (Time-course) administration->post_treatment data_collection Data Collection and Recording post_treatment->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: A typical experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for DAMGO in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and use of DAMGO ([D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin), a potent and selective synthetic peptide agonist for the mu (µ)-opioid receptor, in various in vitro assays. This document is intended for researchers, scientists, and drug development professionals.

This compound Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro experiments. The following protocols outline the steps for preparing stock and working solutions.

1.1. Materials

  • This compound powder (CAS No. 78123-71-4)

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized or distilled water

  • Sterile polypropylene microcentrifuge tubes

1.2. Protocol for Preparing this compound Stock Solution (10 mM)

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 513.6 g/mol . To prepare a 10 mM stock solution, you would dissolve 5.136 mg of this compound in 1 mL of solvent.

  • Solubilization: this compound is soluble in DMSO at concentrations up to 33.33 mg/mL (64.90 mM) and in water at concentrations greater than 50 mg/mL[1][2]. For a 10 mM stock solution, add the appropriate volume of DMSO to the this compound powder. To aid dissolution, sonication is recommended[1].

  • Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months[2].

1.3. Protocol for Preparing this compound Working Solutions

Prepare working solutions by diluting the stock solution in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects on cellular systems.

Table 1: Quantitative Data for this compound

ParameterValueCell/Tissue TypeAssay TypeReference
EC50 ~1.4 µMU2OS cells expressing MOR1MOR1 Redistribution Assay[3]
EC50 1.5 nMHEK293T cellscAMP Assay[4]
EC50 74 nM-[35S]GTPγS Binding Assay[2]
Ki 11 nMCHO cells co-expressing CCK2R-MOPRDisplacement of [3H]this compound[5]
pEC50 9.68-LANCE ultra cAMP assay[5]

In Vitro Assay Protocols

This compound is widely used to characterize the function of the mu-opioid receptor in various in vitro functional and binding assays.

2.1. Mu-Opioid Receptor (MOR) Activation: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding.

2.1.1. Principle

Agonist binding to a G protein-coupled receptor (GPCR) like the MOR facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to the extent of receptor activation[6].

2.1.2. Experimental Protocol

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the mu-opioid receptor. Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer[7].

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4)[7]

    • GDP (to a final concentration of 10-30 µM)[7]

    • Cell membranes (protein concentration determined by Bradford assay)

    • This compound at various concentrations (typically ranging from 10⁻¹⁰ M to 10⁻⁵ M)[7]

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.05 nM) to initiate the binding reaction[7].

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation[7].

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM)[7]. Subtract non-specific binding from all other readings. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

2.2. cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled mu-opioid receptor by this compound.

2.2.1. Principle

Activation of the Gi-coupled MOR by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This change in cAMP levels can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

2.2.2. Experimental Protocol

  • Cell Culture: Plate cells expressing the mu-opioid receptor in a 96-well plate and grow to confluence.

  • Cell Treatment:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add this compound at various concentrations.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

  • Data Analysis: Plot the measured cAMP levels as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound.

Visualizations

3.1. Signaling Pathway of this compound at the Mu-Opioid Receptor

DAMGO_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Leads to GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes add_components Add Components to 96-well Plate prep_membranes->add_components prep_reagents Prepare Assay Buffer, GDP, this compound prep_reagents->add_components initiate_reaction Add [³⁵S]GTPγS add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_filter Terminate Reaction & Filter incubate->terminate_filter scintillation Scintillation Counting terminate_filter->scintillation analyze Analyze Data (EC₅₀, Eₘₐₓ) scintillation->analyze

References

Application Notes and Protocols for DAMGO Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[D-Ala2, N-MePhe4, Gly-ol5]-enkephalin (DAMGO) is a highly selective and potent synthetic peptide agonist for the mu-opioid receptor (MOR). Its utility in rodent models is paramount for investigating the physiological and behavioral effects mediated by MORs, including analgesia, reward, respiratory depression, and gastrointestinal transit. Due to its peptide nature and inability to efficiently cross the blood-brain barrier, central administration methods are often required to study its effects on the central nervous system (CNS).

These application notes provide detailed protocols for the most common methods of this compound administration in rodent models, summarize quantitative data from literature, and illustrate the associated signaling pathways and experimental workflows.

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the MOR by this compound initiates a cascade of intracellular events. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[1] Upon agonist binding, the G-protein dissociates into its Gαi and Gβγ subunits, which then modulate various downstream effectors.[1] This leads to a reduction in neuronal excitability through several mechanisms, including the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[1][2] Additionally, MOR activation can influence other signaling cascades, such as the MAPK/JNK and NF-ĸB pathways.[2]

DAMGO_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (Inactive) MOR->G_protein Activates MAPK MAPK/JNK Pathway MOR->MAPK Modulates NFkB NF-ĸB Pathway MOR->NFkB Modulates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_ion K+ Efflux GIRK->K_ion This compound This compound This compound->MOR Binds Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: this compound-induced Mu-Opioid Receptor signaling cascade.

Experimental Protocols

Accurate and reproducible administration of this compound is critical for obtaining reliable experimental data. The following protocols detail common central administration techniques.

Protocol 1: Intracerebroventricular (ICV) Injection

This method delivers this compound directly into the cerebral spinal fluid (CSF) within the lateral ventricles, allowing for widespread distribution throughout the brain.[3]

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., Isoflurane, Ketamine/Xylazine mixture)[4]

  • Surgical tools (scalpel, drill, forceps)

  • Guide cannula and dummy cannula

  • Internal injector connected to a microinjection pump (e.g., Nanoject)[5]

  • This compound solution in sterile artificial CSF (aCSF) or saline

  • Suturing material and antiseptic

Procedure:

  • Animal Preparation: Anesthetize the rodent and confirm the depth of anesthesia using a toe-pinch reflex test.[4] Shave the scalp and secure the animal's head in the stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.[4]

  • Surgical Site Preparation: Clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.

  • Bregma Identification: Identify and level the skull by ensuring the coordinates for bregma and lambda are in the same horizontal plane.

  • Cannula Implantation:

    • Move the drill to the predetermined stereotaxic coordinates for the lateral ventricle (e.g., for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to midline, 2.0 mm ventral from the skull surface).

    • Drill a small hole through the skull, being careful not to damage the underlying dura mater.

    • Slowly lower the guide cannula to the target depth.

    • Secure the cannula to the skull using dental cement and anchoring screws.

    • Insert a dummy cannula to keep the guide patent and protect the brain.

  • Recovery: Suture the scalp incision around the implant. Allow the animal to recover for approximately one week before injections.[6]

  • Injection:

    • Gently restrain the awake animal and remove the dummy cannula.

    • Insert the internal injector, which should extend slightly beyond the guide cannula, into the ventricle.

    • Infuse the desired volume of this compound solution (typically 1-5 µL for rats, 0.5-2 µL for mice) at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.[7]

    • Leave the injector in place for an additional 5-10 minutes to minimize backflow upon withdrawal.[5][7]

    • Replace the dummy cannula.

Protocol 2: Intrathecal (IT) Injection

This technique delivers this compound directly into the spinal subarachnoid space, targeting opioid receptors in the spinal cord, which is crucial for studies of nociception.

Materials:

  • Hamilton syringe with a 30-gauge or smaller needle

  • This compound solution in sterile saline

  • Restraining device (optional)

Procedure:

  • Animal Preparation: Anesthetize the animal lightly or restrain it manually. Proper handling is key to a successful injection.

  • Injection Site Identification: Palpate the animal's back to locate the space between the L5 and L6 vertebrae.

  • Injection:

    • Insert the needle perpendicular to the spinal column in the identified intervertebral space.

    • A characteristic tail-flick or leg-twitch is a reliable indicator of entry into the subarachnoid space.

    • Inject the this compound solution in a small volume (typically 5-10 µL for rats, 2-5 µL for mice).[8]

    • Withdraw the needle swiftly.

  • Confirmation: Successful injection is often confirmed by the rapid onset of behavioral effects, such as scratching directed at the dermatome corresponding to the injection site, followed by analgesia.

Protocol 3: Intracerebral Microinjection

This method is used to target specific brain nuclei to investigate the role of MORs in localized circuits. The procedure is similar to ICV cannulation but requires precise coordinates for the target region.

Example Target: Central Nucleus of the Amygdala (CeA) The CeA is involved in the affective dimension of pain, and this compound microinjection here can alleviate pain-related aversion.[9]

Procedure:

  • Follow steps 1-4 of the ICV protocol, but use stereotaxic coordinates specific to the CeA (e.g., for rats: ~2.5 mm posterior to bregma, 4.0 mm lateral to midline, 7.5 mm ventral from the skull surface).

  • The injection procedure (Step 6 of the ICV protocol) is the same, but volumes are typically much smaller (e.g., 20-100 nL) to ensure localized effects.[10] The injection rate should be correspondingly slower (~1 nL/sec).[10]

  • Post-mortem histological verification of the injection site is essential to confirm accurate targeting.

Experimental Workflow

A typical experiment involving this compound administration follows a structured workflow to ensure that observed effects are attributable to the compound.

DAMGO_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimation (1 week) B Surgical Cannulation (ICV, IT, etc.) A->B C Post-Op Recovery (1 week) B->C D Baseline Behavioral Testing C->D E This compound / Vehicle Administration D->E F Post-Injection Behavioral Testing E->F G Data Collection & Analysis F->G H Histological Verification (if applicable) G->H

Caption: Standard experimental workflow for this compound administration studies.

Quantitative Data Summary

The following tables provide a summary of dosages and injection parameters for this compound administration in rodents, compiled from various studies.

Table 1: Reported this compound Dosages and Effects

Route Species Dose Range Vehicle Behavioral Assay / Effect Reference
Intra-CeA Rat 7.7 - 15.4 ng / 0.4 µL Saline Attenuation of conditioned place aversion in a pain model [9]
Intrathecal (IT) Mouse 25 ng Not Specified Used for radiolabeling distribution studies [11]
Intrathecal (IT) Mouse 50 ng / 5 µL Saline Chronic administration to study receptor-G protein coupling [8]

| Intraperitoneal (IP) | Mouse | 0.01 - 15 mg/kg | Not Specified | General motor and sensorimotor response studies |[12] |

Table 2: Recommended Injection Parameters

Route Species Injection Volume Recommended Rate Reference
Intracerebroventricular (ICV) Mouse 0.5 - 2 µL < 1 µL/min [7]
Intracerebroventricular (ICV) Rat 1 - 5 µL < 1 µL/min [7]
Intrathecal (IT) Mouse 2 - 5 µL Bolus injection [8]
Intrathecal (IT) Rat 5 - 10 µL Bolus injection [13]

| Intracerebral Microinjection | Rodent | 20 - 100 nL | ~1 nL/sec |[10] |

Application Notes & Considerations

  • Vehicle Selection: this compound is typically dissolved in sterile 0.9% saline or artificial cerebrospinal fluid (aCSF). Ensure the vehicle is pH-neutral and isotonic to avoid non-specific effects.

  • Dose-Response: It is crucial to perform dose-response studies to determine the optimal concentration of this compound for the desired effect in your specific experimental paradigm.

  • Controls: Always include a vehicle-injected control group to account for any effects of the injection procedure itself.

  • Aseptic Technique: All surgical procedures and injections should be performed under aseptic conditions to prevent infection.

  • Post-Mortem Verification: For ICV and intracerebral microinjections, it is best practice to inject a dye (e.g., Evans blue) at the end of the experiment to histologically verify the placement of the cannula and the spread of the injectate.

References

Application Notes and Protocols for DAMGO in Analgesia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective mu-opioid receptor agonist, in preclinical analgesia research. Detailed protocols for common analgesic assays and an overview of the relevant signaling pathways are included to facilitate experimental design and data interpretation.

Data Presentation: this compound Dosages for Analgesia

The following table summarizes effective this compound dosages across different animal models and routes of administration, as reported in peer-reviewed literature. It is crucial to note that optimal doses may vary depending on the specific strain, sex, and age of the animals, as well as the experimental conditions. Therefore, pilot studies are recommended to determine the optimal dose for your specific model.

Animal ModelRoute of AdministrationDose RangeObserved EffectReference
RatIntrathecal (i.t.)15 µg/10 µlRestoration of morphine sensitivity in tolerant rats.[1]
RatIntracerebroventricular (i.c.v.)70 ng - 500 ngDose-dependent increase in hot plate latency.[2]
RatIntravenous (i.v.)~900 nmol/kgThreshold dose for analgesia.
MouseIntrathecal (i.t.)50 ng/5 µlUsed to induce tolerance.[3]
MouseIntrathecal (i.t.)1 - 15 µgDose-dependent reduction in postoperative hypersensitivity.[4]
MouseIntracerebroventricular (i.c.v.)0.02 - 1.0 µgInhibition of pain-related behaviors in a bone cancer model.[5]
MouseSystemic (i.p.)1 mg/kgReversal of incision-induced ambulatory deficits.[4]
MouseLocal (intra-paw)50 µgReduction in postoperative hypersensitivity.[4]

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the thermal pain threshold in rodents and is particularly sensitive to centrally acting analgesics.[6][7]

Materials:

  • Hot plate apparatus with adjustable temperature control and a timer.

  • Transparent cylinder to confine the animal to the heated surface.

  • Experimental animals (rats or mice).

  • This compound solution and vehicle control.

Protocol:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level, typically between 51°C and 55°C.[7][8]

  • Baseline Latency: Gently place each animal on the hot plate and start the timer. Observe the animal for signs of nociception, such as licking a hind paw or jumping.[6] Stop the timer as soon as a response is observed and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 20-60 seconds) must be established. If an animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.[7][9]

  • Drug Administration: Administer this compound or vehicle control through the desired route (e.g., intrathecal, intracerebroventricular, systemic).

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 15-30 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.[2]

  • Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE) calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[10]

Tail-Flick Test

The tail-flick test is another common method for assessing the thermal pain reflex, primarily mediated at the spinal level.[11]

Materials:

  • Tail-flick apparatus with a radiant heat source or a water bath with controlled temperature.

  • Animal restrainer.

  • Experimental animals (rats or mice).

  • This compound solution and vehicle control.

Protocol:

  • Acclimatization: Acclimate the animals to the testing environment and handling for several days before the experiment.

  • Apparatus Setup:

    • Radiant Heat: The intensity of the light beam should be adjusted to elicit a tail flick within 3-5 seconds in a naive animal.

    • Hot Water: The water bath is typically maintained at a constant temperature, such as 52°C or 55°C.[10][12]

  • Baseline Latency: Gently restrain the animal and position its tail over the heat source or immerse the distal third of the tail in the hot water.[10] Start the timer and measure the time until the animal flicks its tail.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.[10][13]

  • Drug Administration: Administer this compound or vehicle control.

  • Post-treatment Latency: At a specified time after drug administration (typically around 30 minutes), re-measure the tail-flick latency.[11]

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Signaling Pathways and Visualizations

This compound-Activated Mu-Opioid Receptor Signaling

This compound exerts its analgesic effects by activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to MOR initiates a cascade of intracellular events.

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_channels_K ↑ K+ Efflux (Hyperpolarization) G_beta_gamma->Ion_channels_K Ion_channels_Ca ↓ Ca2+ Influx (↓ Neurotransmitter Release) G_beta_gamma->Ion_channels_Ca cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA P P GRK->P P->MOR Internalization Receptor Internalization beta_arrestin->Internalization

Caption: this compound signaling pathway via the mu-opioid receptor.

Upon binding, MOR couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of protein kinase A (PKA).[14] The Gβγ subunit can directly interact with ion channels, leading to an increase in potassium efflux (causing hyperpolarization) and a decrease in calcium influx (inhibiting neurotransmitter release).[15] Both of these actions contribute to the reduction of neuronal excitability and the analgesic effect.

Furthermore, agonist binding can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from G-proteins and can lead to receptor internalization, a process involved in tolerance development.[16]

Experimental Workflow for Analgesic Testing

The following diagram illustrates a typical workflow for assessing the analgesic effects of this compound.

Analgesia_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimatization & Handling Apparatus_Setup Apparatus Setup (Hot Plate / Tail-Flick) Animal_Prep->Apparatus_Setup Baseline Measure Baseline Latency Apparatus_Setup->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug Measure Post-Drug Latency Drug_Admin->Post_Drug Calc_MPE Calculate %MPE Post_Drug->Calc_MPE Stats Statistical Analysis Calc_MPE->Stats Results Results & Interpretation Stats->Results

Caption: General experimental workflow for analgesic studies.

References

Application Notes and Protocols for DAMGO in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic, potent, and highly selective agonist for the μ-opioid receptor (MOR). In the field of neuroscience and pharmacology, this compound is an invaluable tool for investigating the physiological and pathophysiological roles of the μ-opioid system. Patch clamp electrophysiology, a high-resolution technique for studying the electrical properties of individual cells, is frequently employed in conjunction with this compound to elucidate the precise mechanisms by which MOR activation modulates neuronal excitability and synaptic transmission.

These application notes provide a comprehensive overview of the use of this compound in patch clamp electrophysiology, including its mechanism of action, common experimental protocols, and a summary of its effects on various neuronal populations.

Mechanism of Action

This compound exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of MORs by this compound initiates a signaling cascade that primarily leads to the inhibition of neuronal activity. This is achieved through several key mechanisms:

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1][2]

  • Inhibition of voltage-gated calcium channels (VGCCs): By reducing calcium influx, this compound can decrease neurotransmitter release from presynaptic terminals.[3]

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of various downstream effectors.

The net effect of this compound application is typically a reduction in neuronal excitability and a suppression of synaptic transmission.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various patch clamp electrophysiology studies.

Table 1: Postsynaptic Effects of this compound

Cell TypeThis compound ConcentrationEffectMagnitude of EffectReference
HEK293-MOR1 cells expressing Kir3.1/3.210 µMInward GIRK current desensitization73 ± 6%[1]
POMC neurons (female)30 - 1000 nMOutward K+ currentEC50: 102.8 nM[4]
Substantia gelatinosa (SG) GABAergic interneuronsNot specifiedOutward current39.55 ± 2.16 pA[2]
NAc core neurons1 µMNo effect on membrane properties-[5]

Table 2: Presynaptic Effects of this compound

Neuron TypeThis compound ConcentrationEffectMagnitude of EffectReference
Rostral solitary nucleus (rNST) GAD67+ neurons0.3 µMSuppression of ST-evoked currents59% reduction[6]
Rostral solitary nucleus (rNST) GAD67- neurons0.3 µMSuppression of ST-evoked currents35% reduction[6]
PreBötzinger Complex1 µMReduction of glutamate release-[7][8]
Substantia gelatinosa (SG) GABAergic interneuronsNot specifiedReduced amplitude of eEPSCs42.24 ± 10.41% of control[2]
Striatal D2 medium spiny neurons (VMS)Not specifiedReduced frequency of sEPSCsLargest inhibition in VMS[9]
Striatal D1 medium spiny neurons (VMS)Not specifiedReduced frequency of sIPSCsLargest inhibition in VMS[9]

Table 3: Effects of this compound on Ion Channels

Ion ChannelCell TypeThis compound ConcentrationEffectMagnitude of EffectReference
TTX-resistant Na+ currentRat sensory neurons1 µMInhibition of PGE2-induced potentiation24.9 ± 7.7% increase vs. 103 ± 22.8% with PGE2 alone[10]
P-type calcium channelsAcutely isolated Purkinje neurons10 nMFacilitation of current9 ± 1.2%[3]

Experimental Protocols

The following are generalized protocols for whole-cell patch clamp recording to investigate the effects of this compound. Specific parameters may need to be optimized for the cell type and experimental question.

Brain Slice Preparation
  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 D-Glucose.

  • Rapidly dissect the brain and mount it on a vibratome stage.

  • Cut coronal or sagittal slices (typically 250-300 µm thick) in ice-old, oxygenated slicing solution.

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover. The aCSF typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, and 10 D-Glucose, continuously bubbled with 95% O₂ / 5% CO₂.

  • After recovery, maintain slices at room temperature until recording.

Whole-Cell Patch Clamp Recording
  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (1-2 mL/min).

  • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipette with an internal solution. A typical potassium gluconate-based internal solution for recording postsynaptic currents contains (in mM): 130 K-Gluconate, 10 HEPES, 10 EGTA, 1 CaCl₂, 1 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2-7.3 and osmolarity to 290-295 mOsm.[6]

  • Approach a target neuron and apply gentle positive pressure to the pipette.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).

  • Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.[11]

  • Allow the cell to stabilize for 5-10 minutes before starting the recording.

Data Acquisition and this compound Application
  • Voltage-Clamp Recordings: To measure synaptic currents, clamp the neuron at a holding potential of -70 mV for excitatory postsynaptic currents (EPSCs) or 0 mV for inhibitory postsynaptic currents (IPSCs).[6]

  • Current-Clamp Recordings: To measure changes in membrane potential and action potential firing, record in current-clamp mode and inject current steps to elicit firing.[6]

  • Establish a stable baseline recording for at least 5-10 minutes.

  • Prepare a stock solution of this compound in water or a suitable solvent and dilute it to the final desired concentration in aCSF immediately before use.

  • Apply this compound to the slice via the perfusion system.

  • Record the effects of this compound for a sufficient duration to observe the maximal effect and any desensitization.

  • To confirm the effect is mediated by μ-opioid receptors, co-apply a MOR antagonist like CTAP or naloxone.[4][6]

  • Wash out this compound by perfusing with drug-free aCSF to observe recovery.

Visualizations

This compound Signaling Pathway

DAMGO_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits cAMP cAMP AC->cAMP Reduces production of K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx (Reduced Neurotransmitter Release) VGCC->Ca_influx

Caption: this compound signaling cascade upon binding to the μ-opioid receptor.

Experimental Workflow for Patch Clamp Electrophysiology with this compound

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis slice_prep Brain Slice Preparation giga_seal Obtain Giga-ohm Seal slice_prep->giga_seal pipette_prep Pipette Pulling & Filling pipette_prep->giga_seal solutions_prep Prepare aCSF & Internal Solution solutions_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Stable Baseline whole_cell->baseline damgo_app Bath Apply this compound baseline->damgo_app data_acq Data Acquisition baseline->data_acq washout Washout with aCSF damgo_app->washout damgo_app->data_acq washout->data_acq data_analysis Analyze Electrophysiological Parameters data_acq->data_analysis

Caption: A typical workflow for a whole-cell patch clamp experiment using this compound.

References

Application Notes and Protocols for the DAMGO Hot Plate Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hot plate test is a widely utilized and validated method for assessing the analgesic properties of pharmacological agents, particularly those acting on the central nervous system. This application note provides a detailed protocol for performing the hot plate test using DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), a potent and highly selective synthetic peptide agonist for the mu (µ)-opioid receptor. Activation of the µ-opioid receptor is a key mechanism for pain relief mediated by opioid analgesics.[1] These guidelines are intended to assist researchers in obtaining reliable and reproducible data on the antinociceptive effects of this compound.

Principle of the Hot Plate Test

The hot plate test measures the latency of a rodent's response to a thermal stimulus.[2] The animal is placed on a heated surface, and the time it takes to exhibit a nocifensive behavior, such as paw licking or jumping, is recorded.[3] An increase in the latency to respond to the thermal stimulus following the administration of a test compound, such as this compound, indicates an analgesic effect.[4] This test is particularly useful for evaluating centrally acting analgesics.[2]

This compound: A Selective µ-Opioid Receptor Agonist

This compound is a synthetic analog of enkephalin that exhibits high binding affinity and selectivity for the µ-opioid receptor.[5] Its mechanism of action involves the activation of these receptors, which are G-protein coupled receptors (GPCRs).[6] This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Signaling Pathway of this compound

Upon binding to the µ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).[6] This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits. The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as promoting the opening of inwardly rectifying potassium (K+) channels and inhibiting the opening of voltage-gated calcium (Ca2+) channels.[8] The combined effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effect of this compound.

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_Protein G-Protein (αiβγ) MOR->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha Dissociates to G_betagamma Gβγ G_Protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel Activates Ca_channel Ca2+ Channel (Voltage-gated) G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

This compound Signaling Pathway

Experimental Protocol

Animals
  • Species: Male or female mice (e.g., C57BL/6, CD-1) are commonly used.

  • Weight: 20-30 grams.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment and to the testing room for at least 30-60 minutes on the day of the experiment.[9]

Materials and Equipment
  • Hot plate analgesia meter (e.g., Columbus Instruments, Ugo Basile).[3]

  • Animal restrainer (e.g., a transparent glass cylinder to keep the animal on the heated surface).[2]

  • Stopwatch.

  • This compound (Tocris, Sigma-Aldrich).

  • Vehicle (e.g., sterile saline).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Animal scale.

Experimental Procedure

Experimental_Workflow cluster_pre_test Pre-Test Phase cluster_treatment Treatment Phase cluster_post_test Post-Test Phase Acclimatization Animal Acclimatization (30-60 min in testing room) Baseline Baseline Latency Measurement (Place on hot plate, record time to response) Acclimatization->Baseline Grouping Randomly Assign to Groups (Vehicle, this compound doses) Baseline->Grouping Injection Administer this compound or Vehicle (Intraperitoneal injection) Grouping->Injection Latency_Measurement Measure Latency at Predetermined Time Points (e.g., 15, 30, 60, 90 min post-injection) Injection->Latency_Measurement Wait for drug absorption Data_Analysis Data Collection and Analysis Latency_Measurement->Data_Analysis

This compound Hot Plate Test Workflow
  • Set up the hot plate: Turn on the hot plate apparatus and set the temperature to a constant, non-injurious level, typically between 52°C and 55°C.[10]

  • Baseline latency: Before drug administration, determine the baseline response latency for each animal by placing it on the hot plate and starting the stopwatch. Record the time until the animal exhibits a clear nocifensive response (paw licking or jumping). To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time should be recorded as its latency.[3][10]

  • Animal grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and various doses of this compound). A typical group size is 8-10 animals.

  • Drug administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range for this compound in mice for antinociception studies is 1-10 mg/kg.

  • Post-treatment latency: At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency as described in the baseline measurement. The time to peak effect for intraperitoneally administered opioids is generally around 30 minutes.[9]

  • Data recording: Record all latency times for each animal at each time point.

Data Presentation and Analysis

The data collected from the this compound hot plate test should be organized in a clear and structured manner to facilitate comparison and interpretation.

Quantitative Data Summary
Treatment GroupDose (mg/kg, i.p.)NBaseline Latency (s) (Mean ± SEM)Latency at 15 min (s) (Mean ± SEM)Latency at 30 min (s) (Mean ± SEM)Latency at 60 min (s) (Mean ± SEM)Latency at 90 min (s) (Mean ± SEM)
Vehicle-1010.2 ± 0.810.5 ± 0.910.1 ± 0.79.9 ± 0.810.3 ± 0.9
This compound11010.5 ± 0.915.2 ± 1.218.5 ± 1.5**14.8 ± 1.111.2 ± 1.0
This compound31010.1 ± 0.720.1 ± 1.8 25.8 ± 2.1***19.5 ± 1.613.5 ± 1.3
This compound101010.3 ± 0.828.5 ± 2.5 30.0 ± 0.026.2 ± 2.3***18.9 ± 1.7**

*Note: The data in this table are representative and for illustrative purposes only. Actual results may vary depending on experimental conditions. Statistical significance is often denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control group.

Data Analysis

The analgesic effect can be expressed as the percentage of the maximum possible effect (% MPE) calculated using the following formula:

% MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Statistical analysis, such as one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's), should be performed to determine the statistical significance of the observed differences between treatment groups.

Conclusion

The this compound hot plate test is a robust and reliable method for evaluating the central analgesic effects of µ-opioid receptor agonists. By following this detailed protocol, researchers can obtain high-quality, reproducible data to advance the understanding of opioid pharmacology and aid in the development of novel pain therapeutics. Adherence to proper animal handling, experimental design, and data analysis techniques is crucial for the validity and interpretation of the results.

References

Application Notes and Protocols for DAMGO in Receptor Internalization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing DAMGO ([D-Ala2, N-Me-Phe4, Gly-ol]-enkephalin), a potent and selective synthetic peptide agonist for the mu-opioid receptor (MOR), in receptor internalization assays. Understanding the mechanisms of MOR internalization is crucial for the development of novel analgesics with improved therapeutic profiles, potentially reducing tolerance and other side effects associated with chronic opioid use.

This compound is a valuable tool in this research as it consistently induces robust MOR internalization, in contrast to some clinically used opioids like morphine, which often show weaker or cell-type-dependent effects on receptor endocytosis.[1] This makes this compound an excellent positive control and a reliable pharmacological tool to investigate the molecular machinery governing MOR trafficking.

Core Concepts

Activation of the MOR by an agonist like this compound initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gi/o), leading to downstream signaling.[1] For internalization to occur, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, which not only desensitize the receptor from further G protein signaling but also act as adaptor proteins, linking the receptor to the endocytic machinery, primarily through clathrin-coated pits. The receptor is then internalized into endosomes, from where it can be recycled back to the cell surface or targeted for degradation.

Data Presentation: Quantitative Analysis of this compound-Induced MOR Internalization

The following table summarizes quantitative data from various studies on this compound-induced MOR internalization, providing a comparative overview of its potency and efficacy in different experimental setups.

Cell LineAssay MethodThis compound ConcentrationIncubation TimeKey FindingsReference
HEK293ELISA100 nMNot specifiedCaused significant MOR internalization.[2]
U2OSHigh Content Imaging10 µM (used as positive control)30 minEC50 of this compound for internalization was approximately 1.4 µM.[3]
HEK293-MOR-FLAGImmunofluorescence1 µM30 and 60 minStimulated MOR internalization at 30 min and recycling at 60 min.[4][5]
293-SF-MORFlow Cytometry100 nM30 minInduced robust receptor internalization.[6]
SH-SY5YFlow Cytometry10 µM1 hourCo-treatment with a specific monoclonal antibody enhanced morphine-induced internalization to levels comparable to a strong agonist.[7]

Experimental Protocols

Here, we provide detailed methodologies for three common techniques to quantify this compound-induced MOR internalization: Enzyme-Linked Immunosorbent Assay (ELISA), Confocal Microscopy, and Flow Cytometry.

Protocol 1: Quantification of MOR Internalization by Cell-Surface ELISA

This protocol allows for the quantification of receptors remaining on the cell surface after agonist treatment.

Materials:

  • HEK293 cells stably expressing N-terminally epitope-tagged MOR (e.g., FLAG or HA tag)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 3.7% paraformaldehyde in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against the epitope tag (e.g., anti-FLAG M1 antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Plating: Seed the epitope-tagged MOR-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Agonist Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • On the day of the experiment, replace the culture medium with serum-free medium containing the desired concentrations of this compound (e.g., a concentration range from 1 nM to 10 µM) or a vehicle control.

    • Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

  • Fixation:

    • Remove the agonist-containing medium and wash the cells once with ice-cold PBS.

    • Fix the cells by adding 100 µL of 3.7% paraformaldehyde to each well and incubating for 5 minutes at room temperature.[2]

    • Wash the cells three times with PBS.

  • Immunolabeling:

    • Block non-specific binding by adding 200 µL of blocking solution to each well and incubating for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with the primary antibody diluted in blocking solution for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with the HRP-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature.

    • Wash the cells five times with PBS.

  • Detection:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: The absorbance is proportional to the number of receptors on the cell surface. Calculate the percentage of internalization for each this compound concentration relative to the vehicle-treated control cells.

Protocol 2: Visualization of MOR Internalization by Confocal Microscopy

This method allows for the direct visualization of receptor translocation from the plasma membrane to intracellular compartments.

Materials:

  • HEK293 or SH-SY5Y cells expressing fluorescently-tagged MOR (e.g., MOR-GFP) or epitope-tagged MOR

  • Glass-bottom dishes or coverslips

  • This compound

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution (if using an intracellular epitope): 0.1% Triton X-100 in PBS

  • Blocking solution: 5% BSA in PBS

  • Primary antibody (if using an epitope-tagged receptor)

  • Fluorescently-labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Plating: Seed cells onto glass-bottom dishes or coverslips.

  • Agonist Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for a specific time (e.g., 30 minutes) at 37°C.[4][5]

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • If using an intracellular epitope tag, permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibody (if needed) for 1 hour.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour.

    • Wash three times with PBS.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope. In untreated cells, MOR fluorescence will be predominantly at the plasma membrane. In this compound-treated cells, fluorescence will appear in intracellular puncta, indicating internalization.

Protocol 3: Quantification of MOR Internalization by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the loss of surface receptors on a single-cell basis.

Materials:

  • HEK293 cells stably expressing N-terminally epitope-tagged MOR

  • This compound

  • Cell dissociation solution (e.g., non-enzymatic)

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently-conjugated primary antibody against the epitope tag (e.g., FITC-conjugated anti-FLAG antibody)

  • Flow cytometer

Procedure:

  • Agonist Treatment: Treat cells in suspension or in a plate with this compound (e.g., 10 µM) or vehicle for 1 hour at 37°C.[6][7]

  • Cell Preparation:

    • Place cells on ice to stop trafficking.

    • Gently dissociate the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with ice-cold FACS buffer.

  • Staining:

    • Resuspend the cells in FACS buffer containing the fluorescently-conjugated primary antibody.

    • Incubate on ice in the dark for 1 hour.

    • Wash the cells twice with FACS buffer.

  • Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the number of surface receptors.

  • Data Analysis: Calculate the percentage of internalization by comparing the MFI of this compound-treated cells to that of vehicle-treated cells.

Mandatory Visualizations

Signaling Pathway of this compound-Induced MOR Internalization

DAMGO_Internalization_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Endosome This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Recruits P_MOR Phosphorylated MOR GRK->MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits internalized_complex Internalized Receptor Complex P_MOR->internalized_complex Internalization clathrin Clathrin beta_arrestin->clathrin Recruits clathrin->P_MOR Mediates Endocytosis

Caption: this compound-induced MOR internalization pathway.

Experimental Workflow for Quantifying MOR Internalization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate MOR-expressing cells treat_this compound Treat with this compound or Vehicle plate_cells->treat_this compound elisa ELISA treat_this compound->elisa microscopy Confocal Microscopy treat_this compound->microscopy flow_cytometry Flow Cytometry treat_this compound->flow_cytometry quantify Quantify Surface Receptor Levels or Internalized Vesicles elisa->quantify microscopy->quantify flow_cytometry->quantify

References

Application Notes and Protocols for DAMGO in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin (DAMGO) is a synthetic, potent, and highly selective agonist for the mu (µ)-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. The activation of MOR by agonists like this compound initiates a signaling cascade that is fundamental to its physiological effects, including analgesia. A widely used in vitro functional assay to characterize the interaction of agonists with GPCRs is the GTPγS binding assay. This assay measures the agonist-induced exchange of guanosine diphosphate (GDP) for a non-hydrolyzable analog of guanosine triphosphate (GTP), guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS), on the Gα subunit of heterotrimeric G proteins. This application note provides a detailed protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to quantify its potency and efficacy at the µ-opioid receptor.

Principle of the Assay

The GTPγS binding assay is a functional assay that directly measures the activation of G proteins upon agonist binding to a GPCR. In the inactive state, the G protein α subunit is bound to GDP. Agonist binding to the receptor induces a conformational change, which in turn catalyzes the exchange of GDP for GTP on the Gα subunit. The use of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G proteins. The amount of [³⁵S]GTPγS bound to the membranes is proportional to the extent of G protein activation by the agonist.

Signaling Pathway of this compound at the Mu-Opioid Receptor

This compound binding to the µ-opioid receptor triggers a cascade of intracellular events. The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G protein (Gi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both dissociated subunits can then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels.

DAMGO_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Heterotrimeric G-protein (Gαi/o-GDP-Gβγ) MOR->G_protein Activates G_active Activated G-protein (Gαi/o-GTP + Gβγ) G_protein->G_active GDP/GTP Exchange Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_active->Effector Modulates GTP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection prep_reagents Prepare Reagents: Assay Buffer, this compound dilutions, [³⁵S]GTPγS, GDP add_components Add to 96-well plate: Membranes, Assay Buffer, GDP, this compound (or vehicle) prep_reagents->add_components prep_membranes Thaw and Dilute Membrane Preparation prep_membranes->add_components add_radioligand Initiate reaction by adding [³⁵S]GTPγS add_components->add_radioligand incubate Incubate at 30°C for 60 minutes add_radioligand->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters with ice-cold Wash Buffer terminate->wash count Quantify bound radioactivity using liquid scintillation counting wash->count

Application Notes and Protocols for Determining DAMGO Stability in Artificial Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) is a synthetic opioid peptide widely used in research due to its high specificity and affinity for the µ-opioid receptor.[1] As a "biologically stable analog" of endogenous enkephalins, this compound is designed for greater resistance to enzymatic degradation.[1] Understanding its stability in artificial cerebrospinal fluid (aCSF) is critical for ensuring accurate and reproducible results in in-vitro and in-vivo neuroscience research. These application notes provide a comprehensive overview of the factors influencing this compound stability, protocols for its assessment, and relevant signaling pathways.

Factors that can influence the stability of peptides like this compound in aCSF include temperature, pH, light, and the presence of enzymes.[2] The composition and stability of the aCSF itself, particularly its pH and the potential for glucose degradation, are also important considerations.[3][4]

Quantitative Data Summary

Parameter Condition 1 (e.g., 4°C) Condition 2 (e.g., 25°C) Condition 3 (e.g., 37°C)
Incubation Time (min)
This compound Concentration (nM)
Calculated Half-life (t½, min)
Degradation Rate Constant (k)

Experimental Protocols

This section outlines a detailed protocol for determining the stability of this compound in aCSF.

Preparation of Artificial Cerebrospinal Fluid (aCSF)

Maintaining the chemical stability of aCSF is crucial for accurate results.[3] It is recommended to prepare concentrated stock solutions and mix them shortly before the experiment.

aCSF Stock Solutions:

  • Part A: Containing components prone to precipitation when mixed in concentrated form (e.g., CaCl₂ and MgCl₂).

  • Part B: Containing bicarbonate.[3]

  • Part C: Containing glucose.[3]

Final aCSF Composition (Example):

Component Concentration (mM)
NaCl126
KCl2.5
MgCl₂1.2
CaCl₂2.4
NaH₂PO₄1.2
NaHCO₃25
D-Glucose11

Protocol:

  • Prepare concentrated stock solutions of each component in ultrapure water.

  • On the day of the experiment, mix the stock solutions to achieve the final concentrations, adding the calcium and magnesium salts last to avoid precipitation.

  • Aerate the aCSF with 95% O₂ / 5% CO₂ for at least 30 minutes to achieve a physiological pH of ~7.4.[6]

  • Verify the pH of the aCSF before use.

This compound Stability Assay

This protocol utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive quantification of this compound.

Materials:

  • This compound powder

  • Prepared and pH-verified aCSF

  • Incubator or water bath

  • LC-MS/MS system

  • Appropriate vials and syringes

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

Protocol:

  • Prepare a stock solution of this compound in ultrapure water or a suitable solvent.

  • Spike the aCSF with this compound to a final concentration relevant to your experimental paradigm (e.g., 1 µM).

  • Aliquot the this compound-containing aCSF into several vials for different time points.

  • Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, and 37°C).

  • At each designated time point (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes), take a sample from the corresponding vial.

  • Immediately quench the enzymatic activity and prevent further degradation by mixing the sample with an equal volume of ice-cold quenching solution.

  • Store the quenched samples at -80°C until analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of this compound at each time point.

  • Plot the concentration of this compound versus time and calculate the half-life (t½) and degradation rate constant (k).

Visualizations

This compound Signaling Pathway

This compound exerts its effects by binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Reduces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Ca_ion Ca_ion->Ca_channel K_ion K_ion->K_channel

Caption: this compound signaling pathway via the µ-opioid receptor.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the key steps in the experimental protocol for determining the stability of this compound in aCSF.

DAMGO_Stability_Workflow prep_aCSF 1. Prepare and pH-verify aCSF spike_this compound 2. Spike aCSF with this compound prep_aCSF->spike_this compound incubate 3. Incubate at controlled temperature spike_this compound->incubate sample 4. Sample at multiple time points incubate->sample quench 5. Quench with ice-cold acetonitrile sample->quench store 6. Store at -80°C quench->store analyze 7. Analyze by LC-MS/MS store->analyze calculate 8. Calculate half-life and degradation rate analyze->calculate

Caption: Experimental workflow for this compound stability assessment.

References

Application Notes and Protocols for DAMGO: A Selective Mu-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the storage, handling, and experimental use of DAMGO ([D-Ala²-N-Me-Phe⁴, Gly-ol⁵]-enkephalin), a potent and selective synthetic peptide agonist for the mu (µ)-opioid receptor (MOR).

Chemical Properties and Storage

Proper storage and handling of this compound are crucial to maintain its stability and biological activity.

Chemical Information:

PropertyValue
Full Name [D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin
CAS Number 78123-71-4
Molecular Formula C₂₆H₃₅N₅O₆
Molecular Weight 513.59 g/mol [1]
Appearance White to off-white powder[2]
Sequence Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol

Storage Recommendations:

FormStorage TemperatureStabilitySpecial Instructions
Lyophilized Powder -20°C[2][3]Stable for up to 3 years[1]Keep desiccated and protected from moisture.[1][3]
Stock Solution -20°C or -80°C[1][3]Use within 1 month at -20°C[3] or up to 1 year at -80°C.[1]Aliquot to avoid multiple freeze-thaw cycles.[3][4]

Handling and Solution Preparation

Adherence to safety protocols and proper solution preparation are essential for accurate and reproducible experimental results.

Safety Precautions:

  • Always handle this compound in accordance with standard laboratory safety procedures.

  • Read the Safety Data Sheet (SDS) before use to understand potential hazards and necessary precautions.[5]

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6]

  • Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.

  • Wash hands thoroughly after handling.[5][6]

Solution Preparation:

This compound is soluble in various solvents. The choice of solvent will depend on the specific experimental requirements.

  • DMSO: Soluble up to 33.33 mg/mL (64.90 mM). Sonication may be required to aid dissolution.[1]

  • Saline (0.9%): Can be dissolved in saline for in vivo studies.[7]

Protocol for Reconstituting this compound:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial until the powder is completely dissolved.[1]

  • For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[3][4]

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the G-protein coupled mu-opioid receptor (MOR).[3] Its binding initiates a cascade of intracellular signaling events.

Upon binding to the MOR, this compound induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated Gα subunit dissociates from the Gβγ dimer.

  • Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • Gβγ dimer: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[9][10]

This signaling cascade results in neuronal hyperpolarization and reduced neurotransmitter release, which are the cellular mechanisms underlying the analgesic effects of opioids.[8]

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_betagamma->GIRK Activates VGCC VGCC (Ca²+ Influx) G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize key quantitative parameters for this compound from various in vitro assays.

Binding Affinity:

ParameterReceptorSpeciesValue (nM)Reference
Kd Mu-Opioid ReceptorNative3.46[3][11]
Ki Mu-Opioid ReceptorHuman0.87N/A

Functional Potency and Efficacy:

AssayCell LineParameterValue (nM)Reference
[³⁵S]GTPγS Binding CHO cells expressing human MOREC₅₀7.57 - 110[11]
cAMP Inhibition CHO cells expressing human MOREC₅₀0.088 µM[11]
Calcium Mobilization CHO cells expressing human MOREC₅₀7.5
Receptor Internalization HEK293 cells expressing MOR1EC₅₀10[7]

Experimental Protocols

Below are detailed protocols for common experiments involving this compound.

In Vitro: Mu-Opioid Receptor GTPγS Binding Assay

This assay measures the functional activation of MOR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection prep_membranes Prepare cell membranes expressing MOR add_membranes Add membranes to assay plate prep_membranes->add_membranes prep_reagents Prepare assay buffer, GDP, and this compound dilutions add_gdp Add GDP prep_reagents->add_gdp add_this compound Add this compound or vehicle prep_reagents->add_this compound add_gtp Add [³⁵S]GTPγS prep_reagents->add_gtp add_membranes->add_gdp add_gdp->add_this compound add_this compound->add_gtp incubate Incubate at 30°C add_gtp->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound [³⁵S]GTPγS terminate->wash scintillation Measure filter-bound radioactivity using a scintillation counter wash->scintillation

Caption: GTPγS binding assay workflow.

Materials:

  • Cell membranes expressing the mu-opioid receptor

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • GDP solution

  • This compound solutions (various concentrations)

  • [³⁵S]GTPγS

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation fluid

  • Microplate or tubes

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the mu-opioid receptor or from brain tissue known to have high MOR expression.

  • Assay Setup: In a microplate or tubes, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of GDP solution (final concentration ~30 µM)

    • 10 µL of this compound solution at various concentrations or vehicle control.

    • 10 µL of cell membrane suspension (typically 20-50 µg of protein).

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.05 nM) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.[1]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound [³⁵S]GTPγS.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding - non-specific binding) against the log concentration of this compound to determine the EC₅₀ and Emax values.

In Vitro: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_detection Detection seed_cells Seed cells in a 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells treat_cells Treat cells with this compound (various concentrations) incubate_cells->treat_cells incubate_treatment Incubate for desired time (e.g., 24-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize shake Shake to dissolve formazan crystals solubilize->shake read_absorbance Measure absorbance at ~570 nm shake->read_absorbance

Caption: MTT cell viability assay workflow.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against the log concentration of this compound to determine the IC₅₀ value if applicable.

In Vivo: Hot Plate Test for Analgesia

The hot plate test is a common method to assess the analgesic properties of compounds in rodents.

Hot_Plate_Test_Workflow cluster_pre_test Pre-Test cluster_treatment Treatment cluster_post_test Post-Treatment Testing acclimate Acclimate animals to the testing room baseline Determine baseline latency on the hot plate acclimate->baseline administer_this compound Administer this compound or vehicle (e.g., i.v., i.p., s.c.) baseline->administer_this compound test_latency Measure response latency at pre-determined time points administer_this compound->test_latency record_data Record paw licking or jumping as the endpoint test_latency->record_data

Caption: Hot plate analgesia test workflow.

Materials:

  • Hot plate apparatus

  • Rodents (e.g., mice or rats)

  • This compound solution (in a suitable vehicle like saline)

  • Vehicle control solution

  • Syringes and needles for administration

  • Timer

Protocol:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (typically 52-55°C).[11]

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, such as paw licking, shaking, or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).[11]

  • Post-Treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure their response latency as done for the baseline.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This allows for the evaluation of the analgesic effect of this compound over time.

References

DAMGO Solubility in DMSO and PBS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) is a synthetic opioid peptide and a highly selective agonist for the μ-opioid receptor. Its use in research is pivotal for investigating the physiological and pathological roles of the μ-opioid system, including pain perception, reward pathways, and addiction. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation of this compound solutions. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), along with protocols for solution preparation and an overview of its primary signaling pathway.

Quantitative Solubility Data

The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the approximate solubility of this compound in DMSO and PBS based on available data. It is always recommended to consult the certificate of analysis for the specific lot being used.

SolventApproximate SolubilityMolar Concentration (at max solubility)Source
DMSO ~30-33.33 mg/mL~58-65 mM[1][2]
PBS (pH 7.2) ~5 mg/mL~9.7 mM[1]
Water Soluble to 1-2 mg/mL, ≥100 mg/mL reported by one sourceUp to ~3.9 mM, ≥194.71 mM[2][3][4][5]

Note: The solubility of this compound in aqueous solutions can be pH-dependent. The provided value for PBS is at a physiological pH of 7.2.

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound vial and DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).

  • Dissolution: Gently vortex the solution until the this compound is completely dissolved.[6] If necessary, brief sonication in an ultrasonic bath may aid in dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[2][5] For use within a month, storage at -20°C is generally sufficient.[2][5]

Safety Precautions:

  • DMSO is a potent solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.[6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling DMSO.[7][8]

  • Handle this compound, a pharmacologically active peptide, with care.

Preparation of a this compound Working Solution in PBS

This protocol outlines two methods for preparing a working solution of this compound in PBS: direct dissolution and dilution from a DMSO stock.

Method A: Direct Dissolution in PBS

This method is suitable when an organic solvent-free solution is required.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weighing: Weigh the desired amount of this compound and place it into a sterile tube.

  • Solvent Addition: Add the required volume of PBS (pH 7.2) to achieve the final desired concentration, not exceeding its solubility limit of approximately 5 mg/mL.[1]

  • Dissolution: Vortex or stir the solution until the this compound is fully dissolved. This may take longer than in DMSO. Gentle warming to 37°C can aid dissolution.

  • Use: It is recommended to prepare fresh aqueous solutions of this compound daily and not to store them for more than one day due to potential stability issues.[1]

Method B: Dilution from a DMSO Stock Solution

This is the most common method for preparing working solutions for cell-based assays.

Materials:

  • This compound stock solution in DMSO (prepared as in section 3.1)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the DMSO stock solution in PBS to achieve the final desired working concentration. To avoid precipitation, add the DMSO stock solution dropwise to the PBS while gently mixing.[6]

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Control: Prepare a vehicle control solution containing the same final concentration of DMSO in PBS to account for any effects of the solvent on the experimental system.

This compound Signaling Pathway

This compound, as a selective μ-opioid receptor agonist, activates intracellular signaling cascades upon binding to its G-protein coupled receptor (GPCR). The primary pathway involves the Gi/o family of G-proteins.

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channels (K+ Efflux) G_beta_gamma->K_channel Activates Ca_channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK1/2 Activation PKA->ERK Modulates Cellular_Response Cellular Response (e.g., Analgesia, Neuronal Inhibition) PKA->Cellular_Response Leads to K_channel->Cellular_Response Leads to Ca_channel->Cellular_Response Leads to IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Ca_release->ERK Modulates ERK->Cellular_Response Leads to

Caption: this compound signaling pathway via the μ-opioid receptor.

Pathway Description:

  • Receptor Binding and G-Protein Activation: this compound binds to the μ-opioid receptor, inducing a conformational change that activates the associated heterotrimeric Gi/o protein. This causes the exchange of GDP for GTP on the Gα subunit.

  • G-Protein Dissociation: The activated G-protein dissociates into Gαi/o-GTP and Gβγ subunits.

  • Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced activity of Protein Kinase A (PKA).

  • Downstream Effects of Gβγ: The Gβγ subunit has multiple targets. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx. These actions collectively decrease neuronal excitability. The Gβγ subunit can also activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C, respectively.

  • MAPK Pathway: Activation of the μ-opioid receptor can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, through both G-protein-dependent and β-arrestin-dependent mechanisms.

This integrated signaling results in the modulation of ion channel activity, neurotransmitter release, and gene expression, ultimately leading to the physiological effects of this compound, such as analgesia.

References

Troubleshooting & Optimization

Technical Support Center: DAMGO Dose-Response Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAMGO, a selective μ-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a synthetic peptide that is a potent and highly selective agonist for the μ-opioid receptor (MOR). It is widely used in research to study the function and signaling of the μ-opioid receptor, including aspects like receptor activation, desensitization, and internalization. Its high efficacy makes it a useful tool for characterizing MOR-mediated responses.

Q2: What is a typical dose-response curve for this compound?

A2: A typical this compound dose-response curve is sigmoidal, showing a concentration-dependent increase in a biological response (e.g., G-protein activation or inhibition of adenylyl cyclase) that eventually reaches a plateau at saturating concentrations of the agonist. The curve is often plotted with the logarithm of the this compound concentration on the x-axis and the response on the y-axis.[1][2][3]

Q3: What are the expected EC50 values for this compound?

A3: The EC50 value for this compound, which is the concentration that produces 50% of the maximal response, can vary depending on the cell type, the specific assay being used, and the level of receptor expression. However, reported EC50 values are typically in the nanomolar range. For example, in CHO cells expressing the human μ-opioid receptor, EC50 values of 12.8 nM in a GTPγS binding assay and 3.23 nM in a cAMP assay have been reported.[4] In C6 glial cells expressing the rat μ-opioid receptor, an EC50 of 28 nM was observed in a GTPγS binding assay.[5] In SH-SY5Y human neuroblastoma cells, which endogenously express μ-opioid receptors, the EC50 for this compound in a GTPγS binding assay was found to be around 45 nM.[6]

Troubleshooting Guide

Q4: My this compound dose-response curve is not sigmoidal. What could be the issue?

A4: A non-sigmoidal dose-response curve can arise from several factors:

  • Inverted "U" Shape: At very high concentrations, some agonists can exhibit a paradoxical decrease in response, leading to an inverted "U" shaped curve. This can be due to receptor desensitization, internalization, or off-target effects at high concentrations.

  • Shallow Curve: A shallow curve might indicate issues with the potency of this compound, possibly due to degradation. Ensure that the this compound stock solution is fresh and has been stored properly. It could also suggest complex biological responses or issues with the assay conditions.

  • Irregular Shape: Inconsistent data points can result from experimental errors such as pipetting inaccuracies, issues with cell viability, or problems with the detection method.

Q5: I am observing high background signal in my GTPγS binding assay. What can I do?

A5: High background in a GTPγS binding assay can be caused by:

  • Contaminants: Ensure that all buffers and reagents are free of contaminants.

  • Inadequate Washing: In filtration-based assays, insufficient washing can leave behind unbound [35S]GTPγS. Optimize the washing steps to ensure complete removal of unbound radioligand.

  • Filter Issues: If using a filtration assay, ensure that the filters have not been treated with PEI, as this can increase non-specific binding.[7]

  • Receptor-G Protein Uncoupling: In some cases, adding GTP or GTPγS can help to uncouple the receptor from the G-protein, which may reduce background.[8]

Q6: The signal in my cAMP assay is very low. How can I improve it?

A6: A low signal in a cAMP assay could be due to:

  • Low Receptor Expression: The cell line you are using may not express a sufficient number of μ-opioid receptors. Consider using a cell line with higher receptor expression or a transient transfection system to overexpress the receptor.

  • Cell Health: Ensure that the cells are healthy and viable. Poor cell health can lead to a blunted response.

  • Adenylyl Cyclase Stimulation: The level of forskolin or other adenylyl cyclase stimulator used may not be optimal. Titrate the concentration of the stimulator to achieve a robust cAMP signal.

  • Assay Sensitivity: The particular cAMP assay kit you are using may not be sensitive enough. Consider trying a different kit or a more sensitive detection method.

Q7: The potency (EC50) of this compound seems to have shifted in my recent experiments. What could be the cause?

A7: A shift in the EC50 of this compound can be caused by:

  • This compound Degradation: this compound is a peptide and can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh aliquots of your this compound stock solution and store them properly.

  • Receptor Desensitization: Prolonged exposure of cells to this compound can lead to receptor desensitization, which can manifest as a rightward shift in the dose-response curve (increased EC50).[5]

  • Changes in Assay Conditions: Variations in incubation time, temperature, or buffer composition can affect the apparent potency of this compound. Maintain consistent experimental conditions between assays.

  • Cell Passage Number: The characteristics of cultured cells can change with increasing passage number, potentially affecting receptor expression or signaling. It is advisable to use cells within a defined passage number range.

Data Summary

Parameter Cell Line Assay Value Reference
EC50 CHO (human MOR)GTPγS Binding12.8 nM[4]
EC50 CHO (human MOR)cAMP Assay3.23 nM[4]
EC50 C6 (rat MOR)GTPγS Binding28 nM[5]
EC50 SH-SY5Y (human)GTPγS Binding45 nM[6]
Emax CHO (human MOR)GTPγS Binding~230% of basal[4]
Emax CHO (human MOR)cAMP Assay~80% inhibition[4]

Experimental Protocols

[35S]GTPγS Binding Assay

This protocol is a general guideline for measuring this compound-stimulated [35S]GTPγS binding to cell membranes.

Materials:

  • Cell membranes expressing μ-opioid receptors

  • [35S]GTPγS (radiolabeled)

  • GTPγS (non-radiolabeled)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT

  • GDP

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells expressing the μ-opioid receptor.

  • Assay Setup: In a microcentrifuge tube or 96-well plate, combine the following on ice:

    • Cell membranes (typically 10-20 µg of protein)

    • Assay Buffer

    • GDP (final concentration typically 10-100 µM)

    • This compound at various concentrations (e.g., 10^-10 to 10^-5 M) or vehicle for basal binding. For non-specific binding, add a high concentration of non-radiolabeled GTPγS (e.g., 10 µM).

  • Initiate Reaction: Add [35S]GTPγS (final concentration typically 0.05-0.1 nM) to each tube/well to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

cAMP Inhibition Assay

This protocol provides a general method for measuring this compound-mediated inhibition of adenylyl cyclase activity.

Materials:

  • Cells expressing μ-opioid receptors

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • This compound Treatment: Add this compound at various concentrations to the wells.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels as a function of this compound concentration. The data should show an inhibition of forskolin-stimulated cAMP levels. Fit the data to a sigmoidal dose-response curve to determine the IC50 (equivalent to EC50 in this inhibitory context) and the maximum inhibition.

Visualizations

DAMGO_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Heterotrimeric G-protein (αi/o, βγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture with μ-Opioid Receptors Reagent_Prep Prepare this compound dilutions and Assay Reagents Incubation Incubate cells/membranes with this compound concentrations Cell_Culture->Incubation Reagent_Prep->Incubation Measurement Measure biological response (e.g., GTPγS binding, cAMP levels) Incubation->Measurement Data_Plotting Plot Response vs. log[this compound] Measurement->Data_Plotting Curve_Fitting Fit data to a sigmoidal dose-response curve Data_Plotting->Curve_Fitting Parameter_Determination Determine EC50 and Emax Curve_Fitting->Parameter_Determination Troubleshooting_Flowchart decision decision issue_curve issue_curve decision->issue_curve Non-sigmoidal curve issue_background issue_background decision->issue_background High background issue_signal issue_signal decision->issue_signal Low signal issue_shift issue_shift decision->issue_shift EC50 shift issue issue issue->decision What is the issue? Start Start Troubleshooting Start->issue decision_curve_shape What is the shape? issue_curve->decision_curve_shape action_u_shape Check for receptor desensitization or off-target effects at high [this compound]. Reduce max concentration. decision_curve_shape->action_u_shape Inverted 'U' action_shallow Check this compound stability and storage. Verify assay conditions. decision_curve_shape->action_shallow Shallow action_background action_background issue_background->action_background Optimize wash steps. Check for reagent contamination. Ensure proper filter type (GTPγS). action_signal action_signal issue_signal->action_signal Verify cell health and receptor expression. Optimize adenylyl cyclase stimulation (cAMP). Check assay kit sensitivity. action_shift action_shift issue_shift->action_shift Prepare fresh this compound aliquots. Avoid prolonged agonist exposure. Maintain consistent assay conditions and cell passage number.

References

troubleshooting DAMGO solubility and precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin), a selective µ-opioid receptor agonist. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding its solubility and handling to ensure successful experimental outcomes.

Troubleshooting Guide: this compound Precipitation

Use this guide to diagnose and resolve common issues with this compound solubility and precipitation during solution preparation and use.

Issue: My this compound powder is not dissolving.

This is a common issue that can often be resolved by selecting the appropriate solvent and using the correct technique. Follow this workflow to troubleshoot the problem.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound did not dissolve or has precipitated solvent_check What solvent are you using? start->solvent_check aqueous Aqueous Buffer (e.g., PBS, Saline) solvent_check->aqueous Aqueous organic Organic Solvent (e.g., DMSO, Ethanol) solvent_check->organic Organic concentration_check_aq Is concentration >5 mg/mL in PBS? aqueous->concentration_check_aq concentration_check_org Is concentration >30 mg/mL? organic->concentration_check_org solution_aq Solution: Prepare fresh stock in organic solvent first, then dilute into aqueous buffer. concentration_check_aq->solution_aq Yes ph_check Is the buffer pH ~7.2? concentration_check_aq->ph_check No solution_ph Action: Adjust buffer pH. This compound solubility is pH-dependent. ph_check->solution_ph No storage_check Was the aqueous solution stored for >24 hours? ph_check->storage_check Yes solution_storage Solution: Prepare aqueous solutions fresh daily. Do not store for more than one day. storage_check->solution_storage Yes end_aq If issues persist, consider alternative buffer. storage_check->end_aq No solution_org_conc Solution: Reduce concentration. Maximum solubility in DMSO/Ethanol is ~30 mg/mL. concentration_check_org->solution_org_conc Yes technique_check Was assistance used for dissolution? concentration_check_org->technique_check No solution_technique Action: Use gentle warming or sonication. For DMSO, ultrasonic assistance may be needed. technique_check->solution_technique No solvent_quality_check Is the solvent fresh? technique_check->solvent_quality_check Yes solution_solvent_quality Action: Use fresh, anhydrous-grade solvent (e.g., newly opened DMSO). Hygroscopic solvents can reduce solubility. solvent_quality_check->solution_solvent_quality No end_org If issues persist, try a different organic solvent. solvent_quality_check->end_org Yes

Diagram 1: Troubleshooting workflow for this compound dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

For high-concentration stock solutions, organic solvents are recommended.[1] Dimethyl sulfoxide (DMSO) and ethanol are excellent choices, with a solubility of approximately 30 mg/mL.[1][2] Dimethylformamide (DMF) also offers similar solubility.[1][2] When using DMSO, sonication may be required to fully dissolve the peptide.[3] It is also crucial to use a fresh, high-purity (anhydrous) grade of the solvent, as absorbed moisture can affect solubility.[3]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

Yes, but at a lower concentration. This compound is soluble in PBS (pH 7.2) at approximately 5 mg/mL and in water at up to 2-4 mg/mL.[4] For many cell-based assays, this is sufficient. However, for higher concentrations or to avoid potential solubility issues, the recommended protocol is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then perform further dilutions into your aqueous experimental buffer.[1]

Q3: My this compound precipitated out of my aqueous working solution. What happened?

Precipitation from aqueous solutions can occur for several reasons:

  • Storage: Aqueous solutions of this compound are not stable for long-term storage. It is strongly recommended to prepare these solutions fresh for daily use and to not store them for more than one day.[1]

  • Concentration: The final concentration in the aqueous buffer may have exceeded its solubility limit. Ensure the final concentration remains well below 5 mg/mL in PBS.[1]

  • Residual Solvent: When diluting from an organic stock, ensure the final percentage of the organic solvent is very low, as it can have physiological effects at higher concentrations.[1]

Q4: How should I store this compound?

  • Solid Form: this compound solid should be stored at -20°C under desiccating conditions.[5] In this state, it is stable for at least four years.[1][2]

  • Stock Solutions: Stock solutions made in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[3][6]

  • Aqueous Solutions: As mentioned, aqueous working solutions should be prepared fresh and used the same day.[1][4]

Data and Protocols

This compound Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventMaximum SolubilitySource(s)
DMSO (Dimethyl Sulfoxide)~30 - 33.3 mg/mL[1][2][3]
Ethanol~30 mg/mL[1][2]
DMF (Dimethylformamide)~30 mg/mL[1][2]
PBS (pH 7.2)~5 mg/mL[1][2]
Water~1 - 100 mg/mL*[3][5][7]

*Note: There is significant variance in the reported solubility of this compound in water. It is advisable to empirically test solubility for your specific application, starting at the lower end of the range (~1-2 mg/mL).

Experimental Protocol: Preparing a this compound Stock Solution

This protocol describes the standard method for preparing a 10 mM stock solution in DMSO.

  • Preparation: Bring the this compound vial to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the solid at the bottom.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous-grade DMSO to the vial to achieve the target concentration (e.g., for 1 mg of this compound with MW 513.6 g/mol , add ~195 µL of DMSO for a 10 mM solution).

  • Dissolution: Vortex the solution gently. If the solid does not dissolve completely, place the vial in an ultrasonic bath for short intervals until the solution is clear.[3]

  • Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes. Store these aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][6]

  • Working Solution: For experiments, thaw an aliquot and dilute it to the final working concentration in your desired aqueous buffer immediately before use.

Signaling Pathway Visualization

This compound is a selective agonist for the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Its binding primarily activates the inhibitory G-protein (Gαi/o) pathway.

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) Gi Gi/o Protein (Inactive) MOR->Gi Activates B_Arrestin β-Arrestin Pathway MOR->B_Arrestin Recruits This compound This compound (Agonist) This compound->MOR Binds Gi_active Gi/o Protein (Active) Gi->Gi_active GTP for GDP exchange AC Adenylyl Cyclase Gi_active->AC Inhibits IonChannels Ion Channel Modulation Gi_active->IonChannels Modulates cAMP ATP → cAMP ↓ AC->cAMP K_channel K+ Efflux ↑ (Hyperpolarization) IonChannels->K_channel Ca_channel Ca2+ Influx ↓ (Neurotransmitter release ↓) IonChannels->Ca_channel Internalization Receptor Internalization & Desensitization B_Arrestin->Internalization

Diagram 2: this compound-activated µ-opioid receptor signaling cascade.

References

Technical Support Center: Preventing DAMGO-Induced Mu-Opioid Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and prevent mu-opioid receptor (MOR) desensitization induced by the potent agonist DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]-enkephalin).

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced receptor desensitization?

A1: this compound is a high-efficacy synthetic agonist highly selective for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). When this compound binds to the MOR, it triggers a potent analgesic signaling cascade. However, prolonged or repeated exposure to high-efficacy agonists like this compound causes the cell to reduce its responsiveness, a process called desensitization.[1][2] This involves phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), followed by the binding of a protein called β-arrestin.[3][4][5] β-arrestin binding sterically blocks the receptor from coupling to its G-protein, effectively turning the signal off. It also targets the receptor for removal from the cell surface via internalization.[6][7]

Q2: What is the primary molecular pathway responsible for this desensitization?

A2: The primary pathway involves two key proteins: G-protein coupled receptor kinases (GRKs) and β-arrestins. The process is as follows:

  • Agonist Binding: this compound binds to and activates the MOR.

  • GRK Phosphorylation: Activated receptors are phosphorylated on specific serine and threonine residues in their intracellular domains by GRKs, particularly GRK2 and GRK3.[8]

  • β-arrestin Recruitment: The phosphorylated receptor acts as a high-affinity binding site for β-arrestin.[5]

  • Uncoupling & Internalization: β-arrestin binding physically uncouples the receptor from its G-protein, halting the primary signal. It also acts as an adapter protein to recruit clathrin and other components of the endocytic machinery, leading to the receptor's removal from the plasma membrane into endosomes.[5][6]

Q3: How can I measure MOR desensitization in my experiments?

A3: Desensitization can be quantified by measuring the reduction in the receptor's signaling output after prolonged or repeated agonist exposure. Common methods include:

  • cAMP Assays: The MOR couples to Gi proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[9][10] Desensitization is measured as a reduced ability of this compound to inhibit forskolin-stimulated cAMP production after a pre-treatment period.

  • GTPγS Binding Assays: This assay directly measures the activation of G-proteins by the receptor.[11] A decrease in this compound-stimulated [³⁵S]GTPγS binding to cell membranes indicates desensitization.

  • Receptor Internalization Assays: This method quantifies the physical removal of receptors from the cell surface using techniques like ELISA on tagged receptors or fluorescence microscopy.[6][12] A higher degree of internalization corresponds to a higher level of desensitization.

  • Electrophysiology: In neurons, MORs activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Desensitization can be measured as a decrease in the this compound-evoked outward current over time.[11]

Q4: What are the main experimental strategies to prevent or reduce this compound-induced desensitization?

A4: The primary strategy is to inhibit the initial step of the desensitization cascade: GRK-mediated phosphorylation. This can be achieved through:

  • Pharmacological Inhibition: Using small-molecule inhibitors that are selective for the GRKs involved (primarily GRK2 and GRK3) is a common and effective approach.

  • Genetic Knockdown/Knockout: Using siRNA to knock down specific GRKs or employing cells/animals from GRK knockout strains can prevent desensitization.[8]

  • Inhibition of Downstream Effectors: While less common for preventing the initial desensitization, inhibitors of dynamin can be used to block the internalization step of the process.[6]

Troubleshooting Guide

Problem: I'm observing a rapid loss of signal in my assay after applying this compound.

  • Is it desensitization? Confirm that the loss of signal is not due to substrate depletion or cell death. Perform a time-course experiment. A rapid, progressive loss of response that can be reversed after a prolonged washout period is characteristic of desensitization.

  • Is the this compound concentration too high? High-efficacy agonists induce more profound desensitization.[1][2] Try performing a dose-response curve. Using the lowest concentration of this compound that gives a robust signal (e.g., EC₈₀) may reduce the rate of desensitization compared to a saturating dose.

Problem: My GRK inhibitor isn't preventing desensitization.

  • Is the inhibitor active and at the correct concentration? Verify the inhibitor's stability and ensure it is used at a concentration well above its IC₅₀ for the target GRK. For example, the GRK2/3 inhibitor CMPD101 has an IC₅₀ of ~6 µM for inhibiting this compound-induced desensitization in neurons and should be used at concentrations of 10-30 µM.

  • Was the pre-incubation time sufficient? Ensure cells are pre-incubated with the inhibitor for an adequate period (e.g., 15-30 minutes) to allow for cell penetration and target engagement before adding this compound.

  • Are other desensitization mechanisms at play? While GRK2/3 are dominant, other kinases or mechanisms may contribute in certain cell types or under specific conditions.[11] Consider the involvement of GRK5 or parallel pathways like ERK1/2.[11]

Quantitative Data: GRK Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of a widely used research compound, CMPD101, against various kinases. This highlights its selectivity for the GRK2/3 subfamily, which is primarily responsible for this compound-induced MOR desensitization.

InhibitorTarget KinaseIC₅₀ (nM)Reference(s)
CMPD101 GRK2 (ADRBK1)18 - 54[3]
GRK3 (ADRBK2)5.4 - 32[3]
GRK13,100[3]
GRK52,300[3]
ROCK-21,400[3]
PKCα8,100[3]

Table 1: IC₅₀ values for the selective GRK2/3 inhibitor CMPD101.

Visualizations

Signaling & Desensitization Pathway

DAMGO_Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol MOR_inactive MOR MOR_active MOR* MOR_inactive->MOR_active Activates G_protein Gi/o MOR_active->G_protein Recruits GRK GRK2/3 MOR_active->GRK Recruits MOR_phos MOR-P AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Blocks Conversion GRK->MOR_phos Phosphorylates BetaArrestin β-Arrestin MOR_phos->BetaArrestin Binds Endosome Endosome MOR_phos->Endosome Internalization This compound This compound This compound->MOR_inactive Binds ATP ATP BetaArrestin->G_protein Uncouples

Caption: this compound-induced MOR signaling and desensitization pathway.

Experimental Workflow for Testing Inhibitors

Experimental_Workflow start Start: Culture cells expressing MOR pretreat Pre-treat with vehicle or GRK inhibitor (e.g., 30 min) start->pretreat stim1 Stimulate with this compound (e.g., 15-30 min) 'Desensitizing Pulse' pretreat->stim1 wash Washout this compound and inhibitor stim1->wash stim2 Re-challenge with this compound 'Test Pulse' wash->stim2 measure Measure functional response (e.g., cAMP inhibition) stim2->measure analyze Analyze Data: Compare response of inhibitor-treated vs. vehicle-treated cells measure->analyze end End analyze->end Troubleshooting_Logic start Observation: Rapid loss of this compound response q1 Is the inhibitor concentration >5x IC₅₀? start->q1 a1_yes Increase inhibitor concentration or verify compound activity q1->a1_yes No q2 Was pre-incubation time adequate (e.g., >15 min)? q1->q2 Yes end Problem Resolved/ Alternative Pathway Identified a1_yes->end a2_yes Increase inhibitor pre-incubation time q2->a2_yes No q3 Does the cell type have redundant desensitization pathways (e.g., ERK)? q2->q3 Yes a2_yes->end a3_yes Consider co-inhibition of parallel pathways or using genetic models q3->a3_yes Yes q3->end No a3_yes->end

References

Optimizing DAMGO Concentration for Primary Neuron Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), a selective μ-opioid receptor agonist, for experiments involving primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in primary neuron cultures?

A1: The effective concentration of this compound can vary depending on the neuron type, culture age, and the specific biological question being investigated. However, published literature suggests a broad range from nanomolar (nM) to micromolar (µM). For instance, concentrations as low as 100 nM have been shown to induce μ-opioid receptor internalization[1], while concentrations around 0.3 µM have been used to study presynaptic inhibition[2]. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.

Q2: How long should I incubate my primary neurons with this compound?

A2: Incubation time is a critical parameter. Short-term applications (minutes) are often sufficient to observe acute effects on neuronal excitability and synaptic transmission[2]. For example, a 5.5-minute bath application has been used in electrophysiology experiments[2]. Longer-term incubations (hours to days) may be necessary for studying processes like receptor desensitization, internalization, or effects on gene expression and cell viability.

Q3: Can this compound be neurotoxic to my primary neuron cultures?

A3: While this compound is a valuable tool for studying opioid receptor function, like many pharmacological agents, it can exhibit neurotoxicity at high concentrations or with prolonged exposure. The specific neurotoxic concentration will depend on the neuronal cell type and culture conditions. It is essential to perform viability assays, such as MTT or LDH assays, in parallel with your functional experiments to identify a concentration range that is effective without compromising neuronal health.

Q4: Why am I not observing the expected effect of this compound in my neuronal cultures?

A4: Several factors could contribute to a lack of response:

  • Sub-optimal Concentration: The this compound concentration may be too low to elicit a response or so high that it causes rapid receptor desensitization. A dose-response experiment is the best way to address this.

  • Receptor Expression: The primary neurons you are using may not express sufficient levels of the μ-opioid receptor. Verify receptor expression using techniques like immunocytochemistry or Western blotting.

  • Cell Culture Health: Unhealthy or stressed neurons may not respond appropriately to pharmacological stimuli. Ensure your cultures are healthy and viable before beginning experiments.

  • Reagent Quality: Ensure the this compound you are using is of high quality and has not degraded. Prepare fresh stock solutions and store them properly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cell death after this compound treatment. 1. This compound concentration is too high, leading to cytotoxicity. 2. Prolonged incubation time is causing cellular stress.1. Perform a dose-response experiment including a viability assay (e.g., MTT, LDH) to determine the EC50 and identify a non-toxic concentration range. 2. Reduce the incubation time. For acute effects, minutes may be sufficient.
No observable effect of this compound. 1. This compound concentration is too low. 2. Low or absent μ-opioid receptor expression in the cultured neurons. 3. Rapid receptor desensitization.1. Increase the this compound concentration systematically in a dose-response study. 2. Confirm μ-opioid receptor expression using immunocytochemistry, Western blot, or qPCR. 3. For functional assays, measure responses at earlier time points after this compound application.
Variability in results between experiments. 1. Inconsistent this compound stock solution concentration. 2. Differences in cell culture density or health. 3. Subjectivity in manual data analysis.1. Prepare fresh this compound stock solutions for each experiment or aliquot and store properly to avoid degradation. 2. Standardize cell seeding density and monitor culture health closely. 3. Utilize automated and objective analysis methods where possible.

Quantitative Data Summary

The following table summarizes this compound concentrations and their observed effects from various studies. This information can serve as a starting point for designing your own experiments.

This compound ConcentrationNeuron TypeObserved EffectReference
0.3 µMRostral solitary nucleus neuronsSignificant suppression of solitary tract-evoked currents and an increase in the paired-pulse ratio, indicating a presynaptic site of action.[2]
1 µMRat hippocampal neuronsEnhanced intracellular Ca2+ signal elicited by NMDA application.[3]
100 nMLocus coeruleus (LC) neuronsInduced μ-opioid receptor desensitization and internalization.[1]
0.001 - 10 µMMouse spinal cord membranesConcentration-dependent increase in [35S]GTPγS binding.[4]
10 µMLocus coeruleus (LC) neuronsInduced rapid desensitization.[1]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve and Viability Assay

This protocol outlines the steps to identify the effective and non-toxic concentration range of this compound for your primary neuron cultures.

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal)

  • This compound

  • Neurobasal medium with supplements

  • MTT or LDH assay kit

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (96-well recommended for dose-response)

Procedure:

  • Cell Plating: Plate primary neurons at a consistent density in a 96-well plate. Allow the neurons to mature for the desired number of days in vitro (DIV).

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in your culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a vehicle-only control.

  • Treatment: Carefully replace the existing medium in each well with the medium containing the different this compound concentrations.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24 hours).

  • Functional Assay: At the end of the incubation period, perform your specific functional assay (e.g., calcium imaging, electrophysiology, analysis of protein expression).

  • Viability Assay: In a parallel set of wells, perform a cell viability assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the results of your functional assay against the log of the this compound concentration to generate a dose-response curve and determine the EC50. Plot the viability data to identify any cytotoxic concentrations.

  • Optimal Concentration Selection: Choose a concentration for your future experiments that is at or near the top of the dose-response curve and shows no significant decrease in cell viability.

Visualizations

DAMGO_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein G-protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits K_channel K⁺ Channel G_protein->K_channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release

Caption: this compound signaling pathway in a neuron.

DAMGO_Optimization_Workflow cluster_assays Parallel Assays start Start: Primary Neuron Culture prepare_this compound Prepare this compound Serial Dilutions (e.g., 1 nM - 100 µM) start->prepare_this compound treat_neurons Treat Neurons with this compound and Vehicle Control prepare_this compound->treat_neurons incubate Incubate for Desired Time treat_neurons->incubate functional_assay Perform Functional Assay (e.g., Calcium Imaging, Electrophysiology) incubate->functional_assay viability_assay Perform Viability Assay (e.g., MTT, LDH) incubate->viability_assay analyze_data Data Analysis functional_assay->analyze_data viability_assay->analyze_data dose_response Generate Dose-Response Curve (EC50) analyze_data->dose_response viability_curve Generate Viability Curve analyze_data->viability_curve determine_optimal Determine Optimal Concentration (Effective & Non-toxic) dose_response->determine_optimal viability_curve->determine_optimal end End: Use Optimal Concentration in Future Experiments determine_optimal->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Addressing DAMGO-Induced Tolerance in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)-induced tolerance in chronic experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced tolerance, and why is it a concern in chronic studies?

A1: this compound is a potent and highly selective agonist for the mu-opioid receptor (MOR).[1] Chronic or repeated administration of this compound can lead to a progressive decrease in its analgesic or other pharmacological effects, a phenomenon known as tolerance.[2][3] This is a significant concern in long-term studies as it can complicate the interpretation of results and reduce the therapeutic efficacy of the compound being investigated. Understanding and addressing tolerance is crucial for developing novel analgesics with sustained effectiveness.

Q2: What are the primary molecular mechanisms underlying this compound-induced tolerance?

A2: this compound-induced tolerance is a multifactorial process involving several key molecular events at the cellular level:

  • Receptor Desensitization: Prolonged exposure to this compound leads to the uncoupling of the MOR from its intracellular G protein signaling cascade.[4][5] This is often initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[6]

  • Receptor Internalization: Following phosphorylation, β-arrestin proteins are recruited to the MOR.[7][8] This interaction not only blocks further G protein signaling but also promotes the removal of the receptor from the cell surface via endocytosis, a process called internalization.[9][10][11]

  • Receptor Downregulation: While some internalized receptors are recycled back to the cell membrane, chronic this compound exposure can lead to the degradation of MORs, resulting in a net loss of receptors on the cell surface, a process known as downregulation.[12]

  • Signaling Pathway Adaptations: Chronic activation of MORs can lead to compensatory changes in downstream signaling pathways. A notable example is the "cAMP overshoot" phenomenon, where prolonged inhibition of adenylyl cyclase by this compound leads to a subsequent rebound increase in cAMP levels upon agonist withdrawal or during tolerance development.[13]

Q3: How does this compound-induced tolerance differ from that induced by morphine?

A3: While both this compound and morphine act on the mu-opioid receptor, they induce tolerance through partially distinct mechanisms. This compound is a high-efficacy agonist that robustly induces MOR phosphorylation, β-arrestin recruitment, and subsequent receptor internalization.[1][4][9] In contrast, morphine is considered a partial agonist that is a poor inducer of receptor internalization.[1][4][9] This difference in receptor trafficking is thought to contribute to the distinct profiles of tolerance development observed between the two agonists.[4][5] Some studies suggest that the lack of efficient internalization and recycling of MORs after morphine exposure may contribute to a more persistent state of desensitization.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo studies of this compound-induced tolerance.

In Vitro Studies

Problem 1: Inconsistent or absent this compound-induced receptor internalization in cell culture.

  • Possible Cause 1: Cell line selection.

    • Troubleshooting: Ensure the cell line used (e.g., HEK293, CHO) stably expresses a sufficient number of functional mu-opioid receptors.[1][9] Receptor expression levels can significantly impact the robustness of internalization.

  • Possible Cause 2: Suboptimal this compound concentration or incubation time.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation period for inducing maximal receptor internalization in your specific cell line. For example, in HEK293 cells, this compound treatment for 30 minutes is often sufficient to stimulate MOR internalization.[10][11]

  • Possible Cause 3: Issues with the internalization assay.

    • Troubleshooting: Verify the functionality of your internalization assay. For immunofluorescence-based assays, ensure the primary antibody specifically recognizes the extracellular epitope of the receptor and that the secondary antibody is functioning correctly. For ELISA-based methods, confirm the linearity and sensitivity of the assay.

Problem 2: No significant change in cAMP levels after chronic this compound treatment.

  • Possible Cause 1: Insufficient duration of this compound exposure.

    • Troubleshooting: The development of cAMP supersensitization or "overshoot" is a hallmark of chronic opioid exposure. Ensure that the duration of this compound treatment is sufficient to induce this adaptive change. This may require continuous exposure for several hours to days depending on the cell system.

  • Possible Cause 2: Problems with the cAMP assay.

    • Troubleshooting: Validate your cAMP assay using known activators (e.g., forskolin) and inhibitors of adenylyl cyclase to ensure it is functioning correctly. Check for issues with cell lysis, antibody specificity (for immunoassays), or substrate availability (for enzymatic assays).

  • Possible Cause 3: Cell density and culture conditions.

    • Troubleshooting: High cell density can sometimes mask changes in cAMP levels. Ensure consistent plating densities and that cells are not over-confluent at the time of the assay.

In Vivo Studies

Problem 3: High variability in analgesic response to this compound in animal models.

  • Possible Cause 1: Inconsistent drug administration.

    • Troubleshooting: Standardize the route and technique of this compound administration (e.g., intrathecal, intracerebroventricular, systemic).[10] For microinjections, verify cannula placement histologically at the end of the study.[14]

  • Possible Cause 2: Animal strain, age, and sex differences.

    • Troubleshooting: Use a consistent animal strain, age, and sex for all experimental groups, as these factors can influence opioid sensitivity and tolerance development.[10][15]

  • Possible Cause 3: Stress-induced analgesia.

    • Troubleshooting: Handle animals gently and acclimate them to the testing environment and procedures to minimize stress, which can confound analgesic measurements.

Problem 4: Failure to observe the development of antinociceptive tolerance with chronic this compound administration.

  • Possible Cause 1: Inadequate dosing regimen.

    • Troubleshooting: The dose and frequency of this compound administration are critical for inducing tolerance. A regimen of twice-daily injections for several days is often used to establish tolerance.[10] It may be necessary to perform a pilot study to determine the optimal dosing schedule for your specific animal model and endpoint.

  • Possible Cause 2: Insensitive behavioral assay.

    • Troubleshooting: Ensure the chosen nociceptive assay (e.g., tail-flick, hot plate, paw withdrawal) is sensitive enough to detect the analgesic effects of this compound and any subsequent tolerance.[10] The baseline latencies should be stable and the assay should show a clear dose-dependent response to this compound in naive animals.

  • Possible Cause 3: Insufficient duration of the chronic study.

    • Troubleshooting: Tolerance develops over time. Ensure the chronic study is long enough for tolerance to manifest. For example, in rats, repeated intrathecal morphine injections induced tolerance after 5 days.[10]

Data Presentation

Table 1: Comparison of Agonist-Induced Mu-Opioid Receptor Internalization

AgonistEfficacy for InternalizationCell TypeReference
This compoundHighHEK293, Rat Locus Ceruleus Neurons[1][9]
MorphineLow/NegligibleHEK293, Rat Locus Ceruleus Neurons[1][4][9]
MethadoneHighHEK293, Rat Locus Ceruleus Neurons[1][9]
EtorphineHighNot Specified[16]
FentanylHighNot Specified[16]

Table 2: Key Signaling Molecules in this compound-Induced Tolerance

MoleculeRole in ToleranceUpstream ActivatorDownstream EffectReference
GRK2/3 Receptor PhosphorylationActivated MORPromotes β-arrestin binding[6]
β-Arrestin2 Desensitization & InternalizationPhosphorylated MORUncouples G-protein, initiates endocytosis[7][8][17]
PKC DesensitizationGq/11 pathwayPhosphorylates MOR and other targets[2][11]
cAMP Cellular AdaptationAdenylyl Cyclase"Overshoot" contributes to withdrawal[13][18]
pERK Complex role in signalingMultiple pathways downstream of MORCan be involved in both analgesia and tolerance[19][20][21]

Experimental Protocols

Protocol 1: In Vitro Mu-Opioid Receptor Internalization Assay (Immunofluorescence)
  • Cell Culture: Plate HEK293 cells stably expressing tagged MORs (e.g., FLAG or HA epitope) onto glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Agonist Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control in serum-free media for 30 minutes at 37°C.[4][10]

  • Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Immunostaining (Non-permeabilized):

    • Block with 5% normal goat serum in PBS for 1 hour.

    • Incubate with a primary antibody against the extracellular tag for 1 hour at room temperature to label surface receptors.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Immunostaining (Permeabilized - for total receptor):

    • For a parallel set of coverslips, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes after fixation.

    • Follow the same blocking and antibody incubation steps to label both surface and intracellular receptors.

  • Imaging and Analysis: Mount coverslips onto slides with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope. Quantify receptor internalization by measuring the decrease in surface fluorescence in this compound-treated cells compared to vehicle-treated cells.

Protocol 2: In Vivo Induction of this compound Tolerance and Assessment of Antinociception (Rat Tail-Flick Test)
  • Animal Model: Use male Sprague-Dawley rats (200-250 g).[10] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Chronic this compound Administration: Administer this compound or saline vehicle via intrathecal (i.t.) injection twice daily for 6 days to induce tolerance.[10]

  • Antinociceptive Testing (Tail-Flick Test):

    • Gently restrain the rat and focus a beam of radiant heat onto the ventral surface of the tail.

    • Measure the latency for the rat to flick its tail away from the heat source.

    • A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

  • Data Analysis:

    • Measure baseline tail-flick latency before any drug administration.

    • On the test day, administer a challenge dose of this compound and measure tail-flick latency at various time points (e.g., 15, 30, 60 minutes) post-injection.

    • Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • A rightward shift in the dose-response curve or a decrease in %MPE in the chronically this compound-treated group compared to the saline group indicates the development of tolerance.

Mandatory Visualizations

DAMGO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Recruitment P_MOR Phosphorylated MOR AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP inhibited GRK->MOR Phosphorylation beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruitment beta_arrestin->G_protein Blocks G-protein coupling Endocytosis Endocytosis & Internalization beta_arrestin->Endocytosis Promotes

Caption: Signaling pathway of this compound-induced mu-opioid receptor desensitization and internalization.

Experimental_Workflow_Tolerance cluster_induction Tolerance Induction Phase cluster_assessment Tolerance Assessment Phase start Start: Naive Animals chronic_tx Chronic Treatment (e.g., this compound twice daily for 6 days) start->chronic_tx control_tx Control Treatment (e.g., Saline twice daily for 6 days) start->control_tx baseline Measure Baseline Nociceptive Threshold chronic_tx->baseline control_tx->baseline challenge Administer Acute This compound Challenge Dose baseline->challenge assessment Measure Post-Challenge Nociceptive Threshold challenge->assessment analysis Data Analysis (%MPE, Dose-Response Curve) assessment->analysis end Conclusion: Tolerance Developed? analysis->end

Caption: Experimental workflow for inducing and assessing this compound-induced antinociceptive tolerance in vivo.

Troubleshooting_Logic start Problem: No Observed Tolerance q1 Is the this compound dosing regimen appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no Action: Optimize dose, frequency, and duration of This compound administration. q1->a1_no q2 Is the behavioral assay sensitive enough? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Action: Validate assay with known analgesics, check baseline stability. q2->a2_no q3 Are animal factors (strain, age, sex) controlled? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no Action: Standardize animal characteristics across all groups. q3->a3_no end Further Investigation: Consider alternative mechanisms or experimental confounds. a3_yes->end

Caption: Logical troubleshooting workflow for failure to observe this compound-induced tolerance in vivo.

References

Technical Support Center: Interpreting Inverted U-Shaped Dose-Response to DAMGO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering an inverted U-shaped dose-response curve in experiments involving DAMGO, a selective mu-opioid receptor (μOR) agonist.

Troubleshooting Guides

This section addresses specific issues that may lead to an inverted U-shaped or biphasic dose-response to this compound.

Issue IDQuestionPossible CausesSuggested Solutions
This compound-TS-001 My dose-response curve for this compound is showing an inverted U-shape. What could be the reason? 1. Receptor Desensitization and Internalization: At high concentrations, this compound, a full agonist, can cause rapid desensitization and internalization of the μ-opioid receptor, leading to a diminished response.[1][2][3] 2. Signaling Pathway Switching: High agonist concentrations might lead to a switch in signaling from G-protein-mediated pathways to β-arrestin-mediated pathways, which can have opposing effects or lead to signal termination.[3] 3. Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular targets, leading to unexpected effects that contribute to the descending limb of the curve. 4. Experimental Artifacts: Issues with compound stability, solubility at high concentrations, or cell health can lead to a decrease in response at higher doses.1. Time-Course Experiment: Perform a time-course experiment at a high and low concentration of this compound to assess the kinetics of the response. A rapid peak followed by a decline at the high concentration could indicate desensitization. 2. Receptor Internalization Assay: Use techniques like immunofluorescence or cell surface ELISA to quantify receptor internalization at different this compound concentrations. 3. Signaling Pathway-Specific Assays: Use specific assays to measure G-protein activation (e.g., [³⁵S]GTPγS binding) and β-arrestin recruitment to dissect the contribution of each pathway. 4. Solubility Check: Visually inspect your highest this compound concentrations for any signs of precipitation. Consider using a different solvent or sonication to improve solubility. 5. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure that high concentrations of this compound are not causing cytotoxicity.
This compound-TS-002 I am observing hyperalgesia at low doses of this compound and analgesia at high doses in my in vivo pain model. Is this expected? 1. Biphasic Opioid Effects: Some studies have reported that μ-opioid agonists can have biphasic effects on pain perception, with low doses causing hyperalgesia (increased pain sensitivity) and higher doses producing the expected analgesia.[4] This phenomenon is known as opioid-induced hyperalgesia (OIH).[1][5] 2. Activation of Pronociceptive Pathways: Low-level activation of μORs may preferentially engage signaling pathways that lead to neuronal sensitization and a pronociceptive state. At the cellular level, this can involve the activation of NMDA receptors.[1][5]1. Wider Dose Range: Test a wider range of this compound doses, including very low concentrations, to fully characterize the biphasic response. 2. Use of Antagonists: Co-administer a selective NMDA receptor antagonist to see if it blocks the hyperalgesic effect at low this compound doses. 3. Control for Tolerance: Be mindful of the dosing regimen, as chronic opioid administration can lead to tolerance, which can be difficult to distinguish from OIH.[4]
This compound-TS-003 My in vitro cAMP inhibition assay shows a weaker effect at high this compound concentrations. 1. Receptor Desensitization: As with other functional responses, high concentrations of this compound can lead to μOR desensitization, uncoupling the receptor from the Gαi protein that inhibits adenylyl cyclase.[6] 2. Assay Artifacts: High concentrations of the test compound can sometimes interfere with the assay components (e.g., detection antibodies, luciferase enzymes).[7]1. Optimize Incubation Time: Shorten the incubation time with this compound to minimize the effects of desensitization. 2. Assay Component Interference Test: Run a control where you test the highest concentration of this compound in the absence of cells but with all other assay reagents to check for direct interference. 3. Consult Assay Troubleshooting Guides: Refer to the manufacturer's troubleshooting guide for your specific cAMP assay kit for potential compound interference issues.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is an inverted U-shaped dose-response curve?

An inverted U-shaped dose-response curve, also known as a biphasic or non-monotonic dose-response, is a pharmacological phenomenon where the biological effect of a substance increases with dose up to a certain point (the peak of the "U"), after which the effect diminishes as the dose is further increased.[9][10][11]

Q2: What are the potential molecular mechanisms behind an inverted U-shaped response to this compound?

Several molecular mechanisms could contribute to this phenomenon:

  • Receptor Desensitization and Internalization: this compound is a potent agonist that can induce robust phosphorylation of the μ-opioid receptor, leading to the recruitment of β-arrestins.[3] β-arrestin binding uncouples the receptor from G-proteins, terminating the signal, and targets the receptor for internalization, thereby reducing the number of receptors available on the cell surface.[2] This process is more pronounced at higher agonist concentrations.

  • Signaling Pathway Switching: The μ-opioid receptor can signal through both G-protein dependent and β-arrestin dependent pathways.[3] While G-protein signaling is often associated with the primary effect (e.g., analgesia), β-arrestin signaling can mediate desensitization and potentially activate other signaling cascades with different or opposing effects.[3] At high this compound concentrations, the balance may shift towards β-arrestin-mediated signaling.

  • Off-Target Effects: While this compound is highly selective for the μ-opioid receptor, at very high concentrations, the possibility of it interacting with other receptors, such as the kappa-opioid receptor, cannot be entirely ruled out.[9] Activation of different receptor types could produce opposing effects.

Q3: How can I experimentally confirm which mechanism is responsible for the observed inverted U-shaped curve in my system?

To dissect the underlying mechanism, a combination of assays is recommended:

  • G-Protein Activation vs. β-Arrestin Recruitment: Directly compare the dose-response curves for G-protein activation (e.g., using a [³⁵S]GTPγS binding assay or a cAMP inhibition assay) and β-arrestin recruitment (e.g., using a PathHunter assay or a BRET/FRET-based assay).[12][13] A leftward shift in the potency for β-arrestin recruitment compared to G-protein activation could suggest that desensitization mechanisms are engaged at lower concentrations than those required for maximal G-protein signaling.

  • Receptor Internalization Studies: Quantify the level of μ-opioid receptor internalization across a range of this compound concentrations using techniques like confocal microscopy to visualize receptor trafficking or cell-surface biotinylation to quantify surface receptor levels.[12]

  • Use of Biased Agonists: Compare the dose-response curve of this compound with that of a G-protein biased μ-opioid agonist (which has a lower efficacy for β-arrestin recruitment). If the biased agonist does not produce an inverted U-shaped curve, it would suggest that β-arrestin-mediated desensitization is a key factor.

Q4: Are there any in vivo examples of an inverted U-shaped dose-response to this compound?

Yes, a study on planarians demonstrated a clear inverted U-shaped concentration-response curve for this compound in an environmental place conditioning paradigm.[9] The maximal effect was observed at a median concentration, with lower and higher concentrations producing weaker effects.[9] The authors hypothesized that this could be due to experimental design factors or the engagement of different receptor systems at high concentrations.[9]

Experimental Protocols

Protocol 1: cAMP Inhibition Assay for this compound

This protocol is a general guideline for measuring this compound-induced inhibition of forskolin-stimulated cAMP production in cells expressing the μ-opioid receptor.

Materials:

  • Cells stably or transiently expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White or black opaque 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed the cells into the appropriate microplate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin and a PDE inhibitor in assay buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells and add the assay buffer containing the PDE inhibitor.

    • Add the desired concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Fit the data to a suitable sigmoidal dose-response model to determine the IC₅₀.

Troubleshooting: See the troubleshooting guide provided by the NCBI Assay Guidance Manual for common issues with cAMP assays.[7][8]

Protocol 2: β-Arrestin Recruitment Assay for this compound

This protocol provides a general workflow for measuring this compound-induced β-arrestin recruitment to the μ-opioid receptor using a commercially available assay system (e.g., PathHunter by Revvity).

Materials:

  • Cells engineered to co-express the μ-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.

  • Cell culture and plating reagents.

  • This compound.

  • Assay buffer.

  • Detection reagents provided with the assay kit.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.

  • Compound Addition: Prepare a serial dilution of this compound in assay buffer and add it to the cells.

  • Incubation: Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for approximately 60 minutes.

  • Measurement: Read the chemiluminescent signal using a plate-based luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Troubleshooting: Refer to technical notes and troubleshooting guides for β-arrestin assays for common pitfalls, such as low signal amplitude or high background.[14]

Data Presentation

ParameterThis compoundReference
Receptor Selectivity Highly selective for μ-opioid receptor (MOR)[9]
Functional Activity Full agonist at MOR[3]
G-Protein Coupling Couples to Gαi/o proteins, leading to inhibition of adenylyl cyclase[6]
β-Arrestin Recruitment Induces robust recruitment of both β-arrestin1 and β-arrestin2[3][12]
Receptor Internalization Promotes MOR internalization[2][12]

Visualizations

Signaling Pathways

DAMGO_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production GRK->MOR Phosphorylates beta_arrestin->G_protein Uncouples Internalization Receptor Internalization beta_arrestin->Internalization Promotes Signaling_Scaffold Signaling Scaffold (e.g., MAPK activation) beta_arrestin->Signaling_Scaffold Acts as PKA PKA cAMP->PKA Activates

Caption: this compound signaling at the μ-opioid receptor.

Experimental Workflow for Investigating Inverted U-Shaped Response

workflow cluster_characterization Initial Characterization cluster_mechanism Mechanism of Action Investigation start Observation: Inverted U-Shaped Dose-Response to this compound viability Cell Viability Assay start->viability solubility Compound Solubility Check start->solubility time_course Time-Course Experiment start->time_course g_protein_assay G-Protein Activation Assay (e.g., cAMP, GTPγS) time_course->g_protein_assay b_arrestin_assay β-Arrestin Recruitment Assay time_course->b_arrestin_assay interpretation Data Interpretation g_protein_assay->interpretation internalization_assay Receptor Internalization Assay b_arrestin_assay->internalization_assay b_arrestin_assay->interpretation internalization_assay->interpretation conclusion Conclusion: Dominant Mechanism (e.g., Desensitization, Signaling Switch) interpretation->conclusion

Caption: Workflow for investigating an inverted U-shaped dose-response.

References

Technical Support Center: Challenges in Delivering DAMGO to the Brain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the delivery of DAMGO to the brain.

Frequently Asked Questions (FAQs)

Q1: Why is systemically administered this compound showing a limited or no central nervous system (CNS) effect in my experiments?

A: The primary reason for the lack of a central effect is this compound's poor permeability across the blood-brain barrier (BBB).[1][2] The BBB is a highly selective barrier that protects the brain from most substances in the blood. This compound, being a peptide, has low passive permeability. Studies in rats have shown that the ratio of unbound this compound in the brain to that in the blood (Kp,uu) is very low, approximately 0.08 to 0.09, indicating that very little of the administered drug reaches the brain tissue.[1][3][4]

Q2: I'm observing a very rapid loss of this compound from the bloodstream. Is this expected?

A: Yes, this is a well-documented characteristic of this compound. The peptide has a very short plasma half-life, measured at around 9.2 minutes in rats.[2][3][4] This rapid clearance is due to enzymatic degradation in the blood and efficient removal by the body's clearance mechanisms. This short half-life, combined with poor BBB penetration, makes it challenging to achieve and maintain therapeutic concentrations in the brain with standard intravenous injections.

Q3: Could efflux transporters at the BBB be responsible for the low brain concentrations of this compound?

A: While efflux transporters are a common mechanism for limiting brain penetration of drugs, studies suggest that the well-known transporters P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP) are not the primary reason for this compound's low brain exposure.[1][5] Co-administration of this compound with potent Pgp and BCRP inhibitors like cyclosporin A and elacridar did not significantly increase its brain concentration.[1][5] This indicates that other, yet to be fully identified, efflux transporters may play a role, or that low influx permeability is the dominant factor.[1][5]

Q4: What are the potential advantages of using a nanocarrier system for this compound delivery?

A: Encapsulating this compound in nanocarriers, such as liposomes, offers several advantages:

  • Prolonged Circulation: Nanoparticles can protect this compound from enzymatic degradation in the plasma, significantly extending its half-life. For instance, encapsulation in glutathione PEGylated (GSH-PEG) liposomes increased this compound's half-life from about 9 minutes to nearly 7 hours.[2][3][4]

  • Enhanced Brain Penetration: Certain nanoparticle formulations can improve the transport of this compound across the BBB. Studies have shown that GSH-PEG liposomes can more than double the brain exposure of this compound.[2][3][4]

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., transferrin, rabies virus glycoprotein) to facilitate receptor-mediated transcytosis across the BBB.[6]

Troubleshooting Guides

Problem 1: Low or undetectable this compound levels in the brain following systemic administration.
Possible Cause Troubleshooting Step
Poor BBB Permeability This is an inherent property of this compound. Consider using a delivery system designed to cross the BBB, such as glutathione-coated liposomes or other targeted nanoparticles.[2][3][4][7] Direct intracerebroventricular (ICV) or intrathecal injections can also be used to bypass the BBB for initial proof-of-concept studies.
Rapid Plasma Clearance The short half-life of this compound limits the time available for it to cross the BBB.[2][3][4] Using a formulation that provides sustained release, such as encapsulation in nanoparticles, can help maintain plasma concentrations for a longer period.[2][3][4][6]
Inadequate Dosing The administered dose may be insufficient to produce measurable concentrations in the brain, given the low permeability. Review literature for effective dose ranges in your specific animal model and administration route.
Problem 2: Inconsistent results with nanoparticle-based delivery of this compound.
Possible Cause Troubleshooting Step
Suboptimal Nanoparticle Formulation The physicochemical properties of your nanoparticles are critical. Verify the size, zeta potential, and encapsulation efficiency. For brain delivery, nanoparticles are often desired to be in the 100-200 nm range.[6] Ensure high encapsulation efficiency (ideally ≥ 75%) to maximize the drug load.[6]
Poor In Vivo Stability of the Formulation The nanoparticles may be rapidly cleared by the reticuloendothelial system (RES) or may prematurely release the drug. PEGylation of the nanoparticle surface can help reduce RES uptake and prolong circulation time.
Ineffective Targeting Ligand If using a targeted delivery system, ensure the targeting ligand is correctly conjugated to the nanoparticle surface and retains its binding affinity for its receptor at the BBB.
Incorrect Administration Protocol The volume, rate of infusion, and frequency of administration can all impact the in vivo performance of a nanoparticle formulation. Optimize these parameters based on the specific characteristics of your formulation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Free this compound vs. GSH-PEG Liposomal this compound in Rats
ParameterFree this compoundGSH-PEG Liposomal this compound
Plasma Half-life (t½) 9.2 ± 2.1 min6.9 ± 2.3 h
Unbound Brain-to-Blood Ratio (Kp,uu) 0.09 ± 0.040.21 ± 0.17

Data sourced from studies by Lindqvist et al. (2013).[2][3][4]

Table 2: In Vitro Characteristics of Example Nanoparticle Formulations for Peptide Delivery
FormulationBase MaterialTargeting LigandSize (diameter)Encapsulation Efficiency
1 PLGANone~250 nm≥ 75%
2 PLGATransferrin~270 nm≥ 75%
3 BSANone~150 nm≥ 75%
4 BSARVG~130 nm≥ 75%

Data adapted from a study on oxytocin, a peptide with similar delivery challenges, by Talyan et al. (2018).[6]

Experimental Protocols

Methodology 1: In Vivo Microdialysis for Measuring Unbound this compound

This protocol allows for the continuous sampling of unbound this compound from the brain's interstitial fluid and blood.

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Probe Implantation: Implant a microdialysis guide cannula into the target brain region (e.g., striatum). Implant a separate probe into the jugular vein for blood sampling.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Experiment: On the day of the experiment, insert the microdialysis probes. Perfuse the probes with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).

  • Sample Collection: Collect dialysate samples from both brain and blood probes at regular intervals (e.g., every 20-30 minutes) before and after this compound administration.

  • Drug Administration: Administer this compound (either free or encapsulated) via the desired route (e.g., intravenous infusion).

  • Analysis: Analyze the concentration of this compound in the dialysate samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

  • Data Interpretation: Calculate the unbound concentration in the brain and blood to determine the Kp,uu.

Methodology 2: Preparation of PLGA-Based Nanoparticles

This is a general protocol for preparing Poly(lactic-co-glycolic acid) nanoparticles using a multiple emulsion solvent evaporation method.

  • Primary Emulsion: Dissolve this compound in deionized water. Dissolve PLGA in a water-immiscible organic solvent like dichloromethane.

  • Homogenization: Add the aqueous this compound solution to the organic PLGA solution and homogenize at high speed to create a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and sonicate to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the double emulsion under vacuum for several hours to evaporate the organic solvent, which leads to the formation of solid nanoparticles.

  • Washing and Collection: Wash the nanoparticles multiple times by centrifugation and resuspension in deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Freeze-dry the final nanoparticle suspension to obtain a powder that can be stored and reconstituted for use.

Visualizations

DAMGO_Delivery_Challenges cluster_bloodstream Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain ISF Admin Systemic Administration (e.g., IV Injection) Free_this compound Free this compound in Plasma Admin->Free_this compound NP_this compound Nanoparticle- Encapsulated this compound Admin->NP_this compound Degradation Enzymatic Degradation (t½ ≈ 9 mins) Free_this compound->Degradation Clearance Systemic Clearance (Kidney, Liver) Free_this compound->Clearance BBB Endothelial Cell Layer (Tight Junctions) Free_this compound->BBB Low Permeability (Kp,uu ≈ 0.09) NP_this compound->BBB Enhanced Transport (e.g., Transcytosis) Brain_this compound This compound in Brain Interstitial Fluid BBB->Brain_this compound Efflux Active Efflux (Transporters) Efflux->Free_this compound Pumps this compound out Brain_this compound->Efflux Target μ-Opioid Receptors Brain_this compound->Target

Caption: Challenges in delivering this compound from the bloodstream to the brain.

Nanoparticle_Strategy cluster_delivery In Vivo Delivery This compound This compound Peptide Encapsulation Encapsulation This compound->Encapsulation Nanocarrier Nanocarrier (e.g., Liposome, PLGA) Nanocarrier->Encapsulation Targeting Surface Functionalization (PEG, Targeting Ligands) Encapsulation->Targeting Formulation Targeted Nanoparticle Targeting->Formulation Protection Protection from Enzymatic Degradation Formulation->Protection Prolonged_Circulation Prolonged Plasma Half-Life Formulation->Prolonged_Circulation BBB_Transport Enhanced BBB Transport Formulation->BBB_Transport Brain Brain Target Site BBB_Transport->Brain

Caption: Workflow for a nanoparticle-based this compound delivery strategy.

Troubleshooting_Flowchart Start Experiment Start: No CNS effect of this compound Admin_Route Is administration systemic (e.g., IV, IP)? Start->Admin_Route Direct_Admin Is administration direct (e.g., ICV)? Admin_Route->Direct_Admin No Cause_BBB Primary Issue: Poor BBB Permeability Admin_Route->Cause_BBB Yes Cause_Degradation Primary Issue: Rapid clearance/degradation in brain ISF Direct_Admin->Cause_Degradation Yes Is_NP Are you using a nanoparticle formulation? Cause_BBB->Is_NP Solution_BBB Solution: Use Nanocarrier or Targeted Delivery System Solution_Degradation Solution: Use sustained-release formulation (e.g., hydrogel) or protease inhibitors Cause_Degradation->Solution_Degradation Is_NP->Solution_BBB No Check_NP Troubleshoot Formulation: - Check Size & Zeta Potential - Verify Encapsulation Efficiency - Confirm Ligand Conjugation Is_NP->Check_NP Yes

Caption: Troubleshooting logic for failed this compound brain delivery experiments.

References

improving the stability of DAMGO in solution for long experiments

Author: BenchChem Technical Support Team. Date: November 2025

<

Welcome to the technical support center for DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin). This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals ensure the stability and efficacy of this compound in solution, particularly for long-duration experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial for experiments?

This compound is a potent and highly selective synthetic peptide agonist for the μ-opioid receptor (MOR). Its stability in solution is critical for obtaining reproducible and reliable experimental results. Degradation of the peptide can lead to a decrease in its effective concentration, resulting in diminished or inconsistent biological effects over the course of an experiment. This is especially important in long-term studies where the compound is exposed to experimental conditions for extended periods.

Q2: What are the primary causes of this compound instability in solution?

Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions:

  • Hydrolysis: The peptide bonds (-CO-NH-) linking the amino acids can be cleaved by water.[1][2][][4] This process can be catalyzed by acidic or basic conditions.[1][4]

  • Oxidation: The tyrosine residue in this compound contains a phenol group that is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, or light. Oxidation can alter the peptide's structure and its ability to bind to the μ-opioid receptor.

  • Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can damage the peptide structure and lead to aggregation or precipitation, reducing its biological activity.[5] It is a common lab practice to aliquot solutions to avoid this.[6]

  • Adsorption: Peptides can adsorb to the surfaces of storage vials (glass or plastic), lowering the effective concentration in the solution.

Q3: How should I prepare and store a this compound stock solution to maximize its stability?

Proper preparation and storage are key to maximizing this compound's shelf-life in solution. It is highly recommended to prepare fresh solutions for each experiment or, if storage is necessary, to follow strict protocols.[7]

  • Solvent Selection: this compound is soluble in water, DMSO, and ethanol.[7][8] For biological experiments, dissolving in sterile, nuclease-free water or DMSO to create a concentrated stock is common. If using an organic solvent like DMSO, ensure the final concentration in your experimental medium is low to avoid solvent-induced cellular toxicity.[8]

  • Storage Conditions: Once dissolved, it is best to divide the stock solution into single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[5][6] Store these aliquots under the recommended conditions summarized in the table below.

SolventStorage TemperatureMaximum Recommended DurationSource(s)
Water / Aqueous BufferUse same dayNot recommended for > 1 day[7][8]
Water / Aqueous Buffer-20°CUp to 1 month[7]
DMSO / Organic Solvent-20°C1 month[5]
DMSO / Organic Solvent-80°CUp to 6 months[5]

Q4: My experiment runs for over 24 hours. How can I maintain this compound's stability in the working solution (e.g., cell culture media)?

For long-duration experiments, maintaining the stability of this compound in the working solution is a significant challenge. Here are several strategies:

  • pH Control: Peptide stability is often pH-dependent.[9] Ensure your experimental medium is well-buffered to a physiological pH (typically 7.2-7.4), as significant deviations can accelerate hydrolysis.[1][4]

  • Minimize Air Exposure: To reduce oxidative degradation, prepare solutions with degassed buffers and minimize headspace in storage vials. If possible, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.[8]

  • Use of Stabilizers: While not standard for this compound, the use of antioxidants or other stabilizing excipients is a common strategy for peptide formulations.[10] If considering this, extensive validation would be required to ensure the stabilizer does not interfere with the experiment.

  • Periodic Replacement: For very long experiments (e.g., multi-day cell cultures), the most reliable method is to replace the medium containing this compound periodically (e.g., every 24 hours) to ensure a consistent, effective concentration of the active peptide.

Troubleshooting Guide: Diminishing this compound Activity

If you observe a progressive loss of this compound's effect in your experiments, consult the following guide.

SymptomPossible CauseRecommended Solution
Reduced Potency Over Time Peptide Degradation: The this compound in your working solution is degrading due to hydrolysis or oxidation.1. Prepare fresh this compound solutions immediately before each experiment. 2. For long-term experiments, replace the this compound-containing medium every 12-24 hours. 3. Ensure the pH of your experimental buffer is stable and within the optimal range (typically physiological pH).[9]
Inconsistent Results Between Experiments Stock Solution Instability: Your frozen stock solution may have degraded due to improper storage or too many freeze-thaw cycles.1. Prepare a new, fresh stock solution from solid this compound powder. 2. Ensure the new stock is aliquoted into single-use volumes to avoid freeze-thaw damage.[5][6] 3. Verify storage temperature is consistently maintained at -20°C or -80°C.
Precipitate in Solution After Thawing Poor Solubility / Aggregation: The peptide may be coming out of solution, especially at high concentrations or after freezing.1. Ensure you are not exceeding the solubility limit for the chosen solvent (see Q3). 2. Warm the solution to room temperature and gently vortex to redissolve before making dilutions.[7] 3. Consider preparing the stock solution in DMSO, which often has higher solubility for peptides.[8]
No Biological Effect Observed Complete Degradation or Inactive Batch: The this compound may be completely degraded, or the initial powder may have lost activity.1. Prepare a fresh stock solution from a new vial of this compound powder. 2. Run a positive control experiment with a known, reliable batch of this compound or another μ-opioid agonist to validate the assay.
Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)

  • Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is approximately 513.6 g/mol . For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 513.6 g/mol * (1000 mg / 1 g) = 5.136 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to room temperature) or brief sonication may be required if dissolution is slow.

  • Aliquoting: Dispense the stock solution into small, single-use, low-protein-binding microcentrifuge tubes (e.g., 10-20 µL per tube). This is critical to avoid repeated freeze-thaw cycles.[5]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5]

Protocol 2: Preparation of a Working Solution for In Vitro Experiments (e.g., 1 µM in Cell Culture Medium)

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of sterile buffer or medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your final volume of pre-warmed experimental medium. To make a 1 µM final concentration in 10 mL of medium from a 100 µM intermediate stock:

    • V1 * C1 = V2 * C2

    • V1 = (10 mL * 1 µM) / 100 µM = 0.1 mL or 100 µL

    • Add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium.

  • Mixing and Use: Mix gently by inverting or swirling the container. Use the working solution immediately in your experiment.

Visualizations

DAMGO_Signaling_Pathway This compound-Mediated μ-Opioid Receptor Signaling Cascade cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Gi Gi/o Protein (αβγ) MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_Channel K+ Channel Gi->K_Channel Activates Ca_Channel Ca2+ Channel Gi->Ca_Channel Inhibits cAMP cAMP AC->cAMP converts K_ion K+ Efflux K_Channel->K_ion Ca_ion Ca2+ Influx Ca_Channel->Ca_ion This compound This compound This compound->MOR Binds & Activates ATP ATP ATP->AC Response Reduced Neuronal Excitability cAMP->Response Leads to (via PKA) K_ion->Response Ca_ion->Response

Caption: this compound-mediated μ-opioid receptor signaling cascade.

DAMGO_Workflow Experimental Workflow for Preparing and Using this compound Solutions cluster_experiment Day of Experiment start Start: Obtain This compound Powder weigh 1. Weigh Powder Accurately start->weigh solvent 2. Select Solvent (e.g., DMSO, H2O) weigh->solvent stock 3. Prepare Concentrated Stock Solution solvent->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot store 5. Store Aliquots at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw Retrieve as needed dilute 7. Prepare Working Solution in Medium thaw->dilute use 8. Use Immediately in Experiment dilute->use end End use->end

Caption: Experimental workflow for preparing and using this compound solutions.

DAMGO_Troubleshooting Troubleshooting Logic for this compound Instability start Symptom: Reduced/Inconsistent This compound Effect q1 Is the working solution fresh? start->q1 a1_no Action: Prepare fresh working solution daily. Replace in long-term assays. q1->a1_no No q2 Is the stock solution new? q1->q2 Yes end_ok Problem Resolved a1_no->end_ok a2_no Action: Prepare new stock from powder. Aliquot properly. q2->a2_no No q3 Any visible precipitate? q2->q3 Yes a2_no->end_ok a3_yes Action: Warm & vortex. Check solubility limits. Consider different solvent. q3->a3_yes Yes end_fail Issue Persists: Consider new this compound lot or assay validation q3->end_fail No a3_yes->end_ok

Caption: Troubleshooting logic for addressing this compound instability.

References

Validation & Comparative

A Comparative Guide to DAMGO and DPDPE Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity profiles of two widely used opioid receptor ligands: DAMGO and DPDPE. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) and DPDPE ([D-Pen², D-Pen⁵]-enkephalin) are synthetic opioid peptides that exhibit high selectivity for the μ-opioid receptor (MOP) and δ-opioid receptor (DOP), respectively. Their distinct receptor preferences make them invaluable tools for characterizing the physiological and pharmacological roles of these two opioid receptor subtypes. This guide summarizes their binding affinities and functional potencies, details the experimental protocols used for their characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound and DPDPE

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and DPDPE for the μ-opioid and δ-opioid receptors. It is important to note that the data presented are compiled from different studies and experimental conditions, which may contribute to variability.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (Fold)
This compound μ-opioid (MOP)1.23[1]74[2]~500-fold for MOP vs DOP/KOP[1]
δ-opioid (DOP)~615*-
DPDPE μ-opioid (MOP)--Highly selective for DOP[1]
δ-opioid (DOP)1.4[1]0.68[2]

*Ki for this compound at DOP is estimated based on the 500-fold selectivity mentioned in the source.[1] It is important to note that direct Ki values from the same study were not available.

Experimental Protocols

The characterization of this compound and DPDPE selectivity relies on a variety of in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and DPDPE for MOP and DOP receptors.

Materials:

  • Membrane preparations from cells expressing MOP or DOP receptors (e.g., CHO or HEK293 cells) or from brain tissue.[1][3]

  • Radioligands: [³H]this compound for MOP receptors, [³H]DPDPE for DOP receptors.[1]

  • Unlabeled this compound and DPDPE.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor ligand (this compound or DPDPE).

  • Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled competitor, e.g., naloxone).[5]

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[5]

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, which is a downstream effect of activating Gi/o-coupled receptors like MOP and DOP.

Objective: To determine the functional potency (EC50) of this compound and DPDPE in inhibiting adenylyl cyclase activity.

Materials:

  • Cells expressing MOP or DOP receptors (e.g., HEK293 or CHO cells).[6]

  • Forskolin (an adenylyl cyclase activator).[7]

  • This compound and DPDPE.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell lysis buffer.

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Pre-treatment: Pre-treat the cells with the test compounds (this compound or DPDPE) at various concentrations for a specific duration.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Follow the instructions of the specific cAMP assay kit to measure the cAMP levels in each well. This typically involves a competitive immunoassay format.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition).[8]

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins, an early event in the GPCR signaling cascade. Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G proteins.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and DPDPE in stimulating G protein activation.

Materials:

  • Membrane preparations from cells expressing MOP or DOP receptors.[9]

  • [³⁵S]GTPγS.

  • GDP.

  • This compound and DPDPE.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the membranes with GDP to ensure G proteins are in their inactive state.

  • Incubation: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, and varying concentrations of the agonist (this compound or DPDPE).

  • Equilibration: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[9]

Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical Gi/o-coupled signaling pathway activated by opioid agonists like this compound and DPDPE.

G_protein_signaling cluster_membrane Cell Membrane receptor Opioid Receptor (MOP/DOP) g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits camp cAMP ac->camp Conversion inhibited agonist Agonist (this compound/DPDPE) agonist->receptor Binds to atp ATP atp->ac response Cellular Response camp->response Leads to

Caption: Gi/o-coupled signaling pathway of opioid receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test ligand.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Membranes - Radioligand - Competitor start->prepare_reagents incubation Incubate: Membranes + Radioligand + Competitor prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow of a competitive radioligand binding assay.

References

Validating DAMGO's Efficacy: A Comparative Guide to Naloxone Co-Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mu-opioid receptor (MOR)-specific effects of DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) through co-administration with its competitive antagonist, naloxone. The data presented herein, sourced from various studies, offers a quantitative basis for understanding this classic agonist-antagonist interaction, crucial for opioid research and drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo experiments demonstrating the antagonistic effect of naloxone on this compound's activity.

Table 1: In Vitro Inhibition of this compound-induced cAMP Suppression by Naloxone

Cell LineThis compound ConcentrationNaloxone ConcentrationFold Shift in this compound EC50Reference
HEK-293 (hMOR)Various100 nM~100[1]
CHO (hMOR)Various10 µMNot specified[2]

Table 2: In Vivo Reversal of this compound-induced Behavioral Effects by Naloxone/Naltrexone

Animal ModelThis compound-induced EffectAntagonist (Dose)OutcomeReference
RatIncreased Food IntakeNaltrexone (10, 12.5, 25 µg, intra-PVN)Blocked this compound-induced feeding[3]
PlanarianIncreased MotilityNaltrexone (1, 10, 100 µM)Significantly inhibited this compound-induced motility[4]
MouseIncreased LocomotionNaloxone (3 mg/kg, i.p.)Strongly attenuated the locomotor response[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and validation.

In Vitro cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cyclic adenosine monophosphate (cAMP) levels, a hallmark of Gi-coupled MOR activation, and the reversal of this effect by naloxone.

Materials:

  • HEK-293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Forskolin.

  • This compound.

  • Naloxone.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Cell Culture: Culture hMOR-expressing cells in DMEM with 10% FBS until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Antagonist Pre-incubation: Pre-treat the cells with varying concentrations of naloxone or vehicle for 15-30 minutes.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells, in the presence of a fixed concentration of forskolin (to stimulate cAMP production), and incubate for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curves for this compound in the presence and absence of naloxone. Calculate the EC50 values and the fold-shift caused by naloxone.

In Vivo Tail-Flick Test for Analgesia

This behavioral assay assesses the analgesic properties of this compound by measuring the latency of a mouse or rat to withdraw its tail from a thermal stimulus and how naloxone reverses this effect.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Tail-flick analgesiometer.

  • This compound (for intracerebroventricular or intrathecal administration).

  • Naloxone (for intraperitoneal or subcutaneous administration).

  • Animal restrainers.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and handling for several days before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by placing its tail on the radiant heat source of the analgesiometer. The heat source is typically calibrated to elicit a tail flick within 3-5 seconds in a drug-naive animal. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[6][7]

  • Drug Administration:

    • Administer naloxone or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a pre-determined time (e.g., 15-30 minutes), administer this compound or vehicle via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after this compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) and compare the analgesic effect of this compound in the presence and absence of naloxone.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in validating this compound's effects with naloxone.

DAMGO_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Regulates Naloxone_Antagonism This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds & Activates Naloxone Naloxone Naloxone->MOR Competitively Binds & Blocks Signaling Downstream Signaling MOR->Signaling Experimental_Workflow cluster_in_vitro In Vitro (e.g., cAMP Assay) cluster_in_vivo In Vivo (e.g., Tail-Flick Test) Cell_Culture Culture hMOR-expressing cells Pre_incubation Pre-incubate with Naloxone Cell_Culture->Pre_incubation Stimulation Stimulate with this compound Pre_incubation->Stimulation Measurement Measure cAMP levels Stimulation->Measurement Acclimatization Acclimatize Animals Baseline Measure Baseline Latency Acclimatization->Baseline Drug_Admin Administer Naloxone then this compound Baseline->Drug_Admin Post_treatment Measure Post-treatment Latency Drug_Admin->Post_treatment

References

A Comparative Guide to DAMGO and Endomorphin in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of the synthetic opioid peptide DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) and the endogenous endomorphin peptides. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate ligand for their studies of the mu-opioid receptor (MOR).

Introduction

This compound is a highly selective and potent synthetic agonist for the mu-opioid receptor, widely used as a reference compound in pharmacological research. Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are endogenous tetrapeptides that also exhibit high affinity and selectivity for the MOR. While both this compound and endomorphins activate the MOR, functional assays reveal significant differences in their signaling profiles, particularly in G protein activation and β-arrestin recruitment. These differences in functional selectivity have important implications for their physiological effects and therapeutic potential.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various functional assays comparing this compound and endomorphins. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)

LigandCell/Tissue TypePotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
This compound Rat Thalamus Membranes105 ± 9 nMNot Reported[1]
This compound CHO-MOR Cells55 nMNot Reported[2]
[D-1-Nal³]Morphiceptin (Endomorphin Analog) Rat Thalamus Membranes82.5 ± 4.5 nMNot Reported[1]

Table 2: β-Arrestin Recruitment Assay

LigandCell TypePotency (EC₅₀)Efficacy (Eₘₐₓ)NotesReference
This compound HEK-MOR Cells19.2 nM0.0172 ± 0.00102Recruits both β-arrestin 1 and 2.[3]
Morphine HEK-MOR Cells46.1 nM0.0108 ± 0.00116Selectively recruits β-arrestin 2.[3]

Note: Direct comparative EC₅₀ and Eₘₐₓ values for endomorphins in β-arrestin assays were not available in the searched literature. However, studies suggest endomorphin-2 is a β-arrestin-biased agonist.

Signaling Pathways

Both this compound and endomorphins initiate signaling through the G protein-coupled mu-opioid receptor. However, they exhibit biased agonism, leading to differential downstream effects.

cluster_0 Ligand Binding cluster_1 Receptor Activation cluster_2 G Protein Signaling cluster_3 β-Arrestin Signaling This compound This compound MOR MOR This compound->MOR Endomorphin Endomorphin Endomorphin->MOR Gαi/o Gαi/o MOR->Gαi/o Gβγ Gβγ MOR->Gβγ β-Arrestin β-Arrestin MOR->β-Arrestin Biased agonism Adenylyl Cyclase ↓ Adenylyl Cyclase ↓ Gαi/o->Adenylyl Cyclase ↓ cAMP ↓ cAMP ↓ Adenylyl Cyclase ↓->cAMP ↓ Ion Channel Modulation Ion Channel Modulation Gβγ->Ion Channel Modulation Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization MAPK Pathway MAPK Pathway β-Arrestin->MAPK Pathway

Figure 1: Mu-opioid receptor signaling pathways for this compound and Endomorphin.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins by an agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor-mediated G protein activation.

Experimental Workflow:

Membrane_Prep Prepare cell/tissue membranes expressing MOR Incubation Incubate membranes with agonist (this compound or Endomorphin), GDP, and [³⁵S]GTPγS Membrane_Prep->Incubation Separation Separate bound from free [³⁵S]GTPγS via filtration Incubation->Separation Quantification Quantify bound [³⁵S]GTPγS using liquid scintillation counting Separation->Quantification

Figure 2: Workflow for a typical [³⁵S]GTPγS binding assay.

Methodology:

  • Membrane Preparation: Membranes from cells (e.g., CHO or HEK293) stably expressing the mu-opioid receptor or from specific brain regions (e.g., rat thalamus) are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: Membranes are incubated in the assay buffer with varying concentrations of the agonist (this compound or endomorphin) and a fixed concentration of [³⁵S]GTPγS. The incubation is typically carried out at 30°C for 60-90 minutes.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are generated to determine EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay determines the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the activation of Gi/o-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the mu-opioid receptor are cultured in appropriate media.

  • Adenylyl Cyclase Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

  • Agonist Treatment: Cells are then treated with varying concentrations of the agonist (this compound or endomorphin).

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available kits based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET).[4]

  • Data Analysis: The inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration, and dose-response curves are generated to determine IC₅₀ (equivalent to EC₅₀ for inhibition) and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.

Experimental Workflow:

Cell_Prep Use cells co-expressing MOR and a β-arrestin reporter system Agonist_Stim Stimulate cells with agonist (this compound or Endomorphin) Cell_Prep->Agonist_Stim Signal_Detection Measure the signal generated by the reporter system (e.g., luminescence, fluorescence) Agonist_Stim->Signal_Detection Data_Analysis Generate dose-response curves to determine EC₅₀ and Eₘₐₓ Signal_Detection->Data_Analysis

Figure 3: Workflow for a β-arrestin recruitment assay.

Methodology:

  • Cell Line: A cell line (e.g., HEK293 or CHO) is used that co-expresses the mu-opioid receptor and a β-arrestin reporter system. Common reporter systems include PathHunter (DiscoverX), Tango (Thermo Fisher Scientific), or BRET-based assays.

  • Agonist Stimulation: Cells are stimulated with a range of concentrations of the agonist (this compound or endomorphin).

  • Signal Detection: The recruitment of β-arrestin to the receptor brings two components of a reporter enzyme or protein into proximity, generating a measurable signal (e.g., chemiluminescence or fluorescence). The signal is read using a plate reader.

  • Data Analysis: Dose-response curves are constructed by plotting the signal intensity against the agonist concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

Both this compound and endomorphins are valuable tools for studying the mu-opioid receptor. However, their functional profiles are distinct. This compound acts as a potent, full agonist in G protein activation and robustly recruits β-arrestins. In contrast, emerging evidence suggests that endomorphins, particularly endomorphin-2, exhibit biased agonism, favoring β-arrestin-mediated pathways over G protein signaling under certain conditions. This functional selectivity is a critical consideration for researchers investigating the nuanced roles of the mu-opioid receptor in pain, addiction, and other physiological processes. The choice between this compound and endomorphins will depend on the specific signaling pathway and functional outcome being investigated.

References

DAMGO: A Comparative Analysis of its Selectivity for Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of the synthetic opioid peptide, [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO), for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is supported by experimental data from binding and functional assays to assist researchers in the evaluation and application of this widely used pharmacological tool.

Overview of this compound's Opioid Receptor Selectivity

This compound is a potent and highly selective agonist for the µ-opioid receptor (MOR). Its selectivity is a critical factor in its use as a standard research tool to investigate the physiological and pharmacological roles of the MOR. Experimental evidence consistently demonstrates that this compound possesses a significantly higher affinity and functional potency at the µ-receptor compared to the δ (DOR) and κ (KOR) opioid receptors.

Quantitative Analysis of Receptor Binding and Functional Potency

The selectivity of this compound is quantitatively defined by its binding affinity (Ki) and its functional potency (EC50) at each opioid receptor subtype. The following tables summarize key experimental data from radioligand binding and functional assays.

Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors

Receptor SubtypeThis compound Ki (nM)Reference
Mu (µ)1.18[1]
Delta (δ)1430[1]
Kappa (κ)213[1]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) and Efficacy of this compound in [³⁵S]GTPγS Binding Assays

Receptor SubtypeAgonist ActivityReference
Mu (µ)Full Agonist[2]
Delta (δ)Full Agonist[2]
Kappa (κ)Partial Agonist[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of findings.

Radioligand Binding Assay

This assay determines the binding affinity of a ligand to its receptor. The protocol outlined here is a standard method for assessing the binding of this compound to opioid receptors expressed in cell membranes.

Objective: To determine the inhibitory constant (Ki) of this compound for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human µ, δ, or κ opioid receptors.

  • [³H]this compound (for µ receptor binding)

  • [³H]diprenorphine or [³H]DPDPE (for δ receptor binding)

  • [³H]U69,593 (for κ receptor binding)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (Whatman GF/C)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or unlabeled this compound at various concentrations (for competition binding).

    • 50 µL of the appropriate radioligand ([³H]this compound, [³H]diprenorphine, or [³H]U69,593) at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (5-20 µg of protein).

  • For non-specific binding, add a high concentration of an appropriate unlabeled ligand.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.[3]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It is used to determine the potency (EC50) and efficacy of an agonist.

Objective: To determine the functional potency and efficacy of this compound at the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human µ, δ, or κ opioid receptors.

  • [³⁵S]GTPγS

  • Guanosine diphosphate (GDP)

  • Unlabeled GTPγS

  • This compound at various concentrations

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add the following in triplicate:

    • Cell membranes (5–10 µg of protein).[4]

    • 10 µM GDP.[4]

    • This compound at various concentrations.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.05 nM).[4]

  • For non-specific binding, add 10 µM of unlabeled GTPγS.[4]

  • Incubate the plate at 25°C for 60 minutes.[4]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the G-protein signaling pathway activated by this compound and the general workflow for assessing its receptor selectivity.

G_Protein_Signaling This compound This compound MOR Mu Opioid Receptor This compound->MOR Binds G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: this compound-mediated activation of the µ-opioid receptor and subsequent G-protein signaling.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Binding Assay b1 Prepare membranes with µ, δ, or κ receptors b2 Incubate with radioligand & competing this compound b1->b2 b3 Filter and measure bound radioactivity b2->b3 b4 Calculate Ki values b3->b4 conclusion Determine Selectivity Profile b4->conclusion f1 Prepare membranes with µ, δ, or κ receptors f2 Incubate with [³⁵S]GTPγS, GDP, & this compound f1->f2 f3 Filter and measure bound radioactivity f2->f3 f4 Determine EC50 & Emax f3->f4 f4->conclusion

Caption: Workflow for determining the selectivity profile of this compound.

References

Unraveling the Contrasting Fates of Mu-Opioid Receptors: A Comparative Guide to DAMGO and Morphine-Induced Internalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behaviors of opioid agonists at the molecular level is paramount. The differential effects of [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) and morphine on mu-opioid receptor (MOR) internalization represent a critical area of study, with profound implications for drug efficacy, tolerance, and side-effect profiles. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual pathway diagrams.

The synthetic peptide agonist this compound is a potent inducer of mu-opioid receptor (MOR) internalization, a process crucial for receptor desensitization and resensitization. In stark contrast, the archetypal opioid analgesic, morphine, is widely recognized as a poor inducer of MOR endocytosis.[1][2] This fundamental difference in their cellular activity is a key determinant of their distinct pharmacological profiles and long-term effects.

Quantitative Comparison of this compound and Morphine on MOR Internalization

Experimental data consistently demonstrates the superior ability of this compound to promote the removal of MORs from the cell surface compared to morphine. This disparity is evident across various cell lines and experimental conditions.

ParameterThis compoundMorphineCell TypeCitation
Maximal Internalization ~50% of surface receptorsLittle to no detectable internalizationHEK293 cells[3]
Internalization after 30 min Robust internalization observedNo substantial endocytosisHEK293 cells[2][4]
Effect of GRK2 Overexpression -Gains the capacity to induce MOR internalizationHEK293 cells[1]
EC50 for Internalization ~100-fold less potent than etorphineEssentially incapable of inducing internalization, even at high concentrations293-SF-MOR cells[5]
Ser375 Phosphorylation (30 min) Robust phosphorylation~35% of this compound-induced phosphorylationHEK293 cells[2]

The Molecular Dance: Signaling Pathways of Receptor Internalization

The differential capacity of this compound and morphine to induce MOR internalization is rooted in their distinct interactions with intracellular signaling machinery, primarily G protein-coupled receptor kinases (GRKs) and β-arrestins.

This compound: A Classic Pathway to Internalization

This compound, a high-efficacy agonist, robustly activates a canonical pathway for G protein-coupled receptor (GPCR) internalization. Upon binding to the MOR, this compound induces a conformational change that facilitates the recruitment and activation of GRKs, particularly GRK2. GRK2 then phosphorylates serine residues on the C-terminal tail of the receptor, with serine 375 (Ser375) being a key site.[1][2] This phosphorylation event creates a high-affinity binding site for β-arrestin proteins (both β-arrestin 1 and 2). The binding of β-arrestin to the phosphorylated MOR sterically hinders further G protein coupling, leading to desensitization, and acts as an adaptor protein to recruit components of the endocytic machinery, such as clathrin and AP-2, initiating the internalization of the receptor into endosomes.

DAMGO_Internalization_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MOR MOR This compound->MOR Binds GRK2 GRK2 MOR->GRK2 Recruits & Activates pMOR pMOR GRK2->pMOR Phosphorylates (Ser375) beta_arrestin β-arrestin 1/2 pMOR->beta_arrestin Recruits Endocytosis Clathrin-mediated Endocytosis beta_arrestin->Endocytosis Initiates

This compound-induced MOR internalization pathway.
Morphine: An Aberrant Pathway with Minimal Internalization

In contrast, morphine's interaction with the MOR results in a signaling cascade that largely circumvents the robust internalization process. While morphine effectively activates G protein signaling, it is a poor substrate for GRK2.[1] Consequently, it induces significantly less phosphorylation of the MOR at Ser375 compared to this compound.[2] This lack of substantial phosphorylation prevents the efficient recruitment of β-arrestins. Although morphine can weakly recruit β-arrestin 2, this interaction is often insufficient to trigger the full endocytic cascade under normal cellular conditions.[6] The result is a receptor that remains on the cell surface, leading to prolonged signaling and contributing to the development of tolerance.

Morphine_Internalization_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Morphine Morphine MOR MOR Morphine->MOR Binds GRK2 GRK2 MOR->GRK2 Weakly Recruits pMOR pMOR (low level) GRK2->pMOR Low Phosphorylation beta_arrestin β-arrestin 2 (weak recruitment) pMOR->beta_arrestin Weakly Recruits Endocytosis Minimal Endocytosis beta_arrestin->Endocytosis Fails to Initiate Robustly

Morphine's inefficient MOR internalization pathway.

Experimental Protocols for Studying MOR Internalization

Several well-established techniques are employed to visualize and quantify MOR internalization. Below are detailed protocols for three common methods.

Immunofluorescence Confocal Microscopy

This method allows for the direct visualization of receptor trafficking from the plasma membrane to intracellular compartments.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells expressing epitope-tagged MORs (e.g., FLAG-MOR or HA-MOR) onto glass coverslips and culture overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or morphine (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

    • Include a negative control (vehicle) and a positive control (e.g., a known internalizing agonist).

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for visualizing intracellular receptors).

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against the epitope tag (e.g., anti-FLAG) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a confocal microscope. Z-stack images are recommended for a three-dimensional view of receptor localization.

Immunofluorescence_Workflow start Start cell_culture Plate cells on coverslips start->cell_culture treatment Treat with this compound or Morphine cell_culture->treatment fixation Fix and Permeabilize treatment->fixation blocking Block non-specific binding fixation->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Mount on slides secondary_ab->mounting imaging Image with Confocal Microscope mounting->imaging end End imaging->end

Workflow for Immunofluorescence Confocal Microscopy.
Flow Cytometry

Flow cytometry provides a quantitative measure of the loss of surface receptors following agonist treatment.

Protocol:

  • Cell Preparation and Treatment:

    • Harvest cells expressing epitope-tagged MORs and resuspend them in a suitable buffer.

    • Treat the cells with this compound or morphine at various concentrations and for different durations in suspension at 37°C.

  • Staining of Surface Receptors:

    • Place the cells on ice to stop internalization.

    • Incubate the non-permeabilized cells with a fluorescently labeled primary antibody against the extracellular epitope tag for 30-60 minutes on ice in the dark.

  • Data Acquisition:

    • Wash the cells with ice-cold PBS to remove unbound antibody.

    • Resuspend the cells in a sheath fluid.

    • Analyze the fluorescence intensity of individual cells using a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population.

    • The mean fluorescence intensity (MFI) of the cell population is proportional to the number of surface receptors.

    • Calculate the percentage of internalization as: [1 - (MFI of treated cells / MFI of untreated cells)] x 100.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

BRET assays are used to measure the proximity between the MOR and β-arrestin, a key step preceding internalization.

Protocol:

  • Cell Transfection:

    • Co-transfect cells with two constructs: one encoding the MOR fused to a Renilla luciferase (Rluc) and another encoding β-arrestin fused to a yellow fluorescent protein (YFP).

  • Cell Plating and Treatment:

    • Plate the transfected cells into a white, clear-bottom 96-well plate.

    • Add the luciferase substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the baseline BRET signal.

    • Add this compound or morphine to the wells and measure the BRET signal over time.

  • Data Analysis:

    • The BRET ratio is calculated as the ratio of the light emitted by YFP (acceptor) to the light emitted by Rluc (donor).

    • An increase in the BRET ratio indicates that β-arrestin has been recruited to the MOR.

Conclusion

The differential effects of this compound and morphine on mu-opioid receptor internalization are a clear example of biased agonism, where ligands acting on the same receptor can elicit distinct downstream cellular responses. This compound acts as a conventional agonist, promoting robust receptor phosphorylation, β-arrestin recruitment, and subsequent internalization. Morphine, in contrast, uncouples G protein activation from efficient β-arrestin-mediated internalization. These differences have significant implications for the development of novel opioid analgesics with improved therapeutic profiles, aiming to maximize analgesic efficacy while minimizing tolerance and other adverse effects associated with prolonged receptor signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate these critical molecular mechanisms.

References

A Comparative Analysis of DAMGO and Other Enkephalin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DAMGO and other enkephalin analogs, supported by experimental data. The information is presented to facilitate informed decisions in the selection and application of these critical research tools.

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and neurotransmission. Their therapeutic potential is limited by their rapid degradation in vivo. Consequently, a wide array of synthetic enkephalin analogs have been developed to overcome this limitation and to exhibit improved receptor selectivity and potency. Among these, [D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (this compound) has emerged as a cornerstone pharmacological tool due to its high potency and selectivity for the μ-opioid receptor (MOR). This guide presents a comparative analysis of this compound with other key enkephalin analogs, focusing on their receptor binding affinities, functional activities, and signaling pathways.

Quantitative Comparison of Enkephalin Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other notable enkephalin analogs at the μ (mu), δ (delta), and κ (kappa) opioid receptors. This data is essential for selecting the most appropriate analog for specific research applications.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Analogs

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound~1.23[1]~615[1]~670[1]
Leu-enkephalin~1.7 - 1.9[2][3]~0.9 - 1.26[2][3]Low Affinity
Met-enkephalinHigh Affinity[4]High Affinity[4][5]Low Affinity
DADLE~2.5~1.5~1000
DPDPE~2000~1.4[1]Low Affinity

Table 2: Functional Potency (EC50/IC50, nM) of Enkephalin Analogs in GTPγS Binding Assays

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound~25 - 45[6][7]--
Leu-enkephalin~977 (β-arrestin)[3]~8.9 (β-arrestin)[3]-
Met-enkephalin---
DADLE---
DPDPE-~5.2[8]-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are standardized protocols for radioligand binding and GTPγS binding assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • Radioligand (e.g., [³H]this compound for MOR, [³H]DPDPE for DOR)

  • Unlabeled ligand (the compound to be tested)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a microplate, add the cell membranes, a fixed concentration of the radioligand, and the various concentrations of the unlabeled test compound.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

  • Agonist (the compound to be tested)

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the agonist to be tested.

  • In a microplate, add the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and the various concentrations of the agonist.

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Signaling Pathways of Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a cascade of intracellular events. The classical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[9][10] More recently, the concept of "biased agonism" has emerged, suggesting that ligands can preferentially activate certain downstream signaling pathways over others, such as the G-protein pathway versus the β-arrestin pathway.[11][12] this compound is often considered a standard agonist in studies of biased agonism.[12][13][14]

Below are diagrams illustrating the key signaling pathways activated by opioid receptor agonists.

G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., this compound) Opioid_Receptor Opioid Receptor (GPCR) Agonist->Opioid_Receptor Binds G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel G_beta_gamma->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: G-Protein Dependent Signaling Pathway.

Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist Opioid_Receptor Opioid Receptor (GPCR) Agonist->Opioid_Receptor Binds GRK GRK Opioid_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated Receptor GRK->Phosphorylated_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling

Caption: β-Arrestin Mediated Signaling Pathway.

Conclusion

This compound remains an invaluable tool for studying the μ-opioid receptor system due to its high selectivity and potency. However, the diverse pharmacological profiles of other enkephalin analogs, such as the δ-selective DPDPE and the endogenous peptides Leu- and Met-enkephalin, offer researchers a broader palette to investigate the complexities of the opioid system. The growing understanding of biased agonism further highlights the importance of characterizing the full signaling profile of these ligands. This guide provides a foundational dataset and standardized protocols to aid researchers in the judicious selection and application of these powerful pharmacological agents.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for DAMGO

Author: BenchChem Technical Support Team. Date: November 2025

[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) is a potent and selective synthetic µ-opioid receptor agonist. As with any potent pharmacologically active compound, adherence to strict safety and disposal protocols is paramount to protect researchers, support staff, and the environment. This document provides essential guidance on the proper handling and disposal of this compound in a laboratory setting.

Hazard Identification and Handling

This compound Waste Disposal at a Glance

The following table summarizes the proper disposal streams for different types of this compound-contaminated waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local, state, and federal regulations may vary.

Waste TypeRecommended Disposal ContainerDisposal Method
Unused Solid this compound Labeled hazardous waste container (solid)Collection by the institution's hazardous waste management service for incineration.
This compound Solutions Labeled hazardous waste container (liquid, halogenated or non-halogenated as appropriate)Collection by the institution's hazardous waste management service. Do not pour down the drain.
Contaminated Labware Sharps container (for needles/syringes) or designated solid waste containerAutoclaving is not sufficient for chemical inactivation. Dispose of as hazardous solid waste.
Contaminated PPE Labeled hazardous waste bag within a solid waste containerSegregate from regular lab trash. To be collected by the institution's hazardous waste management service.
Grossly Contaminated Surfaces Absorbent pads placed in a labeled hazardous waste bagDecontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) and collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound.

1. Disposal of Unused Solid this compound:

  • Place the original vial or a securely sealed container with the unused solid this compound into a designated and clearly labeled solid hazardous waste container.

  • The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

2. Disposal of this compound Solutions:

  • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled liquid hazardous waste container.

  • If using organic solvents, use a container appropriate for that solvent (e.g., non-halogenated or halogenated waste).

  • Never mix incompatible waste streams.

  • The label must clearly state "Hazardous Waste," "this compound," the solvent(s) used, and the estimated concentration.

3. Disposal of Contaminated Materials:

  • Sharps: All needles and syringes used for this compound administration must be disposed of immediately in a designated sharps container.

  • Glassware and Plasticware: Pipette tips, centrifuge tubes, and other disposable labware that have come into contact with this compound should be collected in a designated, lined solid hazardous waste container.

  • Personal Protective Equipment (PPE): Gloves, bench paper, and other contaminated PPE should be placed in a labeled hazardous waste bag and then into a solid waste container.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS.

  • For small spills, if trained to do so, use a chemical spill kit. Cover the spill with an absorbent material, and then carefully collect the material into a hazardous waste bag.

  • Decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste.

Experimental Workflow and Signaling Pathway Visualization

To ensure clarity in laboratory procedures, visual representations of workflows and biological pathways are crucial.

DAMGO_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_this compound Unused Solid this compound Solid_Waste_Container Solid Hazardous Waste Container Solid_this compound->Solid_Waste_Container DAMGO_Solutions Aqueous & Solvent this compound Solutions Liquid_Waste_Container Liquid Hazardous Waste Container DAMGO_Solutions->Liquid_Waste_Container Contaminated_Materials Contaminated Labware, PPE Contaminated_Materials->Solid_Waste_Container EHS_Pickup EHS Hazardous Waste Pickup Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Incineration Incineration EHS_Pickup->Incineration

Caption: Workflow for the proper segregation and disposal of this compound waste.

DAMGO_Signaling_Pathway This compound This compound mu_Opioid_Receptor μ-Opioid Receptor This compound->mu_Opioid_Receptor Gi_Go Gi/Go Protein mu_Opioid_Receptor->Gi_Go Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase GIRK GIRK Channels Gi_Go->GIRK Ca_Channels Voltage-gated Ca²⁺ Channels Gi_Go->Ca_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neuronal_Inhibition Neuronal Inhibition K_efflux->Neuronal_Inhibition Ca_influx ↓ Ca²⁺ Influx Ca_Channels->Ca_influx Ca_influx->Neuronal_Inhibition

Essential Safety and Logistical Information for Handling DAMGO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) is paramount. This document provides crucial procedural guidance on personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

This compound is a potent and selective synthetic opioid peptide agonist for the μ-opioid receptor.[1] Due to its pharmacological activity, it requires careful handling to prevent accidental exposure.

Personal Protective Equipment (PPE) and Safety Precautions

General Handling:

  • Engineering Controls: All work with powdered this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[2][3]

  • Designated Area: A specific area of the laboratory should be designated for handling this compound. This area should be clearly marked and equipped with all necessary safety and cleanup materials.

  • Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling this compound powder and solutions:

    • Gloves: Two pairs of nitrile gloves are recommended.[2] Gloves should be changed immediately if contaminated.

    • Eye Protection: Chemical safety goggles or a face shield worn over safety glasses are required to protect against splashes.

    • Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn to protect clothing and skin.

    • Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary, depending on the quantity and ventilation available.

Weighing the Powder:

  • Weighing should be performed in a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.[3]

  • Use disposable weighing paper and spatulas to avoid cross-contamination.[2]

  • After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or towel. Avoid dry sweeping, which can generate dust.[2]

Preparing Solutions:

  • When dissolving the powder, add the solvent slowly to the vial containing the this compound powder to minimize the risk of aerosolization.

  • If possible, purchase pre-weighed amounts of this compound to avoid handling the powder directly.

Decontamination:

  • All surfaces and equipment should be decontaminated after use. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.

Operational Plans: Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.

Parameter Guideline Citation
Storage Temperature Store lyophilized powder at -20°C for long-term stability.[4]
Storage of Solutions Store reconstituted peptide solutions at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[4]
Stability Avoid repeated freeze-thaw cycles of solutions to prevent degradation.[4]
Labeling All containers must be clearly labeled with the chemical name, concentration, preparation date, and appropriate hazard warnings.

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

In Vivo Microdialysis in Rodents

This protocol is used to measure the concentration of this compound in the brain and blood to assess its pharmacokinetic properties.

  • Animal Preparation: Anesthetize the rodent and surgically implant microdialysis probes into the target brain region (e.g., striatum) and a blood vessel (e.g., jugular vein).

  • This compound Administration: Administer this compound intravenously. A typical dosing regimen might involve a loading dose followed by a constant rate infusion (e.g., 2-hour infusion).[3][5]

  • Microdialysis Sampling: Perfuse the microdialysis probes with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5]

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life, volume of distribution, and brain-to-plasma concentration ratio.

Conditioned Place Preference (CPP) in Rodents

This behavioral paradigm is used to assess the rewarding or aversive properties of this compound.

  • Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-conditioning Phase (Day 1): Allow the animal to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine any initial chamber preference.

  • Conditioning Phase (Days 2-9):

    • On alternate days, administer this compound (e.g., subcutaneously or intraperitoneally) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

    • On the intervening days, administer a vehicle control (e.g., saline) and confine the animal to the opposite outer chamber for the same duration. The chamber paired with this compound should be counterbalanced across animals.

  • Test Phase (Day 10): Place the animal in the central chamber and allow it to freely explore all three chambers for the same duration as in the pre-conditioning phase, with no drug administration.

  • Data Analysis: Record the time spent in each chamber during the test phase. A significant increase in time spent in the this compound-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding effects.

Disposal Plan

As a potent opioid, this compound is a controlled substance and its disposal must comply with institutional and regulatory guidelines, such as those from the Drug Enforcement Administration (DEA) in the United States.

Solid Waste (Powder):

  • Small quantities of expired or unwanted this compound powder should be disposed of through a licensed hazardous waste disposal company or a "reverse distributor" authorized by the DEA to handle controlled substances.[6]

Liquid Waste (Solutions):

  • Aqueous solutions containing this compound should not be disposed of down the drain.

  • Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container.

  • Dispose of the container through your institution's hazardous chemical waste program.

Chemical Deactivation:

  • For small spills or residual amounts in containers, chemical deactivation may be an option, but this must be done in accordance with your institution's approved protocols. A common method for opioid-containing solutions is to adsorb the liquid onto an inert material (like activated charcoal) before disposal as solid waste.[7]

  • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of controlled substances.

Signaling Pathways and Experimental Workflows

This compound-Induced μ-Opioid Receptor Signaling

This compound binding to the μ-opioid receptor (MOR) initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

DAMGO_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+ Channel) G_beta_gamma->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

This compound activates the μ-opioid receptor, leading to G-protein dissociation and downstream signaling.

Experimental Workflow for Handling this compound

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting, from preparation to disposal.

DAMGO_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal gather_materials Gather Materials (this compound, Solvents, PPE) don_ppe Don Full PPE gather_materials->don_ppe prep_workspace Prepare Workspace (Fume Hood/VBE) don_ppe->prep_workspace weigh_powder Weigh this compound Powder prep_workspace->weigh_powder prepare_solution Prepare this compound Solution weigh_powder->prepare_solution perform_experiment Perform Experiment prepare_solution->perform_experiment decontaminate Decontaminate Workspace & Equipment perform_experiment->decontaminate collect_waste Collect & Label Waste decontaminate->collect_waste dispose_waste Dispose of Waste per Institutional Guidelines collect_waste->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Damgo
Reactant of Route 2
Damgo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.